molecular formula C11H14N4O4 B1682034 Tubercidin CAS No. 69-33-0

Tubercidin

Katalognummer: B1682034
CAS-Nummer: 69-33-0
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: HDZZVAMISRMYHH-KCGFPETGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tubercidin is an N-glycosylpyrrolopyrimidine that is adenosine in which the in the 5-membered ring that is not attached to the ribose moiety is replaced by a carbon. This compound is produced in the culture broth of Streptomyces tubericidus. It has a role as an antineoplastic agent, a bacterial metabolite and an antimetabolite. It is a N-glycosylpyrrolopyrimidine, a ribonucleoside and an antibiotic antifungal agent.
An antibiotic purine ribonucleoside that readily substitutes for adenosine in the biological system, but its incorporation into DNA and RNA has an inhibitory effect on the metabolism of these nucleic acids.
This compound has been reported in Plectonema radiosum, Actinopolyspora erythraea, and other organisms with data available.
This compound is an antibiotic and adenosine analog isolated from the bacterium Streptomyces tubercidicus with potential antineoplastic activity. this compound is incorporated into DNA and inhibits polymerases, thereby inhibiting DNA replication and RNA and protein synthesis. This agent also exhibits antifungal and antiviral activities. (NCI04)

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZZVAMISRMYHH-KCGFPETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018946
Record name Tubercidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-33-0
Record name Tubercidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubercidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tubercidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03172
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tubercidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TUBERCIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Tubercidin from Streptomyces tubercidicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubercidin, a pyrrolopyrimidine nucleoside antibiotic, is a secondary metabolite produced by the bacterium Streptomyces tubercidicus.[1][2] Structurally similar to adenosine, it exhibits a broad spectrum of biological activities, including potent antitumor, antiviral, antifungal, and antiparasitic properties.[1][3][4] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound, presenting detailed experimental protocols and quantitative data for researchers in drug discovery and development. The document also elucidates the compound's mechanisms of action, including its influence on key cellular signaling pathways.

Discovery and Characterization

This compound was first identified as an antibiotic produced by Streptomyces tubercidicus, a species of bacteria isolated from soil in Japan.[2][5] It is a 7-deazaadenosine, meaning a carbon atom replaces the nitrogen at the 7th position of the purine ring of adenosine.[3] This structural modification makes this compound resistant to degradation by enzymes like adenosine deaminase, allowing it to persist in cells and interfere with nucleic acid and protein synthesis.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₄O₄[6]
Molecular Weight266.25 g/mol [6]
CAS Number69-33-0[6]
AppearanceWhite crystalline solid
Melting Point247-251 °C
SolubilitySoluble in water and dimethyl sulfoxide (DMSO)

Biosynthesis of this compound

The biosynthetic pathway of this compound in Streptomyces tubercidicus has been elucidated, revealing a series of enzymatic steps that convert guanosine triphosphate (GTP) into the final product. The pathway involves a PRPP-dependent assembly of the deazapurine nucleoside scaffold, followed by tailoring reduction and phosphohydrolysis steps.[7][8]

Key Enzymes and Genes in this compound Biosynthesis

The gene cluster responsible for this compound biosynthesis contains several key genes encoding the enzymes that catalyze the multi-step conversion of GTP.

Table 2: Key Genes and Enzymes in the this compound Biosynthetic Pathway

GeneEnzymeFunctionReference
tubCGTP cyclohydrolase I (GCH I)Initiates the pathway by converting GTP.[7]
tubACPH₄ synthaseInvolved in the formation of the 7-deazapurine core.[7]
tubBCDG synthaseCatalyzes the synthesis of 7-carboxy-7-deazaguanine.[7]
tubECDG-PRPP phosphoribosyltransferaseUtilizes phosphoribosylpyrophosphate (PRPP) and 7-carboxy-7-deazaguanine to construct the deazapurine nucleoside scaffold.[7][8]
tubDNADPH-dependent reductaseCatalyzes an irreversible reductive deamination step.[7][8]
tubGNudix hydrolaseResponsible for the final tailoring hydrolysis step to produce this compound.[7][8]

Biosynthetic Pathway Diagram

G GTP GTP Intermediate1 7,8-Dihydroneopterin 3'-triphosphate GTP->Intermediate1 tubC (GCH I) Intermediate2 6-Carboxy-5,6,7,8- tetrahydropterin Intermediate1->Intermediate2 tubA (CPH4 synthase) CDG 7-Carboxy-7- deazaguanine Intermediate2->CDG tubB (CDG synthase) Intermediate3 Deazapurine Nucleoside Scaffold CDG->Intermediate3 tubE PRPP PRPP PRPP->Intermediate3 Intermediate4 Reduced Intermediate Intermediate3->Intermediate4 tubD (NADPH) This compound This compound Intermediate4->this compound tubG (Nudix hydrolase)

Caption: Biosynthetic pathway of this compound from GTP.

Experimental Protocols

Fermentation of Streptomyces tubercidicus

This protocol describes the cultivation of S. tubercidicus for the production of this compound.

Materials:

  • Streptomyces tubercidicus NBRC 13090 strain

  • Tryptic Soy Broth (TSB) medium

  • Fermentation medium:

    • Glucose: 20 g/L

    • Soluble starch: 30 g/L

    • Corn steep liquor: 10 g/L

    • Soybean meal: 10 g/L

    • Peptone: 5 g/L

    • NaCl: 2 g/L

    • CaCO₃: 5 g/L

    • pH adjusted to 7.0

  • Shaking incubator

  • Centrifuge

Procedure:

  • Inoculate a starter culture of S. tubercidicus in 50 mL of TSB medium.

  • Incubate the starter culture at 28°C for 2 days with shaking at 180 rpm.

  • Transfer 2% (v/v) of the starter culture to 1 L of fermentation medium in a 2 L baffled flask.

  • Incubate the fermentation culture at 28°C for 5 days with shaking at 180 rpm.[7]

  • After 5 days, harvest the fermentation broth by centrifugation at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.

Isolation and Purification of this compound

This protocol outlines the extraction and purification of this compound from the fermentation broth.

Materials:

  • Fermentation supernatant

  • Oxalic acid

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Sephadex LH-20 (for size-exclusion chromatography)

  • Methanol

  • Chloroform

  • High-Performance Liquid Chromatography (HPLC) system

  • Rotary evaporator

Procedure:

  • Extraction:

    • Adjust the pH of the collected supernatant to 3.0 by adding oxalic acid.[7]

    • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Prepare a silica gel column equilibrated with chloroform.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of methanol in chloroform (e.g., 0% to 20% methanol).

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound and concentrate.

  • Sephadex LH-20 Chromatography:

    • Dissolve the partially purified product in methanol.

    • Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor fractions for this compound and pool the pure fractions.

  • Final Purification and Verification:

    • Further purify the pooled fractions by preparative HPLC if necessary.

    • Verify the purity and identity of the final product using LC-MS and NMR spectroscopy.[7]

Experimental Workflow Diagram

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation S. tubercidicus Fermentation (5 days, 28°C) Harvest Harvest Broth (Centrifugation) Fermentation->Harvest Acidify Acidify Supernatant (pH 3.0) Harvest->Acidify Solvent_Extraction Ethyl Acetate Extraction Acidify->Solvent_Extraction Concentrate Concentrate (Rotary Evaporator) Solvent_Extraction->Concentrate Silica_Gel Silica Gel Chromatography Concentrate->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC (Optional) Sephadex->HPLC Analysis LC-MS & NMR Analysis HPLC->Analysis

Caption: Experimental workflow for this compound isolation.

Biological Activity and Quantitative Data

This compound exhibits a wide range of biological activities against various pathogens and cancer cell lines.

Table 3: In Vitro Biological Activity of this compound

Target Organism/Cell LineActivity MetricValueReference
Streptococcus faecalisIC₅₀0.02 µM[4]
Mycobacterium tuberculosis (drug-sensitive)MIC0.25-2 µg/mL
Mycobacterium tuberculosis (MDR)MIC0.5-4 µg/mL
Candida albicansAntifungal ActivityActive[7]
Porcine Epidemic Diarrhea Virus (PEDV)Antiviral ActivityPotent[9]
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)Antiviral ActivityStrong[10]
Human Epithelioid Carcinoma (H.Ep.-2) cellsIC₅₀ (Cytotoxicity)Varies by cell line

Mechanism of Action

This compound's biological effects are primarily due to its structural analogy to adenosine, allowing it to be incorporated into DNA and RNA, thereby disrupting nucleic acid metabolism and inhibiting polymerases.[3] After cellular uptake, it is phosphorylated by adenosine kinase to its active mono-, di-, and triphosphate forms.[3]

Activation of Innate Immune Signaling

This compound has been shown to activate the RIG-I/NF-κB signaling pathway, leading to the production of type I interferons and inflammatory cytokines, which contributes to its antiviral activity.[10]

G cluster_nucleus This compound This compound RIG_I RIG-I This compound->RIG_I Promotes Activation Viral_RNA Viral RNA Viral_RNA->RIG_I Activates MAVS MAVS RIG_I->MAVS TRAF3 TRAF3 MAVS->TRAF3 NF_kB NF-κB MAVS->NF_kB Activates TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3_7 IRF3/IRF7 TBK1_IKKi->IRF3_7 Phosphorylates IFN Type I IFN Production Nucleus Nucleus IRF3_7->Nucleus Cytokines Inflammatory Cytokines NF_kB->Nucleus

Caption: this compound-mediated activation of RIG-I/NF-κB.

Disruption of Nuclear Speckles

This compound is also known to disrupt the function of nuclear speckles (NSs), which are subnuclear structures involved in mRNA splicing and processing.[1][3] This disruption can lead to the degradation of poly(A)+ RNAs and may contribute to its cytotoxic and apoptotic effects.[1][3]

G This compound This compound NS Nuclear Speckles (NSs) This compound->NS Disrupts Function mRNA_Processing mRNA Splicing & Processing NS->mRNA_Processing Regulates RNA_Degradation poly(A)+ RNA Degradation NS->RNA_Degradation Leads to Apoptosis Apoptosis mRNA_Processing->Apoptosis Altered Splicing of Apoptotic Genes

Caption: this compound's effect on nuclear speckles.

Conclusion

This compound remains a compound of significant interest due to its potent and diverse biological activities. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with improved therapeutic indices. The detailed protocols provided in this guide for the fermentation, isolation, and purification of this compound will aid researchers in obtaining this valuable compound for further investigation into its therapeutic potential. Understanding its mechanisms of action, particularly its effects on innate immunity and RNA processing, provides a foundation for the rational design of new drugs targeting these pathways. Further research is warranted to explore the full clinical potential of this compound and its derivatives.

References

The Multifaceted Mechanism of Action of Tubercidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubercidin (7-deazaadenosine) is a potent nucleoside antibiotic with a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic properties. Its therapeutic potential, however, is curtailed by significant host cell toxicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action. A product of Streptomyces tubercidicus, this adenosine analog exerts its effects through a multi-pronged approach involving metabolic activation, disruption of nucleic acid and protein synthesis, and modulation of key cellular signaling pathways. Understanding these intricate mechanisms is paramount for the rational design of less toxic and more effective this compound-based therapeutics.

Metabolic Activation: The Genesis of a Potent Antimetabolite

This compound is a prodrug that requires intracellular phosphorylation to exert its biological effects. Upon entry into the cell, facilitated by nucleoside transporters, this compound is recognized as a substrate by adenosine kinase (ADK).[1] This enzyme catalyzes the initial and rate-limiting step in its activation, converting this compound to this compound 5'-monophosphate (TuMP). Subsequent phosphorylation events, mediated by cellular kinases, lead to the formation of this compound 5'-diphosphate (TuDP) and the active form, this compound 5'-triphosphate (TuTP).[1]

The efficiency of this bioactivation pathway is a critical determinant of this compound's potency. The structural similarity of this compound to adenosine allows it to effectively compete with the natural substrate for the active site of adenosine kinase.

This compound This compound TuMP This compound 5'-monophosphate (TuMP) This compound->TuMP ATP -> ADP TuDP This compound 5'-diphosphate (TuDP) TuMP->TuDP ATP -> ADP TuTP This compound 5'-triphosphate (TuTP) TuDP->TuTP ATP -> ADP ADK Adenosine Kinase ADK->this compound Kinases Cellular Kinases Kinases->TuMP Kinases->TuDP

Figure 1: Metabolic activation pathway of this compound.

Disruption of Core Cellular Processes

Once converted to its triphosphate form, this compound triphosphate (TuTP) acts as a potent adenosine triphosphate (ATP) analog, leading to widespread disruption of fundamental cellular processes.

Incorporation into Nucleic Acids and Inhibition of Synthesis

TuTP is readily utilized by cellular polymerases as a substrate for both DNA and RNA synthesis.[2] Its incorporation into growing nucleic acid chains, however, has profound consequences. The absence of the nitrogen atom at position 7 of the purine ring in this compound alters the hydrogen bonding potential and the overall structure of the nucleic acid. This can lead to chain termination and the inhibition of both DNA replication and RNA transcription.[1]

Furthermore, the presence of this compound within RNA transcripts can impair subsequent RNA processing and protein synthesis.[3] Studies have shown that this compound-containing messenger RNA (mRNA) can be less efficient in directing protein synthesis.

Interference with Protein Synthesis

Beyond its effects on transcription, this compound can also directly interfere with protein synthesis. It has been reported to inhibit the synthesis of specific viral proteins, such as the non-structural protein 2 (nsp2) of the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), which is crucial for the formation of the viral replication and transcription complex.[3][4] This suggests a targeted effect on the translational machinery or on the stability of certain viral proteins.

Disruption of RNA Processing and Nuclear Speckle Integrity

A key and visually striking effect of this compound is its ability to disrupt the organization of nuclear speckles. Nuclear speckles are dynamic subnuclear structures enriched in pre-mRNA splicing factors and are critical for efficient RNA processing.[5][6] Treatment with this compound leads to the condensation and enlargement of these speckles, as visualized by the localization of marker proteins like SC35 (SRSF2).[2][7][8] This is accompanied by the delocalization of poly(A)+ RNA from these structures.[2][5] The disruption of nuclear speckle integrity is thought to contribute to altered pre-mRNA splicing and the overall cytotoxic effects of the drug.[5]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TuTP This compound Triphosphate (TuTP) DNA_Polymerase DNA Polymerase TuTP->DNA_Polymerase Inhibits RNA_Polymerase RNA Polymerase TuTP->RNA_Polymerase Inhibits DNA DNA TuTP->DNA Incorporation RNA pre-mRNA TuTP->RNA Incorporation Nuclear_Speckles Nuclear Speckles TuTP->Nuclear_Speckles Causes Condensation DNA_Polymerase->DNA Replication RNA_Polymerase->RNA Transcription RNA->Nuclear_Speckles Processing Processed_mRNA Processed mRNA Nuclear_Speckles->Processed_mRNA Splicing Splicing_Factors Splicing Factors (e.g., SC35) Splicing_Factors->Nuclear_Speckles Ribosome Ribosome Processed_mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein TuTP_effect This compound (indirectly) TuTP_effect->Protein Inhibits

Figure 2: Overview of this compound's impact on nucleic acid and protein synthesis.

Enzyme Inhibition: A Broader Spectrum of Targets

In addition to its role as a fraudulent nucleotide, this compound and its phosphorylated metabolites act as inhibitors of several key enzymes.

Enzyme TargetInhibitorIC50Organism/System
Adenosine Kinase5-Iodothis compound26 nMRat Brain
Phosphoglycerate KinaseThis compound triphosphate7.5 µMTrypanosoma brucei (recombinant)
Casein Kinase I5-Iodothis compound0.4 µM-
Protein Kinase C5-Iodothis compound0.4 µM-
ERK25-Iodothis compound0.525 µM-
S-adenosyl-L-homocysteine (SAH) HydrolaseAristeromycin (related adenosine analog)0.2 µMMycobacterium tuberculosis

Table 1: Quantitative Data on Enzyme Inhibition by this compound and its Analogs. Data compiled from multiple sources.[9][10][11][12]

The inhibition of adenosine kinase by this compound analogs highlights a feedback mechanism where the drug can regulate its own activation.[13][14] Inhibition of phosphoglycerate kinase disrupts glycolysis, a critical metabolic pathway, particularly in organisms like Trypanosoma brucei.[11] Furthermore, the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase can disrupt cellular methylation reactions, which are vital for a multitude of biological processes.

Modulation of Antiviral and Innate Immune Signaling

This compound exhibits broad-spectrum antiviral activity against a range of RNA viruses.[4][15] Its antiviral mechanism is multifaceted, involving:

  • Inhibition of Viral Entry, Replication, and Release: this compound can interfere with multiple stages of the viral life cycle.[3]

  • Inhibition of Viral Polymerase: The triphosphate form of this compound acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination of the nascent viral RNA.[1]

  • Activation of Innate Immunity: this compound has been shown to activate the RIG-I/NF-κB signaling pathway.[3] RIG-I is a key pattern recognition receptor that detects viral RNA in the cytoplasm. Its activation triggers a downstream signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, leading to an antiviral state in the host cell.

cluster_nucleus This compound This compound RIG_I RIG-I This compound->RIG_I Activates Viral_RNA Viral RNA Viral_RNA->RIG_I Activates MAVS MAVS RIG_I->MAVS TBK1_IKK TBK1/IKKε MAVS->TBK1_IKK NF_kB NF-κB MAVS->NF_kB IRF3 IRF3 TBK1_IKK->IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 Phosphorylation Nucleus Nucleus p_NF_kB p-NF-κB NF_kB->p_NF_kB Phosphorylation IFN_Cytokines Type I Interferons & Pro-inflammatory Cytokines Nucleus->IFN_Cytokines Transcription Antiviral_State Antiviral State IFN_Cytokines->Antiviral_State

Figure 3: Activation of the RIG-I/NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.

Cytotoxicity and Cell Viability Assays

Objective: To determine the concentration of this compound that is toxic to cells (CC50).

  • MTT/MTS Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT or MTS reagent to each well and incubate for 1-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[16][17][18][19]

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Start Seed Cells in 96-well plate Treat Treat with serial dilutions of this compound Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT/MTS Reagent Incubate->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (for MTT) Incubate_MTT->Solubilize If using MTT Read Measure Absorbance Incubate_MTT->Read Solubilize->Read Calculate Calculate CC50 Read->Calculate

Figure 4: Workflow for a typical MTT/MTS cytotoxicity assay.
Antiviral Activity Assays

Objective: To determine the effective concentration of this compound that inhibits viral replication (EC50).

  • Plaque Reduction Assay:

    • Seed host cells in 6- or 12-well plates to form a confluent monolayer.

    • Infect the cells with a known amount of virus in the presence of serial dilutions of this compound.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread.

    • Incubate the plates until visible plaques (zones of cell death) are formed.

    • Stain the cells (e.g., with crystal violet) and count the number of plaques.

    • The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[20]

  • Viral Yield Reduction Assay:

    • Infect cells with the virus in the presence of varying concentrations of this compound.

    • After one or more replication cycles, harvest the cell culture supernatant.

    • Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

    • The EC50 is the concentration that reduces the viral yield by 50%.[20]

Analysis of Nuclear Speckle Condensation

Objective: To visualize and quantify the effect of this compound on nuclear speckle morphology.

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips and treat with this compound for the desired time.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against a nuclear speckle marker protein, such as SC35 (SRSF2).[7]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope.

    • Quantify changes in speckle number, size, and intensity using image analysis software (e.g., ImageJ).[7]

Adenosine Kinase Inhibition Assay

Objective: To determine the inhibitory potency of this compound or its analogs on adenosine kinase activity.

  • ADP-Glo™ Kinase Assay (Promega):

    • Prepare serial dilutions of the test compound (e.g., 5-Iodothis compound).

    • In a 384-well plate, add the test compound, recombinant human adenosine kinase, and adenosine.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the IC50 value from the dose-response curve.[21]

Conclusion and Future Directions

This compound's mechanism of action is a complex interplay of metabolic activation, interference with fundamental cellular processes, and modulation of signaling pathways. Its ability to act as an adenosine analog allows it to be readily incorporated into cellular metabolism, leading to a cascade of disruptive events. While its broad-spectrum activity is promising, its clinical utility is hampered by significant toxicity.

Future research should focus on the development of this compound analogs with improved therapeutic indices. This could involve modifications that enhance selective uptake by target cells (e.g., cancer cells or virus-infected cells) or that alter the metabolic stability and substrate specificity for various enzymes. A deeper understanding of the structural basis for its interaction with its various targets will be crucial for the rational design of next-generation this compound-based drugs with enhanced efficacy and reduced toxicity.

References

Tubercidin: A Structural Analogue of Adenosine with Potent Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Tubercidin (7-deazaadenosine) is a naturally occurring nucleoside antibiotic that serves as a close structural analogue of adenosine.[1] This key structural modification—the substitution of nitrogen at the 7th position of the purine ring with a carbon—confers unique biochemical properties, including resistance to enzymatic degradation, which underpins its potent and broad-spectrum biological activities.[1] After being anabolized to its nucleotide forms within the cell, this compound interferes with fundamental cellular processes, including nucleic acid synthesis and signal transduction, by mimicking endogenous adenosine nucleotides.[1][2] This guide provides a detailed examination of this compound's structure in relation to adenosine, its mechanism of action, relevant signaling pathways, and key experimental protocols for its study.

Structural Comparison: this compound and Adenosine

The defining structural feature of this compound is the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom, forming a pyrrolo[2,3-d]pyrimidine base instead of a purine base.[1] This seemingly minor alteration has profound implications for its biological stability and function. While it retains the essential hydrogen-bonding faces required to mimic adenosine in base-pairing and enzyme recognition, the C-N glycosidic bond and the ribose moiety are identical to adenosine.[1][3]

G cluster_adenosine Adenosine Structure cluster_this compound This compound (7-Deazaadenosine) Structure adenosine_img adenosine_label Key Feature: Purine ring with Nitrogen at position 7 (N7) tubercidin_img tubercidin_label Key Modification: Pyrrolo[2,3-d]pyrimidine ring with Carbon at position 7 (C7)

Caption: Chemical structures of Adenosine and this compound, highlighting the N7 to C7 substitution.

Biochemical Consequences of Structural Modification

The 7-deaza modification makes this compound resistant to degradation by key enzymes in the purine salvage pathway, such as adenosine deaminase (ADA) and adenosine phosphorylase.[1] This resistance allows this compound to persist longer within cells, enhancing its ability to interfere with adenosine-dependent processes.

However, its structural similarity allows it to be recognized by other enzymes. Crucially, this compound is a substrate for adenosine kinase (AK), which phosphorylates it to this compound 5'-monophosphate (TuMP).[1][4] This is the first step in its metabolic activation, as TuMP is subsequently converted to di- and triphosphate forms (TuDP and TuTP) by other cellular kinases.[1]

Table 1: Comparative Biological Properties and Cytotoxicity

CompoundKey Structural FeatureSubstrate for Adenosine DeaminaseSubstrate for Adenosine KinaseCytotoxicity (CC50)
Adenosine Purine (N7)YesYesNot applicable
This compound 7-Deazapurine (C7)No[1]Yes[1]0.15 µM (72h, in HCV replicon system)[5]

Mechanism of Action and Interference with Adenosine Signaling

This compound's biological effects are multifaceted, stemming primarily from its ability to act as an adenosine antimetabolite.

Disruption of Nucleic Acid Synthesis

Once converted to its triphosphate form (TuTP), this compound becomes a substrate for RNA and DNA polymerases.[1] The incorporation of TuTP into nascent RNA and DNA chains disrupts the normal processes of transcription and replication, leading to cytotoxic effects.[1][2] This inhibition of nucleic acid synthesis is a primary mechanism behind its potent anticancer and antiviral activities.[6][][8]

G This compound This compound uptake Cellular Uptake (Nucleoside Transporters) This compound->uptake Enters Cell tump This compound-MP (TuMP) uptake->tump Phosphorylation tudp This compound-DP (TuDP) tump->tudp Phosphorylation ak Adenosine Kinase (AK) tump->ak tutp This compound-TP (TuTP) tudp->tutp Phosphorylation kinases Other Kinases tudp->kinases rna_pol RNA Polymerases tutp->rna_pol Substrate dna_pol DNA Polymerases tutp->dna_pol Substrate rna RNA Chain rna_pol->rna Incorporation dna DNA Chain dna_pol->dna Incorporation inhibit_rna Inhibition of Transcription rna->inhibit_rna inhibit_dna Inhibition of Replication dna->inhibit_dna

Caption: Metabolic activation of this compound and its subsequent disruption of nucleic acid synthesis.

Interference with Adenosine Signaling

Extracellular adenosine is a critical signaling molecule that modulates cellular function by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[9] These receptors are coupled to different G proteins, which in turn regulate the activity of adenylyl cyclase (AC) and the intracellular concentration of the second messenger, cyclic AMP (cAMP).[9][10]

  • A1 and A3 Receptors: Typically couple to inhibitory G-proteins (Gi), which inhibit adenylyl cyclase and decrease cAMP levels.[9]

  • A2A and A2B Receptors: Couple to stimulatory G-proteins (Gs), which activate adenylyl cyclase and increase cAMP levels.[9]

While this compound itself is primarily studied for its intracellular effects, its structural similarity to adenosine suggests a potential to interact with these signaling pathways, either directly or through its metabolites. The disruption of adenosine homeostasis by inhibiting adenosine kinase or other enzymes can also indirectly affect the availability of adenosine for receptor activation.[11]

G adenosine Adenosine receptor A2A / A2B Receptor adenosine->receptor Binds gs Gs Protein (α, β, γ subunits) receptor->gs Activates ac Adenylyl Cyclase (AC) gs->ac Stimulates sub_gdp GDP gs->sub_gdp Exchanges for GTP sub_gtp GTP atp ATP ac->atp Catalyzes camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Inflammation, Vasodilation) pka->response Phosphorylates Targets

Caption: Simplified overview of the Gs-coupled adenosine receptor signaling pathway.

Quantitative Biological Data

This compound and its derivatives have been evaluated across numerous biological assays. The following tables summarize key quantitative data for its activity as an inhibitor of cell growth and specific enzymes.

Table 2: Anticancer and Antiviral Activity of this compound and Analogues

CompoundTarget/AssayCell Line / VirusActivity MetricValueReference
This compound Cell Growth InhibitionL-1210 LeukemiaID50>0.1 µg/mL[12]
Toyocamycin Cell Growth InhibitionL-1210 LeukemiaID500.006 µg/mL[12]
5-Iodothis compound Antiseizure ActivityRat MES ModelED50>25 mg/kg[13]
3'-Deoxythis compound AntitrypanosomalT. b. bruceiEC507.9 nM[14]
HMTU Antiviral ActivityDengue Virus (DENV)EC500.14 µM[15]
HMTU Antiviral ActivityZika Virus (ZIKV)EC500.17 µM[15]
HMTU Antiviral ActivitySARS-CoV-2EC500.33 µM[15]

HMTU: 5-Hydroxymethylthis compound

Table 3: Inhibition of Adenosine Kinase (AK) by this compound Analogues

CompoundEnzyme SourceActivity MetricValue (µM)Reference
5'-Amino-5'-deoxy-5-iodothis compound Recombinant Human AKIC500.0006[13]
5-Iodothis compound Guinea-pig brain AKIC50Potent Inhibitor[11]
5'-Deoxy-5-iodothis compound Guinea-pig brain AKIC50Most Potent Inhibitor (in series)[11]

Key Experimental Protocols

Characterizing the interaction of compounds like this compound with adenosine receptors and signaling pathways requires specific biochemical and cell-based assays.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor subtype of interest (e.g., HEK293 cells stably expressing human A2A receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare a membrane fraction via differential centrifugation.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 50 µL of binding buffer containing increasing concentrations of the unlabeled test compound (e.g., this compound).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]CGS-21680 for A2A receptors) at a concentration near its dissociation constant (Kd).

    • 100 µL of the membrane preparation (typically 20-50 µg of protein).

  • Non-Specific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA) is used to determine non-specific binding.[16]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[16]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Brandel GF/B). This separates the receptor-bound radioligand from the unbound ligand.[16]

  • Washing: Wash the filters rapidly with ice-cold binding buffer to remove any remaining non-specifically bound radioligand.[17]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[18]

G prep 1. Prepare Receptor Membranes setup 2. Set up Assay Plate: - Test Compound - Radioligand ([³H]L) - Membranes (R) prep->setup incubate 3. Incubate to Reach Equilibrium (R + [³H]L <=> R-[³H]L*) setup->incubate filter 4. Rapid Filtration to Separate Bound from Free incubate->filter wash 5. Wash Filters filter->wash count 6. Scintillation Counting wash->count analyze 7. Analyze Data (IC₅₀ → Ki) count->analyze

Caption: Standard workflow for a competitive radioligand binding assay.

cAMP Accumulation Functional Assay

This assay measures a compound's functional effect (agonist or antagonist) on Gs or Gi-coupled receptors by quantifying changes in intracellular cAMP levels.

Methodology:

  • Cell Culture: Plate cells stably expressing the receptor of interest (e.g., CHO cells with human A2A receptor) in 24- or 96-well plates and grow to near confluency.[16]

  • Pre-incubation: Wash the cells with a suitable buffer (e.g., DMEM/HEPES). Pre-incubate the cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent the degradation of cAMP.[18]

  • Compound Addition:

    • Antagonist Mode: Add increasing concentrations of the test compound and incubate for 15-30 minutes. Then, add a fixed, sub-maximal concentration of a known reference agonist (e.g., NECA).

    • Agonist Mode: Add increasing concentrations of the test compound directly.

  • Incubation: Incubate the plate at 37°C for an additional 15-60 minutes to allow for cAMP production.[16][18]

  • Cell Lysis and Detection: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or LANCE.[18][19]

  • Data Analysis: Plot the measured cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

This compound's structural relationship to adenosine makes it a powerful tool for probing biological systems and a potent therapeutic agent. Its resistance to degradation and subsequent incorporation into nucleic acids form the basis of its broad cytotoxicity against cancer cells, viruses, and parasites.[1][20] However, this same lack of selectivity is responsible for its significant host toxicity, which has limited its clinical applications.[21]

Future research is focused on creating derivatives of this compound that retain the potent biological activity but exhibit an improved safety profile.[4][12] Modifications at the C5 position of the pyrrolo[2,3-d]pyrimidine ring or on the ribose sugar have shown promise in increasing selectivity and therapeutic index.[12][15] A thorough understanding of its structure, mechanism of action, and interaction with adenosine signaling pathways is critical for the rational design of next-generation nucleoside analogues for therapeutic use.

References

The Biosynthetic Pathway of Tubercidin in Streptomyces Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tubercidin (7-deazaadenosine) is a potent nucleoside antibiotic with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties. Produced by various Streptomyces species, most notably Streptomyces tubercidicus, its unique 7-deazapurine core has attracted significant scientific interest. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic transformations, and regulatory aspects. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, antibiotic discovery, and metabolic engineering. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the biosynthetic enzymes, and visualizes the intricate molecular pathways involved.

Introduction

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of nucleoside antibiotics, which are characterized by the replacement of the N-7 atom of the purine ring with a carbon atom. This structural modification is key to its biological activity, as it mimics adenosine and can be incorporated into nucleic acids, leading to the inhibition of essential cellular processes. The elucidation of its biosynthetic pathway has been a significant step towards understanding how this unique scaffold is constructed in nature and opens avenues for the bioengineering of novel, more potent analogues. The biosynthetic gene cluster for this compound (tub) was identified and characterized in Streptomyces tubercidicus NBRC 13090, revealing a fascinating enzymatic cascade that transforms a primary metabolite, guanosine triphosphate (GTP), into the final product.[1][2]

The this compound Biosynthetic Gene Cluster (tub)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated tub, which has been identified and characterized from Streptomyces tubercidicus NBRC 13090. In silico analysis of the tub gene cluster has revealed the presence of several open reading frames (ORFs) encoding the enzymes responsible for the construction of the 7-deazapurine core, its attachment to a ribose moiety, and subsequent chemical modifications.

Table 1: Genes and Proposed Functions in the this compound (tub) Biosynthetic Gene Cluster

GeneProposed Function of Encoded ProteinHomology/Evidence
tubA6-carboxy-5,6,7,8-tetrahydropterin (CPH4) synthaseHomologous to ToyB in toyocamycin biosynthesis.
tubBRadical S-adenosyl-L-methionine (SAM) enzyme, 7-carboxy-7-deazaguanine (CDG) synthaseHomologous to QueE/ToyC, involved in ring contraction.
tubCGTP cyclohydrolase I (GCH I)Homologous to ToyD in toyocamycin biosynthesis.
tubDNADPH-dependent reductaseBiochemically characterized; catalyzes reductive deamination.[1]
tubE7-carboxy-7-deazaguanine-phosphoribosylpyrophosphate (CDG-PRPP) phosphoribosyltransferaseBiochemically characterized; couples the deazapurine core to the ribose moiety.[1][2]
tubFUbiD family decarboxylaseHigh similarity to prFMN-dependent decarboxylases.
tubGNudix hydrolaseBiochemically characterized; performs the final dephosphorylation step.[1]
tubHCarbohydrate kinase family proteinPutative role in phosphorylation.
tubIMajor Facilitator Superfamily (MFS) transporterLikely involved in the export of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with the primary metabolite GTP and proceeds through a series of enzymatic reactions to form the final 7-deazaadenosine structure. The pathway can be broadly divided into three key stages: formation of the 7-deazapurine intermediate, ribosylation and modification, and final tailoring steps.

Stage 1: Formation of 7-carboxy-7-deazaguanine (CDG)

The initial steps of this compound biosynthesis are dedicated to the formation of the 7-deazapurine core, specifically 7-carboxy-7-deazaguanine (CDG). This process is analogous to the biosynthesis of other 7-deazapurine-containing natural products like toyocamycin and queuosine. It involves a three-enzyme cascade:

  • GTP Cyclohydrolase I (TubC): The pathway is initiated by TubC, which catalyzes the conversion of GTP to 7,8-dihydroneopterin-3'-triphosphate (H2NTP).

  • CPH4 Synthase (TubA): The intermediate H2NTP is then acted upon by TubA to form 6-carboxy-5,6,7,8-tetrahydropterin (CPH4).

  • CDG Synthase (TubB): The final step in the formation of the deazapurine core is catalyzed by TubB, a radical SAM enzyme. TubB facilitates a radical-mediated ring contraction to produce 7-carboxy-7-deazaguanine (CDG).

Stage 2: Ribosylation and Intermediate Modifications

Once the CDG core is synthesized, it is coupled to a ribose moiety and undergoes further modifications:

  • CDG-PRPP Phosphoribosyltransferase (TubE): TubE catalyzes the crucial step of attaching the CDG core to a phosphoribosyl pyrophosphate (PRPP) molecule, forming a deazapurine nucleoside monophosphate analog.[1][2]

  • Decarboxylation (TubF): The carboxyl group at position 7 of the deazapurine ring is then removed by the putative decarboxylase TubF.

Stage 3: Final Tailoring Steps

The final steps in the pathway involve reduction and dephosphorylation to yield this compound:

  • NADPH-dependent Reductase (TubD): TubD, an NADPH-dependent reductase, catalyzes a reductive deamination reaction on the modified deazapurine nucleoside intermediate.[1]

  • Nudix Hydrolase (TubG): The terminal step is a dephosphorylation reaction catalyzed by the Nudix hydrolase TubG, which removes the phosphate group from the ribose moiety to produce the final active antibiotic, this compound.[1]

Tubercidin_Biosynthesis cluster_stage1 Stage 1: CDG Formation cluster_stage2 Stage 2: Ribosylation & Modification cluster_stage3 Stage 3: Tailoring GTP GTP H2NTP 7,8-Dihydroneopterin-3'-triphosphate GTP->H2NTP TubC CPH4 6-Carboxy-5,6,7,8-tetrahydropterin H2NTP->CPH4 TubA CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG TubB (Radical SAM) Intermediate1 CDG-ribose-5'-monophosphate analog CDG->Intermediate1 TubE PRPP PRPP PRPP->Intermediate1 Intermediate2 7-deazaguanosine-5'-monophosphate analog Intermediate1->Intermediate2 TubF (Decarboxylase) Intermediate3 7-deazainosine-5'-monophosphate analog Intermediate2->Intermediate3 TubD (Reductase) NADPH -> NADP+ Tubercidin_P This compound-5'-monophosphate Intermediate3->Tubercidin_P Further uncharacterized steps (putative) This compound This compound Tubercidin_P->this compound TubG (Nudix Hydrolase)

Caption: The biosynthetic pathway of this compound from GTP.

Quantitative Data

While extensive biochemical characterization of the Tub enzymes has been reported, specific enzyme kinetic parameters and production yields from heterologous expression are not consistently presented in a standardized tabular format in the primary literature. The following tables summarize the available information and highlight areas where further quantitative studies are needed.

Table 2: Heterologous Production of this compound

Host StrainExpression SystemProduction DetectedQuantitative YieldReference
Streptomyces coelicolor M1154Cosmid 12G4 containing the tub clusterYesData not available in cited literature
Streptomyces coelicolor M1152-Data not available in cited literatureData not available in cited literature-

Table 3: Biochemical Properties of Key this compound Biosynthetic Enzymes

EnzymeSubstrate(s)Product(s)Cofactor/RequirementsKinetic Parameters (Km, kcat, Vmax)Reference
TubD 7-deazaguanosine-5'-monophosphate analog7-deazainosine-5'-monophosphate analogNADPH, K+Data not available in cited literature
TubE 7-carboxy-7-deazaguanine (CDG), PRPPCDG-ribose-5'-monophosphate analogMg2+Data not available in cited literature[1][2]
TubG This compound-5'-monophosphate (putative)This compound, PiCo2+ (preferred)Data not available in cited literature[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway. These protocols are synthesized from the methods described in the primary literature.

Heterologous Expression of the tub Gene Cluster in Streptomyces coelicolor

This protocol describes the transfer and expression of the this compound gene cluster in a heterologous Streptomyces host.

Objective: To produce this compound in a genetically tractable host for pathway elucidation and yield improvement.

Materials:

  • Escherichia coli ET12567/pUZ8002 (donor strain)

  • Streptomyces coelicolor M1154 (recipient strain)

  • Cosmid containing the tub gene cluster (e.g., 12G4)

  • ISP4 medium

  • TSB medium

  • Fermentation medium (20 g/L glucose, 30 g/L soluble starch, 10 g/L corn steep liquor, 10 g/L soybean meal, 5 g/L peptone, 2 g/L NaCl, 5 g/L CaCO3, pH 7.0)

  • Nalidixic acid, Apramycin

Procedure:

  • Conjugation: Introduce the tub gene cluster-containing cosmid into S. coelicolor M1154 from E. coli ET12567/pUZ8002 via intergeneric conjugation on ISP4 medium.

  • Selection: Overlay the conjugation plates with nalidixic acid to select against the E. coli donor and apramycin to select for S. coelicolor exconjugants.

  • Seed Culture: Inoculate a single colony of the recombinant S. coelicolor strain into 50 mL of TSB medium and incubate at 28°C with shaking at 180 rpm for 2 days.

  • Fermentation: Inoculate 100 mL of fermentation medium with 2 mL (2% v/v) of the seed culture.

  • Incubation: Incubate the fermentation culture at 28°C with shaking at 180 rpm for 5-7 days.

  • Extraction and Analysis: Acidify the fermentation broth to pH 3.0 with oxalic acid. Centrifuge to remove cell debris. Analyze the supernatant for this compound production using HPLC and LC-MS.

Heterologous_Expression_Workflow Start Start: Cosmid with tub cluster Ecoli_transform Transform E. coli ET12567/pUZ8002 Start->Ecoli_transform Conjugation Intergeneric Conjugation with S. coelicolor M1154 Ecoli_transform->Conjugation Selection Select for Exconjugants (Nalidixic acid, Apramycin) Conjugation->Selection Seed_culture Inoculate Seed Culture (TSB medium) Selection->Seed_culture Fermentation Inoculate Fermentation Culture Seed_culture->Fermentation Incubation Incubate (28°C, 180 rpm, 5-7 days) Fermentation->Incubation Extraction Acidify and Extract Supernatant Incubation->Extraction Analysis Analyze by HPLC / LC-MS Extraction->Analysis End End: this compound Detected Analysis->End

Caption: Experimental workflow for heterologous expression of this compound.

In Vitro Assay for TubD (NADPH-dependent Reductase)

Objective: To biochemically confirm the NADPH-dependent reductase activity of TubD.

Materials:

  • Purified His-tagged TubD enzyme

  • Substrate (7-deazaguanosine-5'-monophosphate analog, compound 2 in Liu et al., 2018)

  • NADPH

  • NADH (for specificity control)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing KCl)

  • HPLC and LC-MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the substrate, NADPH (or NADH), and reaction buffer.

  • Enzyme Addition: Initiate the reaction by adding purified TubD enzyme.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching agent (e.g., methanol or acetonitrile).

  • Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC and LC-MS to detect the product (compound 3 in Liu et al., 2018) and confirm its mass.

  • Controls: Perform negative controls lacking the enzyme, lacking NADPH, and substituting NADPH with NADH to demonstrate dependency and specificity.

In Vitro Assay for TubE (CDG-PRPP Phosphoribosyltransferase)

Objective: To demonstrate the phosphoribosyltransferase activity of TubE.

Materials:

  • Purified His-tagged TubE enzyme

  • 7-carboxy-7-deazaguanine (CDG)

  • Phosphoribosyl pyrophosphate (PRPP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2)

  • HPLC and LC-MS system

Procedure:

  • Reaction Setup: Combine CDG, PRPP, and reaction buffer in a microcentrifuge tube.

  • Enzyme Addition: Start the reaction by adding purified TubE.

  • Incubation: Incubate at an optimal temperature for a specific duration.

  • Quenching: Terminate the reaction by heat inactivation or addition of an organic solvent.

  • Analysis: Analyze the reaction mixture by HPLC and LC-MS to identify the formation of the glycosylated product.

  • Controls: Run control reactions without the enzyme and without each of the substrates (CDG and PRPP) to ensure the observed product is enzyme- and substrate-dependent.

In Vitro Assay for TubG (Nudix Hydrolase)

Objective: To verify the dephosphorylating activity of TubG.

Materials:

  • Purified His-tagged TubG enzyme

  • Substrate (e.g., this compound-5'-monophosphate or a suitable analog like AMP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Divalent metal ions (e.g., CoCl2, MgCl2, MnCl2)

  • HPLC system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the substrate, reaction buffer, and a divalent metal ion (Co2+ is reported to be preferred).[1]

  • Enzyme Addition: Initiate the reaction with purified TubG.

  • Incubation: Incubate at an optimal temperature.

  • Quenching: Stop the reaction.

  • Analysis: Analyze the reaction by HPLC to monitor the conversion of the phosphorylated substrate to its dephosphorylated product (this compound).

  • Controls: Include a no-enzyme control and test the activity with different divalent cations to determine metal preference.

Regulation of this compound Biosynthesis

The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory proteins. While the specific regulatory mechanism for the tub gene cluster has not been fully elucidated, it is likely governed by principles common to other Streptomyces secondary metabolite pathways.

Key Regulatory Elements in Streptomyces :

  • Cluster-situated regulators (CSRs): Many antibiotic biosynthetic gene clusters contain their own regulatory genes, often of the Streptomyces antibiotic regulatory protein (SARP) family, which act as pathway-specific activators. An in-silico analysis of the tub cluster did not reveal a canonical SARP-family regulator within the cluster.

  • Global Regulators: The expression of biosynthetic gene clusters is also controlled by global regulators that respond to nutritional and environmental signals, such as nutrient limitation, phosphate starvation, and cell density.

  • Feedback Regulation: There is evidence to suggest that the this compound biosynthetic pathway is subject to feedback inhibition. Studies have shown that the addition of adenine and histidine to the culture medium of S. tubercidicus can decrease this compound production. This suggests that the purine and histidine biosynthetic pathways, which are interconnected with the this compound pathway through common precursors, can influence the final yield of the antibiotic.

Tubercidin_Regulation cluster_signals Regulatory Inputs cluster_pathway Biosynthetic & Related Pathways Nutrient_Limitation Nutrient Limitation (e.g., N, P, C sources) Global_Regulators Global Regulatory Network (e.g., AfsR, PhoP) Nutrient_Limitation->Global_Regulators Cell_Density Cell Density Sensing (e.g., γ-butyrolactones) Cell_Density->Global_Regulators Primary_Metabolites Primary Metabolite Pools Primary_Metabolites->Global_Regulators Tub_Cluster tub Gene Cluster Expression Global_Regulators->Tub_Cluster Activation (putative) Tubercidin_Biosynthesis This compound Biosynthesis Tub_Cluster->Tubercidin_Biosynthesis This compound This compound Tubercidin_Biosynthesis->this compound Purine_Biosynthesis Purine Biosynthesis Adenine Adenine Purine_Biosynthesis->Adenine Histidine_Biosynthesis Histidine Biosynthesis Histidine Histidine Histidine_Biosynthesis->Histidine Adenine->Tubercidin_Biosynthesis Feedback Inhibition Histidine->Tubercidin_Biosynthesis Feedback Inhibition

Caption: A proposed regulatory network for this compound biosynthesis.

Conclusion

The elucidation of the this compound biosynthetic pathway in Streptomyces tubercidicus has provided a detailed molecular blueprint for the production of this important antibiotic. The identification of the tub gene cluster and the characterization of the key enzymes involved have laid the groundwork for future research in several areas. The heterologous expression of the pathway offers a platform for improving this compound titers through metabolic engineering and for generating novel analogues through combinatorial biosynthesis. Further investigation into the regulatory networks governing the expression of the tub cluster will be crucial for unlocking its full biosynthetic potential. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to explore and exploit the fascinating biochemistry of this compound.

References

The Biological Activities of Tubercidin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside analog of adenosine, has garnered significant scientific interest for over half a century due to its potent and broad-spectrum biological activities.[1] Isolated from Streptomyces tubercidicus, this natural product and its synthetic derivatives have demonstrated compelling anticancer, antiviral, and antiparasitic properties.[2][3] This technical guide provides a comprehensive overview of the core biological activities of this compound and its derivatives, detailing its mechanisms of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound's biological effects stem from its structural similarity to adenosine, allowing it to act as an antimetabolite.[1][4][5] The replacement of the N-7 nitrogen of the purine ring with a carbon atom makes it resistant to degradation by adenosine deaminase, thereby prolonging its intracellular half-life.[6]

Incorporation into Nucleic Acids and Inhibition of Polymerases

Upon cellular uptake via nucleoside transporters, this compound is phosphorylated by adenosine kinase to its mono-, di-, and triphosphate forms.[1] These active metabolites, particularly this compound triphosphate (TuTP), mimic adenosine triphosphate (ATP) and are incorporated into nascent DNA and RNA chains by polymerases. This incorporation disrupts the normal process of nucleic acid synthesis, leading to chain termination and inhibition of DNA replication and RNA transcription.[7]

Enzyme Inhibition

This compound and its derivatives are known to inhibit several key enzymes involved in cellular metabolism:

  • Adenosine Kinase (AK): By inhibiting AK, this compound can disrupt the purine salvage pathway.[8][9]

  • S-adenosylhomocysteine Hydrolase (SAHH): Inhibition of SAHH leads to the accumulation of S-adenosylhomocysteine (SAH), a potent feedback inhibitor of methyltransferases. This disruption of methylation reactions affects a wide range of cellular processes, including gene expression and signal transduction.

  • Phosphoglycerate Kinase (PGK): In parasitic organisms like Trypanosoma brucei, this compound triphosphate has been shown to inhibit phosphoglycerate kinase, a key enzyme in the glycolytic pathway, thereby disrupting the parasite's primary energy source.[10][11][12][13]

Modulation of Signaling Pathways

Recent studies have elucidated this compound's ability to modulate specific cellular signaling pathways, contributing to its antiviral effects:

  • RIG-I/NF-κB Pathway: this compound has been shown to activate the RIG-I-like receptor (RLR) signaling pathway, leading to the downstream activation of NF-κB. This results in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the innate immune response against viral infections.[14]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the anticancer, antiviral, and enzyme inhibitory activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 values)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compoundDMS 53 (SCLC)0.19[1]
This compoundDMS 114 (SCLC)0.14[1]
This compoundA549 (Lung Carcinoma)9.54[15]
This compoundMCF-7 (Breast Cancer)4.95[16]
This compoundMDA-MB-231 (Breast Cancer)13.84[16]
ToyocamycinL-1210 (Leukemia)0.006[17]
4-N-Benzylthis compoundVariousMicromolar concentrations[18]
C8 (Pyrrolyl Benzohydrazide Derivative)A549 (Lung Carcinoma)9.54[15]
C18 (Pyrrolyl Benzohydrazide Derivative)A549 (Lung Carcinoma)10.38[15]
Table 2: Antiviral Activity of this compound and Its Derivatives (EC50/IC50 values)
Compound/DerivativeVirusCell LineEC50/IC50 (µM)Reference
This compoundPorcine Epidemic Diarrhea Virus (PEDV)Vero0.2487[19]
This compoundSARS-CoV-2VeroE6/TMPRSS21.2[6]
5-hydroxymethylthis compound (HMTU)SARS-CoV-2VeroE6/TMPRSS20.45[6]
HMTUHuman Coronavirus OC43 (HCoV-OC43)MRC-50.378[6]
HMTUHuman Coronavirus 229E (HCoV-229E)MRC-50.528[6]
5-(1-Hydroxyethyl)this compoundCoxsackie B4 virusIn vivo (mice)-[17]
5-(1-Methoxyethyl)this compoundCoxsackie B4 virusIn vivo (mice)-[17]
Table 3: Enzyme Inhibition by this compound and Its Derivatives (Ki/IC50 values)
Compound/DerivativeEnzymeKi/IC50Reference
5'-hydroxyl-5-iodothis compound analogueAdenosine Kinase (human placental)80 nM (Ki)[20]
5'-amino-5-iodothis compound analogueAdenosine Kinase (human placental)150 nM (Ki)[20]
This compound triphosphatePhosphoglycerate Kinase (T. brucei)7.5 µM (IC50)[21]
AdenosineS-adenosylhomocysteine hydrolase (bovine kidney)3 µM (Ki)[22]
2-Fluoro-3-deaza-adenosineAdenosine Kinase (M. tuberculosis)Substrate[23]
3-Fluoro-3-deaza-adenosineAdenosine Kinase (M. tuberculosis)Substrate[23]
2,3-Difluoro-3-deaza-adenosineAdenosine Kinase (M. tuberculosis)Substrate[23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability/Cytotoxicity Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well microplates

  • This compound or its derivatives

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[14]

Western Blot Analysis for Protein Expression

This protocol is used to analyze the expression levels of proteins involved in signaling pathways affected by this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate total protein from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

In Vitro Enzyme Inhibition Assay (Adenosine Kinase)

This protocol is used to determine the inhibitory activity of this compound and its derivatives against adenosine kinase.

Materials:

  • Purified adenosine kinase

  • Adenosine

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound or derivatives)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, adenosine kinase, and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature.

  • Initiate the reaction by adding ATP and adenosine.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.

In Vitro Enzyme Inhibition Assay (S-adenosylhomocysteine Hydrolase)

This protocol is used to determine the inhibitory activity of this compound and its derivatives against SAHH.

Materials:

  • Purified S-adenosylhomocysteine hydrolase

  • S-adenosylhomocysteine (SAH)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Test compounds

  • DTNB (Ellman's reagent)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a cuvette or microplate well, combine the assay buffer, SAHH, and the test compound.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the reaction by adding SAH.

  • Monitor the production of homocysteine by measuring the increase in absorbance at 412 nm due to the reaction of homocysteine with DTNB.

  • Calculate the initial reaction rates at different inhibitor concentrations to determine the IC50 or Ki value.[24]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activities of this compound.

Tubercidin_Mechanism_of_Action cluster_cell Cell cluster_activation Anabolic Activation cluster_targets Cellular Targets cluster_effects Biological Effects Tubercidin_ext This compound (extracellular) transporter Nucleoside Transporter Tubercidin_ext->transporter Tubercidin_int This compound (intracellular) transporter->Tubercidin_int AK Adenosine Kinase (AK) Tubercidin_int->AK Phosphorylation SAHH S-adenosylhomocysteine Hydrolase (SAHH) Tubercidin_int->SAHH Inhibition TuMP This compound Monophosphate (TuMP) AK->TuMP kinases Other Kinases TuMP->kinases TuDP This compound Diphosphate (TuDP) kinases->TuDP TuTP This compound Triphosphate (TuTP) kinases->TuTP TuDP->kinases DNA_Polymerase DNA Polymerase TuTP->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase TuTP->RNA_Polymerase Inhibition PGK Phosphoglycerate Kinase (PGK) TuTP->PGK Inhibition Inhibit_DNA_Synth Inhibition of DNA Synthesis DNA_Polymerase->Inhibit_DNA_Synth Inhibit_RNA_Synth Inhibition of RNA Synthesis RNA_Polymerase->Inhibit_RNA_Synth Disrupt_Methylation Disruption of Methylation SAHH->Disrupt_Methylation Inhibit_Glycolysis Inhibition of Glycolysis (in parasites) PGK->Inhibit_Glycolysis

Caption: Mechanism of action of this compound.

RIG_I_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I Sensed by This compound This compound This compound->RIG_I Activates MAVS MAVS RIG_I->MAVS Activates TRAF3 TRAF3 MAVS->TRAF3 IKK_complex IKK Complex (IKKα/β/γ) MAVS->IKK_complex TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_nuc p-IRF3 IRF3->IRF3_nuc Translocates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Gene_Expression Gene Expression NFkB_nuc->Gene_Expression IRF3_nuc->Gene_Expression IFN Type I IFN (IFN-α/β) Gene_Expression->IFN Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines

Caption: this compound-mediated activation of the RIG-I/NF-κB signaling pathway.

Trypanosoma_Glycolysis_Inhibition cluster_glycolysis Glycolysis in Trypanosoma Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P F16BP->GAP_DHAP BPG13 1,3-Bisphosphoglycerate GAP_DHAP->BPG13 PGK Phosphoglycerate Kinase (PGK) BPG13->PGK PG3 3-Phosphoglycerate PEP Phosphoenolpyruvate PG3->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_prod ATP This compound This compound TuTP This compound Triphosphate This compound->TuTP Phosphorylation TuTP->PGK Inhibition PGK->PG3 PGK->ATP_prod Produces

Caption: Inhibition of the glycolytic pathway in Trypanosoma by this compound.

Experimental_Workflow start Start: Compound Synthesis/ Isolation in_vitro_screening In Vitro Screening (e.g., Cytotoxicity Assay) start->in_vitro_screening ic50_determination IC50 Determination in_vitro_screening->ic50_determination enzyme_inhibition Enzyme Inhibition Assays (e.g., AK, SAHH, PGK) ic50_determination->enzyme_inhibition ki_determination Ki/IC50 Determination enzyme_inhibition->ki_determination pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) ki_determination->pathway_analysis mechanism_elucidation Mechanism of Action Elucidation pathway_analysis->mechanism_elucidation in_vivo_studies In Vivo Studies (Animal Models) mechanism_elucidation->in_vivo_studies efficacy_toxicity Efficacy (ED50) and Toxicity (LD50) Assessment in_vivo_studies->efficacy_toxicity preclinical_dev Preclinical Development efficacy_toxicity->preclinical_dev

Caption: General experimental workflow for the biological characterization of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug development. Their multifaceted mechanism of action, encompassing the disruption of nucleic acid synthesis, inhibition of key metabolic enzymes, and modulation of cellular signaling pathways, provides a strong rationale for their continued investigation as anticancer, antiviral, and antiparasitic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of these promising therapeutic leads. Future studies should focus on the development of derivatives with improved selectivity and reduced toxicity to enhance their clinical applicability.

References

Early Antineoplastic Activity of Tubercidin: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubercidin (7-deazaadenosine), a pyrrolopyrimidine nucleoside antibiotic isolated from Streptomyces tubercidicus, emerged in the mid-20th century as a compound of significant interest for its potent biological activities, including its potential as an antineoplastic agent. As an adenosine analog, its mechanism of action is deeply rooted in the fundamental processes of nucleic acid and protein synthesis. This technical guide provides an in-depth review of the early foundational studies that characterized the anticancer properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the initial understanding of its mechanism of action.

Quantitative Data from Early Antineoplastic Studies

The initial investigations into this compound's anticancer effects spanned a range of in vitro and in vivo models, as well as early-phase human clinical trials. The following tables summarize the key quantitative findings from this early period of research.

In Vitro Cytotoxicity Data
Cell LineCancer TypeMetricValueReference
HeLaCervical CarcinomaID50 (50% Inhibitory Dose)0.01 µg/mL[1][2]
L1210Murine Leukemia-"Very potent growth inhibitor"[3]
P388Murine Leukemia-"Potent cytotoxic activity"[4]
A549Lung Carcinoma-"Potent cytotoxic activity"[4]

Note: Early studies often reported inhibitory doses rather than the modern IC50 values and sometimes described potency qualitatively.

In Vivo Animal Study Data
Animal ModelTumor ModelTreatment ScheduleKey Finding(s)Reference(s)
Swiss miceEhrlich ascites carcinoma0.125 - 2.0 mg/kg/day for 7 days (i.p.)Increased survival time; some cures at higher doses.[5]
MiceSarcoma 180 (ascites)0.25 - 2.0 mg/kg/day for 7 days (i.p.)Increased survival time; some cures at higher doses.[5]
MiceAdenocarcinoma 7551.25 mg/kg/day50% inhibition of tumor growth.[6]
Early Phase I Clinical Trial Data (NSC-56408)
ParameterFinding
Number of Patients93
DiseasesAdvanced neoplastic disease
Toxicity
NephrotoxicityObserved in 18 cases
Local vein irritationObserved in 12 cases
Antitumor Response
Suggestive Response3 cases of primary carcinoma of the pancreas

Reference: Bisel, H. F., et al. (1970). Cancer Research, 30(1), 76-78.[7]

Mechanism of Action

Early investigations into this compound's mechanism of action identified it as a fraudulent nucleoside. Its structural similarity to adenosine allows it to be readily taken up by cells and incorporated into crucial metabolic pathways, leading to cytotoxic effects.

Key Mechanistic Steps:
  • Cellular Uptake: this compound enters the cell, likely via nucleoside transport mechanisms.

  • Phosphorylation: Once inside the cell, it is phosphorylated by adenosine kinase to its monophosphate form (TuMP), and subsequently to its di- and triphosphate forms (TuDP and TuTP).

  • Incorporation into Nucleic Acids: this compound triphosphate (TuTP) is incorporated into both RNA and DNA in place of adenosine triphosphate (ATP). This incorporation disrupts the normal processing and function of these nucleic acids.[8]

  • Inhibition of Synthesis: The presence of this compound and its metabolites interferes with multiple enzymatic processes, leading to the inhibition of DNA, RNA, and protein synthesis.[9]

Tubercidin_Mechanism Tubercidin_ext This compound (extracellular) Tubercidin_int This compound (intracellular) Tubercidin_ext->Tubercidin_int Cellular Uptake TuMP This compound Monophosphate (TuMP) Tubercidin_int->TuMP TuDP This compound Diphosphate (TuDP) TuMP->TuDP TuTP This compound Triphosphate (TuTP) TuDP->TuTP RNA RNA Synthesis TuTP->RNA Incorporation DNA DNA Synthesis TuTP->DNA Incorporation Dysfunctional_RNA Dysfunctional RNA RNA->Dysfunctional_RNA Dysfunctional_DNA Dysfunctional DNA DNA->Dysfunctional_DNA Protein Protein Synthesis Cell_Death Cell Death Protein->Cell_Death Inhibition leads to Dysfunctional_RNA->Protein Inhibition Dysfunctional_DNA->Cell_Death Leads to Adenosine_Kinase Adenosine Kinase Adenosine_Kinase->TuMP In_Vitro_Workflow start Start culture Propagate HeLa cells in monolayer culture start->culture seed Seed known number of cells into culture tubes culture->seed incubate1 Incubate for 24h for cell attachment seed->incubate1 add_drug Replace medium with this compound-containing medium (and controls) incubate1->add_drug prepare_drug Prepare serial dilutions of this compound prepare_drug->add_drug incubate2 Incubate for 3-5 days add_drug->incubate2 measure Measure total protein content as growth index incubate2->measure calculate Calculate 50% Inhibitory Dose (ID50) measure->calculate end End calculate->end

References

A Technical Guide to Tubercidin: Mechanism and Application of a 7-Deazaadenosine Antimetabolite

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Tubercidin (7-deazaadenosine) is a naturally occurring nucleoside analog produced by Streptomyces tubercidicus. Structurally similar to adenosine, it functions as a potent antimetabolite by interfering with fundamental cellular processes. Upon cellular uptake via nucleoside transporters, this compound is phosphorylated by adenosine kinase to its active triphosphate form. This active metabolite mimics adenosine triphosphate (ATP), leading to its incorporation into DNA and RNA, which disrupts nucleic acid and protein synthesis.[1][2] Furthermore, this compound and its derivatives are known inhibitors of key enzymes such as adenosine kinase and can modulate critical signaling pathways, including innate immune responses. Its 7-deaza modification confers resistance to degradation by adenosine deaminase, enhancing its intracellular persistence and biological activity.[1] This guide provides an in-depth overview of this compound's mechanism of action, quantitative pharmacological data, and detailed protocols for its study, intended for researchers and drug development professionals.

Core Mechanism of Action: A Multi-faceted Antimetabolite

This compound's biological effects are rooted in its structural mimicry of adenosine. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom allows it to be recognized by cellular machinery that processes adenosine, while making it resistant to key catabolic enzymes like adenosine deaminase.[1]

The primary mechanism involves a sequence of intracellular events:

  • Cellular Uptake: this compound enters the cell via concentrative (CNT) and equilibrative (ENT) nucleoside transporters, the same channels used by endogenous nucleosides.[1]

  • Metabolic Activation: Once inside the cell, adenosine kinase (ADK) phosphorylates this compound to this compound-5'-monophosphate (TuMP). Subsequent phosphorylation events yield this compound-5'-diphosphate (TuDP) and the active form, this compound-5'-triphosphate (TuTP).[1]

  • Inhibition of Macromolecular Synthesis: TuTP competes with ATP for incorporation into nucleic acid chains by DNA and RNA polymerases.[2] Its integration into these macromolecules disrupts their structure and function, leading to the inhibition of DNA replication, RNA transcription, and ultimately, protein synthesis.[1][2]

Tubercidin_Metabolic_Activation cluster_outside Extracellular Space cluster_inside Intracellular Space Tub_out This compound Transporter Nucleoside Transporters (ENT/CNT) Tub_out->Transporter Tub_in This compound TuMP This compound-MP Tub_in->TuMP Adenosine Kinase (ADK) TuDP This compound-DP TuMP->TuDP Kinases TuTP This compound-TP (Active) TuDP->TuTP Kinases DNA_RNA DNA & RNA (Disrupted Synthesis) TuTP->DNA_RNA Polymerases Transporter->Tub_in

Fig 1. Metabolic activation pathway of this compound.

Key Molecular Targets and Signaling Pathways

Beyond its general role in disrupting nucleic acid synthesis, this compound impacts several specific cellular pathways.

Inhibition of Adenosine Kinase (ADK)

While ADK is required to activate this compound, this compound and its analogs are also potent inhibitors of this enzyme.[3] This creates a complex feedback mechanism. 5-iodothis compound, a well-studied derivative, is a particularly potent ADK inhibitor.[3] Inhibition of ADK elevates local concentrations of endogenous adenosine, which can then modulate adenosine receptor signaling, a mechanism explored for anticonvulsant and analgesic effects.[4]

S-adenosylhomocysteine Hydrolase (SAHH) and Methylation

SAHH is a critical enzyme that hydrolyzes S-adenosylhomocysteine (SAH) to adenosine and homocysteine, preventing the feedback inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases by SAH.[5] While some adenosine analogs are potent inhibitors of SAHH, studies have indicated that this compound's primary biological activities are not achieved via SAHH inhibition.[6] Instead, other 7-deazaadenosine analogs like 3-deazaadenosine are the canonical inhibitors of this pathway.

Activation of Innate Immune Signaling

This compound has been shown to be an activator of the RIG-I/NF-κB innate immune signaling pathway.[7] Retinoic acid-inducible gene I (RIG-I) is a cytosolic pattern recognition receptor that senses viral RNA. Upon activation, it triggers a cascade involving the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of transcription factors like NF-κB and IRF3. This results in the production of type I interferons and other proinflammatory cytokines, contributing to an antiviral state.[7][8] this compound's ability to promote this pathway is a key component of its antiviral effects against RNA viruses like the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[7]

RIG_I_Pathway cluster_nfkb NF-κB Complex Tub This compound RIGI_A RIG-I (Active) Tub->RIGI_A Promotes Activation RIGI RIG-I (Inactive) MAVS MAVS RIGI_A->MAVS IKK IKK Complex MAVS->IKK p_p65 p-p65 IKK->p_p65 Phosphorylates p_IkBa p-IκBα (Degraded) IKK->p_IkBa Phosphorylates p65 p65 IkBa IκBα Nucleus Nucleus p_p65->Nucleus Translocation Cytokines IFNs & Proinflammatory Cytokines Nucleus->Cytokines Gene Transcription

Fig 2. this compound-mediated activation of the RIG-I/NF-κB pathway.

Quantitative Pharmacological Data

The potency of this compound varies across different biological systems. The following tables summarize its activity.

Table 1: Anticancer and Cytotoxic Activity of this compound | Cell Line | Cell Type | Parameter | Value (µM) | Citation | | :--- | :--- | :--- | :--- | :--- | | DMS 53 | Small-Cell Lung Cancer | CC50 | 0.19 |[1] | | DMS 114 | Small-Cell Lung Cancer | CC50 | 0.14 |[1] | | L-1210 | Murine Leukemia | ID50 | >0.006* |[2] | | HeLa | Human Cervical Cancer | IC50 | Potent** |[1][9] | | A375 | Human Melanoma | IC50 | Potent** |[1][9] | | WM266 | Human Melanoma | IC50 | Potent** |[1][9] | | A549 | Human Lung Carcinoma | IC50 | Potent** |[1] | | Value is for the related, more potent compound Toyocamycin. | | *Used as a potent positive control; specific value not reported in the study. |

Table 2: Antiviral Activity of this compound

Virus Cell Line Parameter Value (µM) Citation
PEDV (DR13-GFP) Vero IC50 0.2487 [9]
PEDV (DR13-GFP) Vero CC50 14.23 [9]
SADS-CoV Vero TCID50 2.5 log10 reduction at 1 µM [9]
SARS-CoV-2 VeroE6/TMP RSS2 EC50 1.2 [10]
SARS-CoV-2 VeroE6/TMP RSS2 CC50 5.8 [10]

| PEDV: Porcine epidemic diarrhea virus; SADS-CoV: Swine acute diarrhea syndrome coronavirus |

Table 3: Enzyme Inhibition by this compound Analogs

Inhibitor Enzyme Source Parameter Value (µM) Citation
5-Iodothis compound Adenosine Kinase Human IC50 0.026 [11]

| 5'-Amino-5'-deoxy-Ado | Adenosine Kinase | M. tuberculosis | Ki | 0.8 |[12] |

Mechanisms of Cellular Resistance

Resistance to this compound in parasitic organisms like Trypanosoma cruzi has been linked to defects in the nucleoside transport pathways.[13] Mutated parasites show a marked decrease in the uptake of this compound, while the transport of other nucleosides like adenosine may remain unaffected.[13] This suggests that resistance is conferred by the loss or modification of the specific transporter responsible for this compound uptake, preventing the drug from reaching its intracellular target, adenosine kinase.

Tubercidin_Resistance cluster_wt Wild-Type Cell cluster_res Resistant Cell wt_tub This compound wt_transporter Nucleoside Transporter wt_tub->wt_transporter Uptake wt_adk ADK wt_transporter->wt_adk wt_effect Cytotoxicity wt_adk->wt_effect Activation res_tub This compound res_transporter Defective Transporter res_tub->res_transporter Blocked Uptake res_adk ADK res_effect Cell Survival

References

Tubercidin's Interference with Nucleic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubercidin (7-deazaadenosine) is a potent pyrrolopyrimidine nucleoside antibiotic and cytotoxic agent that structurally mimics adenosine. Its biological activity stems from its ability to act as a substrate for various enzymes involved in nucleic acid metabolism, leading to its incorporation into both RNA and DNA. This guide provides an in-depth technical overview of the molecular mechanisms by which this compound interferes with nucleic acid synthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved biochemical pathways.

Core Mechanism of Action

This compound's primary mechanism of action involves a multi-step process initiated by its transport into the cell and subsequent metabolic activation. Once intracellular, it serves as a fraudulent substrate for enzymes that normally process adenosine, leading to the formation of its active triphosphate form, this compound triphosphate (TuTP). TuTP then competes with adenosine triphosphate (ATP) and deoxyadenosine triphosphate (dATP) for incorporation into nascent RNA and DNA chains, respectively. This incorporation disrupts the normal synthesis and function of nucleic acids, ultimately leading to cytotoxicity.

Cellular Uptake and Metabolic Activation

This compound enters cells via nucleoside transporters.[1] Following uptake, it is sequentially phosphorylated by cellular kinases to yield this compound-5'-monophosphate (TuMP), this compound-5'-diphosphate (TuDP), and the active form, this compound-5'-triphosphate (TuTP).[1] Adenosine kinase is a key enzyme in the initial phosphorylation step.[1]

Tubercidin_Metabolic_Activation cluster_cell Cell Tubercidin_ext This compound (extracellular) Tubercidin_int This compound (intracellular) Tubercidin_ext->Tubercidin_int Nucleoside Transporters TuMP This compound-5'-monophosphate (TuMP) Tubercidin_int->TuMP Adenosine Kinase TuDP This compound-5'-diphosphate (TuDP) TuMP->TuDP Nucleoside Monophosphate Kinases TuTP This compound-5'-triphosphate (TuTP) TuDP->TuTP Nucleoside Diphosphate Kinases

Caption: Metabolic activation pathway of this compound.
Inhibition of RNA Synthesis

The primary mechanism of this compound's interference with nucleic acid synthesis is its incorporation into RNA. TuTP is a substrate for RNA polymerases, where it is incorporated in place of ATP.[2] This incorporation can lead to several detrimental effects:

  • Disruption of RNA Processing: The presence of this compound in pre-mRNA may interfere with splicing and polyadenylation.

  • Altered RNA Structure and Function: The substitution of adenosine with 7-deazaadenosine can alter the secondary structure of RNA, potentially affecting ribosome binding and translation.[3]

  • Chain Termination: In some viral systems, the incorporation of TuTP into the viral RNA can lead to premature termination of transcription.[1]

Inhibition of DNA Synthesis

While less predominant than its effect on RNA, this compound can also be incorporated into DNA.[2] This requires the reduction of a diphosphate form of this compound to deoxy-Tubercidin diphosphate by ribonucleotide reductase, followed by phosphorylation to deoxy-Tubercidin triphosphate (dTuTP). dTuTP can then be incorporated into DNA by DNA polymerases, leading to potential mutations and chain termination.[2]

Tubercidin_Nucleic_Acid_Interference TuTP This compound Triphosphate (TuTP) RNA_Polymerase RNA Polymerase TuTP->RNA_Polymerase Competitive Incorporation DNA_Polymerase DNA Polymerase TuTP->DNA_Polymerase Competitive Incorporation (as dTuTP) ATP ATP ATP->RNA_Polymerase dATP dATP dATP->DNA_Polymerase RNA RNA Chain RNA_Polymerase->RNA DNA DNA Chain DNA_Polymerase->DNA Disrupted_RNA Disrupted RNA Function (Processing, Translation) RNA->Disrupted_RNA Disrupted_DNA Disrupted DNA Function (Replication, Integrity) DNA->Disrupted_DNA

Caption: Interference of this compound with nucleic acid synthesis.

Quantitative Data on Enzyme Inhibition

The inhibitory effects of this compound's metabolites on key enzymes are summarized below. This data is crucial for understanding its potency and for designing effective drug development strategies.

Enzyme TargetInhibitorIC50 / KᵢOrganism/SystemReference
Adenosine Kinase5-Iodothis compoundIC50 ≈ 0.3 µMGuinea Pig Brain[1]
RNA PolymeraseThis compound Triphosphate (TuTP)Not explicitly quantified, but shown to replace ATPIn vitro enzymatic assays[2]
Viral RNA-dependent RNA Polymerase5-Hydroxymethylthis compound (HMTU)Potent inhibition leading to chain terminationFlaviviruses, Coronaviruses[1]

Note: Specific IC50 and Kᵢ values for this compound triphosphate against various polymerases are not consistently reported in the literature, highlighting an area for further research.

Experimental Protocols

In Vitro Transcription Assay to Assess this compound Inhibition

This protocol allows for the direct measurement of RNA synthesis by an RNA polymerase and can be adapted to quantify the inhibitory effect of TuTP.

Materials:

  • Purified RNA Polymerase

  • Linear DNA template with a promoter

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • α-³²P-UTP (radiolabel)

  • This compound triphosphate (TuTP)

  • Transcription buffer

  • Stop solution (e.g., EDTA)

  • Denaturing polyacrylamide gel

  • Phosphorimager

Procedure:

  • Reaction Assembly: In a microcentrifuge tube, combine the transcription buffer, DNA template, and varying concentrations of TuTP.

  • Enzyme Addition: Add the purified RNA polymerase to the mixture and incubate for 10-15 minutes at 37°C to allow for the formation of the open complex.

  • Initiation of Transcription: Start the reaction by adding the NTP mix, including the radiolabeled α-³²P-UTP.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes) to allow for RNA synthesis.

  • Termination: Stop the reaction by adding the stop solution.

  • Analysis: Denature the samples and separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

  • Quantification: Dry the gel, expose it to a phosphorimager screen, and quantify the amount of radiolabeled RNA produced.

  • IC50 Determination: Plot the percentage of inhibition against the TuTP concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Transcription_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, DNA, TuTP) start->prep add_pol Add RNA Polymerase (Incubate) prep->add_pol add_ntps Add NTPs (with α-³²P-UTP) (Incubate) add_pol->add_ntps stop_rxn Stop Reaction (Add Stop Solution) add_ntps->stop_rxn gel Denaturing PAGE stop_rxn->gel quant Phosphorimaging and Quantification gel->quant end Determine IC50 quant->end

Caption: Experimental workflow for an in vitro transcription assay.
Cellular Uptake and Incorporation of Radiolabeled this compound

This protocol describes a method to quantify the uptake of this compound into cells and its incorporation into nucleic acids.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • ³H- or ¹⁴C-labeled this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.

  • Labeling: Replace the medium with fresh medium containing radiolabeled this compound at a known concentration. Incubate for various time points.

  • Washing: Remove the labeling medium and wash the cells multiple times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Nucleic Acid Precipitation: Precipitate the nucleic acids from the cell lysate using cold TCA.

  • Quantification:

    • Total Uptake: Measure the radioactivity in an aliquot of the total cell lysate.

    • Incorporation: Collect the TCA-precipitated nucleic acids on a filter and measure the radioactivity.

  • Data Analysis: Calculate the amount of this compound taken up by the cells and the percentage of uptake that is incorporated into nucleic acids.

Modulation of Innate Immune Signaling Pathways

Beyond its direct effects on nucleic acid synthesis, this compound has been shown to modulate innate immune signaling pathways, specifically the RIG-I-like receptor (RLR) pathway.

Activation of the RIG-I/NF-κB Pathway

In the context of viral infections, such as with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), this compound treatment has been observed to promote the activation of the RIG-I and NF-κB signaling pathways.[2] This leads to an increased expression of type I interferons (IFNs) and other pro-inflammatory cytokines, contributing to an antiviral state.[2] The precise mechanism by which this compound or its metabolites activate this pathway is an area of active investigation but may involve the recognition of this compound-containing viral RNA as a pathogen-associated molecular pattern (PAMP).

RIG_I_NFkB_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-containing viral RNA RIG_I RIG-I This compound->RIG_I Activates MAVS MAVS RIG_I->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IKK_complex IKK Complex MAVS->IKK_complex IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates p65 p65 IKK_complex->p65 Phosphorylates IkBa IκBα IKK_complex->IkBa Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes NFkB_IkB NF-κB/IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB->p65 p_p65 p-p65 p65->p_p65 p_p65_nuc p-p65 p_p65->p_p65_nuc Translocates p_IkBa p-IκBα IkBa->p_IkBa Gene_Expression Type I IFN & Pro-inflammatory Cytokine Gene Expression pIRF3_dimer->Gene_Expression Translocates & Induces p_p65_nuc->Gene_Expression Induces

Caption: this compound-mediated activation of the RIG-I/NF-κB signaling pathway.

Conclusion

This compound exerts its potent biological effects primarily through its metabolic conversion to TuTP, which is subsequently incorporated into RNA and, to a lesser extent, DNA. This process disrupts nucleic acid synthesis and function, leading to cytotoxicity. Furthermore, this compound can modulate innate immune responses, adding another layer to its complex mechanism of action. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interactions of this compound with cellular machinery and to explore its potential in drug development. Further research is warranted to elucidate the precise kinetics of polymerase inhibition by TuTP and the detailed structural consequences of its incorporation into nucleic acids.

References

Unraveling the Inhibition of Adenosine Kinase by Tubercidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubercidin, an adenosine analog, serves as a potent modulator of adenosine kinase (ADK), a pivotal enzyme in adenosine metabolism. This technical guide provides an in-depth exploration of the mechanism by which this compound and its derivatives inhibit ADK. Through competitive inhibition, these compounds disrupt the phosphorylation of adenosine, leading to an accumulation of intracellular and extracellular adenosine. This elevation of adenosine levels subsequently modulates a wide array of physiological processes through the activation of adenosine receptors. This document details the kinetic parameters of this inhibition, outlines the experimental protocols for its characterization, and visualizes the intricate signaling pathways and experimental workflows involved. The presented data and methodologies are intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's interaction with adenosine kinase for therapeutic applications.

Mechanism of Action: Competitive Inhibition

This compound, as a structural analog of adenosine, functions as a substrate for adenosine kinase.[1] Upon entering the cell, it is phosphorylated by ADK to this compound monophosphate, which can be further converted to diphosphate and triphosphate forms. These phosphorylated metabolites of this compound are the primary mediators of adenosine kinase inhibition.[1] They act as competitive inhibitors, binding to the active site of ADK and thereby preventing the binding and phosphorylation of the natural substrate, adenosine. This competitive inhibition leads to a decrease in the production of adenosine monophosphate (AMP) and a subsequent increase in the concentration of adenosine.

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs against adenosine kinase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While direct Ki values for this compound are not extensively reported, the IC50 values for its halogenated derivatives highlight their significant inhibitory activity.

CompoundTarget SpeciesIC50 (µM)Reference(s)
5-iodothis compoundHuman0.026[2]
5'-amino-5'-deoxyadenosineHuman0.17[2]
5'-amino-5'-deoxy-5-iodothis compoundHuman< 0.001[2][3]
This compound triphosphateT. brucei Phosphoglycerate Kinase7.5[4]

Note: The IC50 value for this compound triphosphate is against a different kinase and is included for comparative purposes, illustrating the inhibitory potential of its phosphorylated form.

Experimental Protocols

The characterization of this compound's inhibition of adenosine kinase involves various in vitro assays. The following are detailed methodologies for commonly employed experimental protocols.

Radiolabeled Adenosine Kinase Assay

This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into adenosine to form [³²P]AMP, catalyzed by adenosine kinase. The presence of an inhibitor like this compound or its analogs will decrease the amount of radiolabeled AMP produced.

Materials:

  • Purified adenosine kinase

  • Adenosine

  • [γ-³²P]ATP

  • This compound or its analog (inhibitor)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stopping solution (e.g., 7.5 M Guanidine-HCl)

  • Phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, a fixed concentration of adenosine (typically at or near its Km), and varying concentrations of the inhibitor (this compound).

  • Enzyme Addition: Add purified adenosine kinase to the reaction mixture to initiate the reaction.

  • Initiation with ATP: Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the stopping solution.

  • Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. The paper will bind the negatively charged [³²P]AMP, while the unreacted [γ-³²P]ATP is washed away.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unbound radiolabel.

  • Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the inhibitor concentration to determine the IC50 value.

Spectrophotometric Coupled Enzyme Assay

This continuous assay measures the production of ADP, a product of the adenosine kinase reaction. The ADP is then used in a series of coupled enzymatic reactions that ultimately lead to a change in absorbance, which can be monitored in real-time.

Materials:

  • Purified adenosine kinase

  • Adenosine

  • ATP

  • This compound or its analog (inhibitor)

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the assay buffer containing adenosine, ATP, PEP, and NADH. Add the coupling enzymes PK and LDH.

  • Inhibitor Addition: Add varying concentrations of this compound to the cuvette.

  • Baseline Measurement: Measure the initial absorbance at 340 nm to establish a baseline.

  • Initiation of Reaction: Add purified adenosine kinase to the cuvette to start the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance is due to the oxidation of NADH to NAD⁺ in the LDH-catalyzed reaction, which is coupled to the production of ADP by adenosine kinase.

  • Data Analysis: The rate of the reaction is proportional to the rate of decrease in absorbance. Plot the reaction rates against the inhibitor concentrations to calculate the IC50.

Visualizations

Signaling Pathway of Adenosine Kinase Inhibition

Adenosine_Signaling_Pathway cluster_intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptors ENT Equilibrative Nucleoside Transporter (ENT) Adenosine_ext->ENT Uptake Downstream Downstream Signaling (e.g., cAMP modulation, PLC activation) Adenosine_Receptors->Downstream Adenosine_int Adenosine ADK Adenosine Kinase (ADK) Adenosine_int->ADK Phosphorylation ENT->Adenosine_int AMP AMP ADK->AMP Tubercidin_P This compound-MP/DP/TP ADK->Tubercidin_P Tubercidin_in This compound Tubercidin_in->ADK Phosphorylation Tubercidin_P->ADK Inhibition

Caption: Inhibition of Adenosine Kinase by this compound metabolites.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Adenosine Kinase - Adenosine - ATP - Assay Buffer reaction_setup Set up Kinase Reactions with Varying Inhibitor Concentrations reagents->reaction_setup inhibitor Prepare Serial Dilutions of this compound inhibitor->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation measurement Measure Kinase Activity (Radiolabeled or Spectrophotometric) incubation->measurement data_plot Plot % Inhibition vs. Log[this compound] measurement->data_plot ic50_calc Calculate IC50 Value using Non-linear Regression data_plot->ic50_calc

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound and its derivatives represent a significant class of adenosine kinase inhibitors. Their mechanism of action, centered on competitive inhibition by their phosphorylated metabolites, provides a robust strategy for elevating adenosine levels. The detailed experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of this compound-based compounds as potential therapeutics for a range of conditions where modulation of adenosine signaling is desirable. The provided visualizations of the underlying signaling pathways and experimental workflows serve to further clarify these complex processes, aiding researchers in their pursuit of novel drug discoveries.

References

Unveiling the Power of Tubercidin: A Technical Guide to its Broad-Spectrum Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potent and Versatile Bioactivities of the Nucleoside Antibiotic, Tubercidin.

This in-depth technical guide explores the multifaceted bioactivity of this compound, a naturally occurring adenosine analog.[1][2] Isolated from Streptomyces tubercidicus, this pyrrolo[2,3-d]pyrimidine nucleoside has demonstrated a remarkable breadth of inhibitory activity against a wide range of pathogens and cancer cell lines, positioning it as a compound of significant interest for therapeutic development.[3] This document provides a detailed overview of its mechanisms of action, quantitative efficacy data, and the experimental protocols utilized to ascertain its potent biological effects.

Core Mechanism of Action: An Adenosine Mimic

This compound's primary mechanism of action lies in its structural resemblance to adenosine.[1] This similarity allows it to be readily taken up by cells via nucleoside transporters and subsequently phosphorylated by adenosine kinase into its active mono-, di-, and triphosphate forms.[4] These phosphorylated metabolites act as competitive inhibitors of their adenosine counterparts, thereby disrupting fundamental cellular processes that rely on adenosine nucleotides. This interference with DNA and RNA synthesis, along with the inhibition of key enzymatic pathways, forms the basis of this compound's broad-spectrum bioactivity.[4]

This compound This compound Cellular_Uptake Cellular Uptake (Nucleoside Transporters) This compound->Cellular_Uptake Tubercidin_Metabolites This compound-MP, -DP, -TP Cellular_Uptake->Tubercidin_Metabolites Adenosine_Analogs Competitive Inhibition of Adenosine Nucleotides Tubercidin_Metabolites->Adenosine_Analogs DNA_RNA_Synthesis Disruption of DNA & RNA Synthesis Adenosine_Analogs->DNA_RNA_Synthesis Enzyme_Inhibition Inhibition of Key Enzymes Adenosine_Analogs->Enzyme_Inhibition Bioactivity Broad-Spectrum Bioactivity DNA_RNA_Synthesis->Bioactivity Enzyme_Inhibition->Bioactivity

Core Mechanism of this compound Action.

Antiviral Activity: A Multi-pronged Attack

This compound exhibits potent antiviral activity against a range of RNA viruses, including coronaviruses, flaviviruses, and influenza virus.[5][6] Its primary antiviral mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[5] The triphosphate form of this compound acts as a competitive inhibitor of this enzyme. Furthermore, this compound has been shown to interfere with multiple stages of the viral life cycle, including entry and replication, and can modulate host immune responses by activating RIG-I and NF-κB signaling pathways.

Quantitative Antiviral Data
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV-2)BHK-21Not specified>20Not specified[5]
Zika Virus (ZIKV)VeroNot specifiedNot specifiedNot specified[6]
SARS-CoV-2Vero E60.49>10>20.4[5]
HCoV-OC43MRC-50.031.343.3[5]
HCoV-229EMRC-50.021.365[5]
Experimental Protocol: Plaque Reduction Assay

A plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Virus stock (e.g., SARS-CoV-2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Agarose or Methylcellulose

  • Crystal Violet solution

Procedure:

  • Seed Vero E6 cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in DMEM.

  • Infect the cell monolayers with the virus at a specific Multiplicity of Infection (MOI) for 1 hour.

  • Remove the virus inoculum and overlay the cells with DMEM containing 2% FBS, various concentrations of this compound, and 0.6% agarose.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the 50% effective concentration (EC50) by non-linear regression analysis.

Start Start Seed_Cells Seed Host Cells in 6-well plates Start->Seed_Cells Infect_Cells Infect Cells with Virus (specific MOI) Seed_Cells->Infect_Cells Add_Compound Add Serial Dilutions of this compound Infect_Cells->Add_Compound Overlay Overlay with Semi-solid Medium Add_Compound->Overlay Incubate Incubate until Plaques Form Overlay->Incubate Fix_Stain Fix and Stain Cells (Crystal Violet) Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate for 4 hours Add_MTT->Incubate Add_Solvent Add DMSO to Dissolve Formazan Incubate->Add_Solvent Measure_Absorbance Measure Absorbance (570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

The Impact of Tubercidin on Purine Metabolism and Salvage Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubercidin (7-deazaadenosine), a naturally occurring adenosine analog, exhibits potent cytotoxic, antiviral, and antiparasitic activities. Its mechanism of action is intrinsically linked to its ability to interfere with purine metabolism and salvage pathways. This technical guide provides a comprehensive overview of the molecular effects of this compound, detailing its interaction with key enzymes, its metabolic fate, and its ultimate impact on cellular processes. This document summarizes quantitative data on its inhibitory activities, provides detailed experimental protocols for its study, and visualizes the involved biochemical pathways and experimental workflows.

Introduction

Purine nucleotides are fundamental to cellular life, serving as building blocks for nucleic acid synthesis, as energy currency (ATP, GTP), and as signaling molecules. Cells can synthesize purines de novo or recycle them through salvage pathways. The purine salvage pathway is particularly crucial for rapidly proliferating cells and certain parasites that lack de novo synthesis capabilities, making it an attractive target for therapeutic intervention[1].

This compound, an adenosine analog produced by Streptomyces tubercidicus, gains entry into cells via nucleoside transporters. Its structural similarity to adenosine allows it to be recognized by enzymes in the purine salvage pathway, leading to its metabolic activation and subsequent disruption of cellular functions[2]. This guide delves into the core mechanisms of this compound's action, providing researchers with the foundational knowledge and practical methodologies to investigate this potent molecule.

Mechanism of Action: Interference with Purine Metabolism

This compound's primary mode of action involves its phosphorylation by adenosine kinase (ADK), the first and rate-limiting enzyme in the adenosine salvage pathway. This phosphorylation converts this compound into this compound 5'-monophosphate (TuMP).

Inhibition of Adenosine Kinase

This compound and its analogs are potent inhibitors of adenosine kinase[3][4][5]. This inhibition can lead to an increase in intracellular and extracellular adenosine levels, which can have various physiological effects.

Metabolic Activation and Incorporation into Nucleic Acids

Once phosphorylated to TuMP, this compound is further converted to this compound 5'-diphosphate (TuDP) and this compound 5'-triphosphate (TuTP) by cellular kinases. TuTP, as an ATP analog, can be incorporated into RNA by RNA polymerases and to a lesser extent into DNA by DNA polymerases[6]. The incorporation of this compound into nucleic acids disrupts their structure and function, leading to inhibition of protein synthesis and DNA replication[6][7].

The 7-deaza modification in this compound's structure makes it resistant to degradation by adenosine deaminase, prolonging its intracellular half-life and enhancing its cytotoxic effects.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data regarding the inhibitory effects of this compound and its analogs on key enzymes in the purine salvage pathway.

CompoundEnzymeOrganism/Cell LineIC50 (µM)Reference
This compoundAdenosine KinaseTrypanosoma brucei0.104[6]
5-Iodothis compoundAdenosine KinaseHuman (isolated)0.026[5]
5'-amino-5'-deoxy-5-iodothis compoundAdenosine KinaseHuman (isolated)0.0006[4]
This compound triphosphatePhosphoglycerate KinaseTrypanosoma brucei7.5[8]
This compoundStreptococcus faecalis (growth)0.02[6]
CompoundEnzymeKi (nM)Reference
5'-hydroxyl-pyrazolo[3,4-d]pyrimidine analogAdenosine Kinase80[9]
5'-amino-pyrazolo[3,4-d]pyrimidine analogAdenosine Kinase150[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on purine metabolism.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Adenosine Kinase Activity Assay (Luminescent Kinase Assay)

This assay measures the activity of adenosine kinase by quantifying the amount of ADP produced.

Materials:

  • Recombinant human adenosine kinase

  • Adenosine

  • ATP

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mg/mL BSA).

  • Set up the kinase reaction in the 96-well plate by adding the reaction buffer, adenosine, and ATP.

  • Add this compound or other test compounds at various concentrations.

  • Initiate the reaction by adding adenosine kinase. The final reaction volume is typically 25 µL.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition relative to a no-inhibitor control.

Analysis of Intracellular Nucleotide Pools by HPLC

This protocol allows for the quantification of intracellular nucleotide pools, including this compound metabolites.

Materials:

  • Cell culture flasks

  • This compound

  • Ice-cold 0.4 M perchloric acid (PCA)

  • Ice-cold 2 M K2CO3

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile phase buffers (e.g., Buffer A: 0.1 M KH2PO4, pH 6.0; Buffer B: Buffer A with 20% methanol)

  • Nucleotide standards (ATP, GTP, TuMP, TuDP, TuTP)

Procedure:

  • Culture cells to the desired confluency and treat with this compound for the specified time.

  • Rapidly wash the cells with ice-cold PBS.

  • Extract the intracellular metabolites by adding ice-cold 0.4 M PCA to the cell pellet.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Neutralize the supernatant by adding ice-cold 2 M K2CO3.

  • Centrifuge to remove the KClO4 precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the sample by HPLC. Use a gradient elution program to separate the different nucleotides.

  • Monitor the absorbance at 254 nm or another appropriate wavelength.

  • Quantify the nucleotide concentrations by comparing the peak areas to a standard curve generated with known concentrations of nucleotide standards.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Tubercidin_Mechanism_of_Action cluster_outside Extracellular cluster_inside Intracellular Tubercidin_ext This compound Tubercidin_int This compound Tubercidin_ext->Tubercidin_int Nucleoside Transporter TuMP This compound-MP Tubercidin_int->TuMP Phosphorylation ADK Adenosine Kinase Tubercidin_int->ADK Inhibition TuDP This compound-DP TuMP->TuDP TuTP This compound-TP TuDP->TuTP RNA_Polymerase RNA Polymerase TuTP->RNA_Polymerase DNA_Polymerase DNA Polymerase TuTP->DNA_Polymerase Adenosine_int Adenosine AMP AMP Adenosine_int->AMP Phosphorylation ADP ADP AMP->ADP ATP ATP ADP->ATP ATP->RNA_Polymerase ATP->DNA_Polymerase RNA RNA RNA_Polymerase->RNA Incorporation DNA DNA DNA_Polymerase->DNA Incorporation Purine_Salvage_Pathway Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA AMP AMP Adenosine->AMP ADK Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Guanosine Guanosine Guanine Guanine Guanosine->Guanine PNP IMP IMP Hypoxanthine->IMP HGPRT GMP GMP Guanine->GMP HGPRT Adenine Adenine Adenine->AMP APRT ADP ADP AMP->ADP IMP->AMP IMP->GMP GDP GDP GMP->GDP ATP ATP ADP->ATP GTP GTP GDP->GTP ADK Adenosine Kinase PNP Purine Nucleoside Phosphorylase HGPRT HGPRT APRT APRT ADA Adenosine Deaminase Experimental_Workflow Start Start: Cell Culture Treatment Treatment with this compound (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction Enzyme_Assay Enzyme Activity Assay (e.g., Adenosine Kinase) Treatment->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis HPLC HPLC Analysis of Nucleotide Pools Metabolite_Extraction->HPLC Enzyme_Assay->Data_Analysis HPLC->Data_Analysis End End: Conclusion Data_Analysis->End

References

Unveiling the Antifungal Potential of Tubercidin: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In an era marked by the escalating threat of antifungal resistance, the exploration of novel therapeutic agents is paramount. This whitepaper provides a comprehensive technical guide on the initial characterization of Tubercidin's antifungal properties, offering valuable insights for researchers, scientists, and drug development professionals. Delving into its mechanism of action, antifungal efficacy, and impact on crucial cellular pathways, this document serves as a foundational resource for harnessing the therapeutic potential of this promising adenosine analog.

Abstract

This compound, a pyrrolo[2,3-d]pyrimidine nucleoside analog of adenosine, has demonstrated significant biological activity. This guide synthesizes the current understanding of its antifungal properties, focusing on its primary mechanism of action: the inhibition of adenosine kinase. By disrupting adenosine metabolism, this compound triggers a cascade of downstream effects that ultimately impede fungal growth and viability. This document presents available quantitative data on its antifungal spectrum, details relevant experimental methodologies, and visualizes the implicated signaling pathways to provide a clear and actionable understanding of this compound's antifungal potential.

Quantitative Antifungal Activity of this compound

While extensive minimum inhibitory concentration (MIC) data for this compound against a wide array of fungal pathogens remains to be fully established in publicly accessible literature, initial studies have confirmed its inhibitory effects against several fungal species.

Table 1: Antifungal Spectrum of this compound

Fungal SpeciesTypeActivity ConfirmedReported MIC/IC50
Phytophthora capsiciOomycete (Plant Pathogen)YesData not specified
Botryosphaeria dothideaFungus (Plant Pathogen)YesData not specified
Rhizoctonia solaniFungus (Plant Pathogen)YesData not specified
Candida albicansYeast (Human Pathogen)Implicated in studiesData not specified
Aspergillus fumigatusMold (Human Pathogen)Implicated in studiesData not specified
Cryptococcus neoformansYeast (Human Pathogen)Implicated in studiesData not specified

Core Mechanism of Action: Adenosine Kinase Inhibition

The primary molecular target of this compound in fungal cells is adenosine kinase (ADK), a key enzyme in the purine salvage pathway.[1] ADK catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). This compound, as an adenosine analog, acts as a potent competitive inhibitor of this enzyme.[2][3][4]

The inhibition of adenosine kinase by this compound leads to two major consequences within the fungal cell:

  • Depletion of Intracellular ATP: By blocking the primary route for adenosine phosphorylation, this compound disrupts the cellular energy balance, leading to a reduction in the pool of adenine nucleotides.

  • Accumulation of Intracellular Adenosine: The blockage of ADK leads to an increase in the intracellular concentration of adenosine.

These initial effects trigger a series of downstream consequences that contribute to the antifungal activity of this compound.

Downstream Effects and Affected Signaling Pathways

The disruption of adenosine homeostasis and ATP levels by this compound has profound implications for various cellular processes and signaling pathways critical for fungal growth, stress response, and virulence.

Disruption of Energy Metabolism

One of the significant downstream effects of adenosine kinase inhibition is the impairment of energy-dependent processes. Studies on the related adenosine analog, cordycepin, have shown that targeting adenosine kinase can disrupt the energy metabolism in pathogenic microorganisms.[5] Furthermore, research in Trypanosoma brucei has demonstrated that this compound can inhibit glycolysis, a fundamental pathway for energy production. This suggests that a similar mechanism may be at play in fungal cells, where a compromised energy supply would severely hinder growth and survival.

Perturbation of Purinergic Signaling

Adenosine and its derivatives are important signaling molecules that can modulate various cellular functions. The accumulation of intracellular adenosine due to ADK inhibition can lead to an outward flux of adenosine, thereby altering extracellular purinergic signaling.[6] This can interfere with cell-to-cell communication and the fungus's ability to respond to its environment.

Implication for Key Signaling Cascades

While direct evidence linking this compound to specific fungal signaling pathways is still emerging, the known consequences of ADK inhibition strongly suggest the involvement of central regulatory networks:

  • cAMP/PKA Pathway: Cyclic AMP (cAMP) is a crucial second messenger in fungi, regulating morphogenesis, virulence, and stress responses. Adenylate cyclase, the enzyme responsible for cAMP synthesis, is ATP-dependent. The depletion of ATP by this compound could, therefore, indirectly inhibit the cAMP/PKA signaling pathway.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) cascades are essential for responding to various environmental stresses, including osmotic stress, cell wall damage, and oxidative stress. These pathways are energy-intensive, and their proper functioning could be compromised by the metabolic stress induced by this compound.

  • TOR Pathway: The Target of Rapamycin (TOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Given that TOR signaling is intricately linked to cellular energy status, the ATP depletion caused by this compound is likely to impact this critical pathway.

The following diagram illustrates the proposed mechanism of action and the potential downstream consequences of this compound treatment in a fungal cell.

Tubercidin_Mechanism Proposed Mechanism of Action of this compound in Fungal Cells cluster_cell Fungal Cell cluster_downstream Downstream Effects cluster_pathways Affected Signaling Pathways This compound This compound Adenosine_Kinase Adenosine Kinase (ADK) This compound->Adenosine_Kinase Inhibits AMP AMP Adenosine_Kinase->AMP Energy_Depletion Energy Depletion (Reduced ATP) Adenosine_Kinase->Energy_Depletion Leads to Adenosine_Accumulation Adenosine Accumulation Adenosine_Kinase->Adenosine_Accumulation Leads to Adenosine Adenosine Adenosine->Adenosine_Kinase Substrate ATP ATP ATP->Adenosine_Kinase Co-substrate Metabolic_Stress Metabolic Stress Energy_Depletion->Metabolic_Stress Signaling_Disruption Signaling Disruption Adenosine_Accumulation->Signaling_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition & Viability Loss Metabolic_Stress->Fungal_Growth_Inhibition cAMP_PKA cAMP/PKA Pathway Signaling_Disruption->cAMP_PKA MAPK MAPK Pathways Signaling_Disruption->MAPK TOR TOR Pathway Signaling_Disruption->TOR Signaling_Disruption->Fungal_Growth_Inhibition

Proposed mechanism of action of this compound.

Experimental Protocols

The following section outlines a standardized methodology for the initial characterization of the antifungal properties of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 - 64 µg/mL).

  • Inoculum Preparation:

    • Yeasts: Culture fungal isolates on appropriate agar plates. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Molds: Grow molds on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

  • Controls: Include a growth control well (medium and inoculum) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Adenosine Kinase Inhibition Assay

This biochemical assay confirms the inhibitory effect of this compound on fungal adenosine kinase.

Materials:

  • Fungal cell lysate (source of adenosine kinase)

  • This compound

  • [γ-³²P]ATP

  • Adenosine

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM DTT)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the fungal cell lysate, reaction buffer, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding a mixture of adenosine and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the fungal enzyme (e.g., 30-37°C) for a defined period.

  • Termination: Stop the reaction by adding EDTA or by heat inactivation.

  • Analysis: Spot the reaction mixture onto a TLC plate and separate the components using an appropriate solvent system.

  • Quantification: Visualize and quantify the amount of radiolabeled AMP formed using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.

  • IC50 Determination: Calculate the concentration of this compound that results in 50% inhibition of adenosine kinase activity (IC50).

The following workflow diagram illustrates the process for determining the antifungal susceptibility of this compound.

Antifungal_Susceptibility_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Reading Read MICs Visually or Spectrophotometrically Incubation->MIC_Reading Data_Analysis Analyze and Record Results MIC_Reading->Data_Analysis

Workflow for antifungal susceptibility testing.

Conclusion and Future Directions

The initial characterization of this compound reveals a promising antifungal agent with a well-defined molecular target, adenosine kinase. The inhibition of this key enzyme disrupts fundamental cellular processes, including energy metabolism and signaling, leading to the inhibition of fungal growth. While preliminary studies have confirmed its antifungal activity against certain plant pathogens, a comprehensive evaluation of its efficacy against a broader range of clinically relevant fungi is a critical next step.

Future research should focus on:

  • Determining the MICs of this compound against a comprehensive panel of human and plant pathogenic fungi.

  • Elucidating the specific downstream effects of adenosine kinase inhibition on key fungal signaling pathways (cAMP/PKA, MAPK, TOR).

  • Investigating the potential for synergistic interactions between this compound and existing antifungal drugs.

  • Evaluating the in vivo efficacy and safety profile of this compound in animal models of fungal infections.

A thorough understanding of these aspects will be instrumental in advancing this compound as a potential candidate for the development of novel antifungal therapies.

References

Methodological & Application

Application Notes and Protocol: Tubercidin Solubilization in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tubercidin (7-deazaadenosine) is a potent nucleoside antibiotic and an adenosine analogue derived from Streptomyces tubercidicus. Its mechanism of action involves incorporation into DNA and RNA, leading to the inhibition of polymerases and subsequent disruption of DNA, RNA, and protein synthesis.[1][2] Recent studies also indicate that this compound can induce apoptosis by causing the condensation of nuclear speckles, which affects the alternative splicing of genes related to cell death.[3] Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro biological assays. This document provides a detailed protocol for the solubilization of this compound in DMSO, along with data on its stability, recommended storage conditions, and typical working concentrations for cell-based assays.

Physicochemical Properties and Solubility

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This compound is soluble in DMSO.[4] For optimal results, it is highly recommended to use anhydrous (hygroscopic) DMSO, as moisture can impact the solubility and stability of the compound.[1][2]

PropertyValue
Molecular Formula C₁₁H₁₄N₄O₄
Molecular Weight 266.25 g/mol
CAS Number 69-33-0
Appearance Off-white powder[4]
Solubility in DMSO ≥ 30 mg/mL (≥ 112.67 mM)[1]
53 mg/mL (199.06 mM)[2]
Storage Temperature Room temperature (powder); -20°C (in solution)[4][5]

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a 50 mM stock solution of this compound in DMSO and its subsequent dilution for use in in vitro assays.

Materials
  • This compound powder (MW: 266.25 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure 1: Preparation of a 50 mM Stock Solution
  • Preparation: Work in a chemical fume hood or a designated area for handling potent compounds.

  • Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 13.31 mg of this compound. Calculation: 0.050 mol/L * 1 L/1000 mL * 266.25 g/mol * 1000 mg/g = 13.31 mg/mL

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 13.31 mg).

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.[5] Store the aliquots at -20°C for long-term storage.

Procedure 2: Preparation of Working Solutions for Cell Culture
  • Thawing: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or an appropriate assay buffer to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.[6][7] It is crucial to determine the tolerance of your specific cell line to DMSO.

    • Example Dilution: To prepare a 100 µL cell culture well with a final this compound concentration of 10 µM, add 0.2 µL of the 50 mM stock solution. The final DMSO concentration will be 0.2%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as used for the highest this compound concentration.[8] This allows for the differentiation of compound-specific effects from solvent-induced effects.

  • Application: Add the final diluted this compound solution (and vehicle control) to your cell plates and proceed with the experiment.

In Vitro Assay Considerations

The effective concentration of this compound can vary significantly depending on the cell type and assay duration.

Cell Line / ProgenitorAssay TypeEffective Concentration (IC₅₀)Reference
Streptococcus faecalisGrowth Inhibition0.02 µM[1]
Human CFU-GMColony Formation3.4 ± 1.7 nM[2]
Human BFU-EColony Formation3.7 ± 0.2 nM[2]
Human bone marrow cellsProtection Studies10 nM (continuous exposure)[2]

Mechanism of Action: Induction of Apoptosis

This compound acts as an adenosine surrogate and is incorporated into nucleic acids, disrupting their synthesis.[9] A key aspect of its cytotoxicity involves the disruption of mRNA processing. This compound treatment leads to the condensation of nuclear speckles (NSs), which are subnuclear structures involved in splicing factor storage and modification. This condensation alters the alternative splicing of critical apoptotic regulatory genes, ultimately promoting programmed cell death, or apoptosis.[3]

Tubercidin_Pathway Simplified Mechanism of this compound-Induced Apoptosis cluster_cell Target Cell Tubercidin_in This compound (extracellular) Uptake Cellular Uptake Tubercidin_in->Uptake Disruption Disruption of mRNA Processing Uptake->Disruption NS_Condensation Nuclear Speckle Condensation Disruption->NS_Condensation Splicing Altered Splicing of Apoptotic Genes NS_Condensation->Splicing Apoptosis Apoptosis Splicing->Apoptosis

Caption: Workflow of this compound-induced apoptosis via nuclear speckle condensation.

Troubleshooting

IssuePossible CauseRecommended Solution
Precipitation in media The compound's solubility limit in the aqueous medium is exceeded.Prepare an intermediate dilution of the DMSO stock in the medium before the final dilution. Ensure rapid mixing after adding the stock to the medium.[10]
Cytotoxicity in vehicle control The final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration to a non-toxic level (e.g., ≤0.1%). Perform a dose-response curve for DMSO alone to determine the cytotoxic threshold.[6][7]
Loss of compound activity Instability of the stock solution due to improper storage.Use freshly prepared solutions. Ensure stock solutions are aliquoted and protected from light. Avoid multiple freeze-thaw cycles.[5][11]

References

Determining the Potency of Tubercidin: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Tubercidin, a cytotoxic nucleoside analog, in various cancer cell lines. This compound, an adenosine analog, demonstrates potent anti-neoplastic activity by interfering with fundamental cellular processes. Accurate determination of its IC50 is a critical step in evaluating its therapeutic potential and understanding its mechanism of action.

Introduction to this compound's Anti-Cancer Activity

This compound, also known as 7-deazaadenosine, is a naturally occurring antibiotic that exhibits a broad spectrum of biological activities, including anti-cancer effects. Its primary mechanism of action involves its role as an adenosine kinase inhibitor.[1] Once inside the cell, this compound is phosphorylated, and its triphosphorylated form can be incorporated into RNA and DNA, leading to the disruption of nucleic acid and protein synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[1]

Furthermore, studies have indicated that this compound can modulate key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been shown to impact the Ras/Raf/MEK/ERK (MAPK) signaling cascade, particularly in small-cell lung cancer.[2]

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following table summarizes the reported IC50 values of this compound in a selection of human cancer cell lines and a normal human cell line. This data provides a comparative view of its potency across different cancer types.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Method
DMS 53Small-Cell Lung Cancer0.19Not SpecifiedNot Specified
DMS 114Small-Cell Lung Cancer0.1472WST-1 Assay
HeLaCervical Cancer0.448CellTiter-Glo
A375Malignant Melanoma>10072MTT Assay
WM266Malignant Melanoma91.172MTT Assay
HDFNormal Dermal Fibroblast>10072MTT Assay

Note: IC50 values can vary depending on the specific experimental conditions, including the cell passage number, assay type, and incubation time.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound in adherent cancer cell lines using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol: Determination of this compound IC50 using MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., from 0.01 µM to 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: a. Carefully remove the medium from the wells of the 96-well plate. b. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully aspirate the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 490 nm using a multi-well plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.

Visualizations: Experimental Workflow and Signaling Pathway

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep Prepare this compound Dilutions treatment Treat Cells with this compound drug_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate data_analysis Analyze Data & Calculate IC50 read_plate->data_analysis

Experimental workflow for IC50 determination.
Signaling Pathway of this compound in Cancer Cells

This diagram depicts the proposed mechanism of action of this compound, highlighting its primary target and downstream effects on key signaling pathways implicated in cancer.

tubercidin_pathway cluster_entry Cellular Uptake cluster_inhibition Primary Mechanism cluster_downstream Downstream Effects This compound This compound AK Adenosine Kinase This compound->AK Inhibits Tubercidin_P This compound-TP This compound->Tubercidin_P Phosphorylation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway This compound->Ras_Raf_MEK_ERK Modulates Nucleic_Acid_Synth Nucleic Acid & Protein Synthesis Tubercidin_P->Nucleic_Acid_Synth Disrupts Apoptosis Apoptosis Nucleic_Acid_Synth->Apoptosis Induces Ras_Raf_MEK_ERK->Apoptosis Impacts

Proposed signaling pathway of this compound.

References

Application Notes and Protocols for Utilizing Tubercidin in the Study of Viral RNA-dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubercidin, a naturally occurring adenosine analog, serves as a powerful tool for investigating the function and inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1][2] This document provides detailed application notes and experimental protocols for the effective use of this compound in virology research and antiviral drug development.

Mechanism of Action

This compound, also known as 7-deazaadenosine, is characterized by the substitution of a carbon atom for the nitrogen at the 7-position of the purine ring.[1] This structural modification confers resistance to deamination by adenosine deaminase (ADA), thereby enhancing its bioavailability.[1] The primary antiviral mechanism of this compound involves its intracellular phosphorylation to the active triphosphate form, Ara-tubercidin triphosphate (Ara-TTP).[1] Ara-TTP then acts as a competitive inhibitor of the viral RdRp, leading to the termination of viral RNA synthesis.[2][3] Some studies also suggest that this compound may have a dual mechanism of action by modulating host cell signaling pathways, such as the RIG-I/NF-κB pathway, to induce an antiviral state.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its derivatives against various RNA viruses. The 50% effective concentration (EC50) is the concentration that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.

Table 1: Antiviral Activity and Cytotoxicity of this compound and its Derivatives against Coronaviruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)
This compoundSARS-CoV-2VeroE6/TMPRSS21.2 ± 0.15.8 ± 0.44.8
5-hydroxymethylthis compound (HMTU)SARS-CoV-2VeroE6/TMPRSS20.45 ± 0.05>20>44
HMTUHuman Coronavirus OC43 (HCoV-OC43)MRC-50.378 ± 0.023>50>132
HMTUHuman Coronavirus 229E (HCoV-229E)MRC-50.528 ± 0.029>50>94

Data compiled from published studies.[1]

Table 2: Antiviral Activity of this compound against Porcine Nidoviruses

VirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)
PEDVVero0.28 ± 0.0312.16 ± 1.1243.43
SADS-CoVVero0.42 ± 0.0512.16 ± 1.1228.95
PRRSVMarc-1450.35 ± 0.0415.23 ± 1.3443.51

Data compiled from published studies.[5]

Experimental Protocols

Here are detailed methodologies for key experiments to study the effect of this compound on viral RdRp and replication.

Cell Viability and Cytotoxicity Assay

This assay determines the cytotoxic effect of this compound on the host cells used for viral infection studies.

Materials:

  • 96-well plates

  • Vero cells (or other suitable host cell line)

  • This compound

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed Vero cells into 96-well plates.

  • After the cells reach confluence, treat them with serial dilutions of this compound (e.g., 0.1–30 μM) for 16-48 hours.[4][5]

  • Replace the culture medium with DMEM containing 10% CCK-8 solution.

  • Incubate for an additional 1-2 hours.[4]

  • Measure the optical density (OD) at 450 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability compared to untreated controls.[1]

Virus Yield Reduction Assay

This assay quantifies the inhibition of viral replication by this compound.

Materials:

  • 24-well plates

  • Host cells (e.g., Vero, Marc-145)

  • Virus stock (e.g., PEDV, PRRSV, SARS-CoV-2)

  • This compound

  • DMEM

  • RNA extraction kit

  • RT-qPCR reagents and instrument

Protocol:

  • Seed host cells in 24-well plates and grow to confluence.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound.

  • Incubate for a single replication cycle (e.g., 24 hours).

  • Harvest the cell culture supernatant and/or the cells.

  • Extract viral RNA from the supernatant or cells using a suitable kit.

  • Quantify the viral RNA levels using RT-qPCR.

  • Calculate the EC50 value, which is the concentration of this compound that inhibits viral RNA production by 50% compared to untreated, infected controls.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle targeted by this compound.

Materials:

  • 24-well plates

  • Host cells

  • Virus stock

  • This compound

  • DMEM

Protocol:

  • Seed host cells in 24-well plates.

  • Add this compound at different time points relative to viral infection:

    • Pre-treatment: Add this compound before viral infection and remove it before adding the virus.

    • Co-treatment: Add this compound and the virus simultaneously.

    • Post-treatment: Add this compound at various time points after viral infection.

  • After a single replication cycle, harvest the supernatant or cells.

  • Quantify the viral yield as described in the Virus Yield Reduction Assay.

  • The time point at which the compound loses its inhibitory effect indicates the targeted stage of the viral life cycle. For an RdRp inhibitor like this compound, the inhibitory effect is expected to be most pronounced during the post-entry/replication phase.[1][5]

Viral Attachment and Entry Assays

These assays differentiate whether this compound affects the initial stages of viral infection.

Attachment Assay Protocol:

  • Pre-cool host cells in 24-well plates at 4°C for 2 hours.

  • Add a mixture of the virus (e.g., MOI of 1) and this compound (at a non-cytotoxic concentration) to the cells.

  • Incubate at 4°C for 2 hours to allow for attachment but prevent entry.

  • Wash the cells three times with cold PBS to remove unbound virus.

  • Harvest the cells and quantify the amount of attached viral RNA by RT-qPCR.[5]

Entry Assay Protocol:

  • Pre-cool host cells and infect with the virus at 4°C for 2 hours as in the attachment assay.

  • Wash the cells with cold PBS to remove non-attached virus.

  • Add medium containing this compound and incubate at 37°C for 2 hours to allow for entry.

  • Wash the cells three times with PBS.

  • Harvest the cells and quantify the amount of internalized viral RNA by RT-qPCR.[4][5]

In Vitro RdRp Assay

This biochemical assay directly measures the inhibitory effect of the active form of this compound (Ara-TTP) on the enzymatic activity of purified viral RdRp.

Materials:

  • Purified viral RdRp enzyme

  • RNA template and primer

  • Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-³²P]GTP or a fluorescently labeled NTP)

  • Ara-tubercidin triphosphate (Ara-TTP)

  • Reaction buffer

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Protocol:

  • Set up the RdRp reaction mixture containing the purified enzyme, RNA template-primer, reaction buffer, and a mix of all four NTPs, including the labeled NTP.

  • Add varying concentrations of Ara-TTP to the reaction mixtures.

  • Incubate the reactions at the optimal temperature for the specific RdRp (e.g., 37°C) for a defined period.

  • Stop the reactions by adding a stop solution (e.g., EDTA).

  • Separate the RNA products by denaturing PAGE.

  • Visualize and quantify the amount of full-length and terminated RNA products using a phosphorimager or fluorescence scanner.

  • A decrease in the full-length product and an increase in terminated products with increasing concentrations of Ara-TTP indicate direct inhibition of the RdRp.[2]

Molecular Docking Analysis

This computational method predicts the binding affinity and interaction mode of this compound with the viral RdRp.

Protocol:

  • Obtain the 3D structure of this compound from a database like PubChem.

  • Obtain or model the 3D structure of the target viral RdRp protein using methods like homology modeling (e.g., SWISS-MODEL).[5]

  • Prepare the protein and ligand structures for docking (e.g., converting to PDBQT format).

  • Perform molecular docking using software like AutoDock Vina to predict the binding poses and calculate the binding energy.[5]

  • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the active site residues of the RdRp using visualization software like PyMOL.[5]

Visualizations

Mechanism of Action and Experimental Workflow

G cluster_0 Mechanism of this compound Action cluster_1 Experimental Workflow This compound This compound (7-deazaadenosine) Cellular_Kinases Cellular Kinases This compound->Cellular_Kinases Intracellular phosphorylation AraTTP Ara-tubercidin triphosphate (Ara-TTP) Cellular_Kinases->AraTTP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) AraTTP->Viral_RdRp Competitive Inhibition RNA_Synthesis Viral RNA Synthesis Viral_RdRp->RNA_Synthesis Catalyzes Chain_Termination Chain Termination Viral_RdRp->Chain_Termination Cytotoxicity 1. Cytotoxicity Assay (CC50) Antiviral_Screening 2. Antiviral Screening (EC50) Cytotoxicity->Antiviral_Screening Determine non-toxic concentrations Time_of_Addition 3. Time-of-Addition Assay Antiviral_Screening->Time_of_Addition Identify potent hits Mechanism_Studies 4. Mechanism of Action Studies Time_of_Addition->Mechanism_Studies Determine target stage Biochemical_Assay In vitro RdRp Assay Mechanism_Studies->Biochemical_Assay Molecular_Docking Molecular Docking Mechanism_Studies->Molecular_Docking

Caption: Workflow for studying this compound's effect on viral RdRp.

Signaling Pathway Modulation by this compound

G This compound This compound RIG_I RIG-I This compound->RIG_I Activates NF_kB NF-κB RIG_I->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Type_I_IFN Type I Interferons Nucleus->Type_I_IFN Upregulates expression of Inflammatory_Cytokines Inflammatory Cytokines Nucleus->Inflammatory_Cytokines Upregulates expression of Antiviral_State Antiviral State Type_I_IFN->Antiviral_State Inflammatory_Cytokines->Antiviral_State

Caption: this compound-induced activation of the RIG-I/NF-κB signaling pathway.

References

Application Notes and Protocols for Tubercidin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tubercidin, also known as 7-deazaadenosine, is a naturally occurring nucleoside antibiotic that acts as an analog of adenosine.[1] Due to its structural similarity to adenosine, it is readily incorporated into cellular processes, leading to the disruption of nucleic acid and protein synthesis, which results in cytotoxic effects.[1][2] After being taken up by cells via nucleoside transporters, this compound is phosphorylated by adenosine kinase into its active mono-, di-, and triphosphate forms.[1][3] These metabolites then interfere with key enzymatic functions, making this compound a potent agent for studying various cellular pathways.

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, covering its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism involves its function as an adenosine mimic, leading to several downstream effects:

  • Inhibition of Nucleic Acid and Protein Synthesis: As an adenosine analog, this compound is incorporated into DNA and RNA, disrupting their metabolism and function.[1] Its phosphorylated metabolites compete with natural adenosine nucleotides, interfering with polymerases and consequently hindering DNA replication, RNA transcription, and protein synthesis.[1][3]

  • Adenosine Kinase (AK) Inhibition: this compound and its derivatives are potent inhibitors of adenosine kinase, a key enzyme in the adenosine salvage pathway.[4][5][6][7] This inhibition disrupts nucleotide metabolism and can lead to an accumulation of adenosine, affecting various signaling pathways.

  • Induction of Apoptosis: this compound treatment can induce programmed cell death, or apoptosis. This can occur through the disruption of nuclear speckles, which are essential for mRNA processing, and by modulating the expression of critical apoptotic regulatory genes.[3]

  • Modulation of Signaling Pathways: this compound has been shown to influence critical cell signaling cascades. For instance, it can impact the Ras/BRaf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[2][8]

cluster_cell Cell cluster_downstream Downstream Effects This compound This compound (Extracellular) Tubercidin_in This compound (Intracellular) This compound->Tubercidin_in Nucleoside Transporters AK Adenosine Kinase (AK) Tubercidin_in->AK Substrate Metabolites This compound-MP, -DP, -TP AK->Metabolites Phosphorylation DNA_RNA Disruption of DNA/RNA Synthesis Metabolites->DNA_RNA Protein Inhibition of Protein Synthesis Metabolites->Protein Signaling Altered Signaling (e.g., MAPK pathway) Metabolites->Signaling Apoptosis Induction of Apoptosis DNA_RNA->Apoptosis Protein->Apoptosis

Caption: Mechanism of this compound Action.

Application Notes

1. Reagent Preparation and Storage:

  • Solubility: this compound is often soluble in DMSO. For example, 5-Iodothis compound can be dissolved in fresh DMSO to make a stock solution of 78 mg/mL (198.9 mM).[6]

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][9] Store stock solutions at -20°C, protected from light.[2][9]

  • Working Dilutions: Prepare fresh working dilutions in complete cell culture medium just before use. Be aware of the final solvent concentration in your culture, as high concentrations of solvents like DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

2. Determining Optimal Concentration (Dose-Response Curve):

  • The effective concentration of this compound is highly dependent on the cell line and the experimental endpoint.[2][10]

  • It is critical to perform a dose-response experiment (kill curve) to determine the half-maximal inhibitory concentration (IC50) for your specific cell model.[2][11]

  • A typical starting range for a dose-response curve might be from the nanomolar to the micromolar range.[2] Plate cells and treat them with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours) before assessing cell viability.[2][11]

3. Experimental Controls:

  • Vehicle Control: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[2][12]

  • Untreated Control: An untreated cell group should be included as a baseline for normal cell growth and viability.[12]

  • Positive Control: If applicable, use a known inducer of the pathway you are studying (e.g., a known apoptosis inducer for an apoptosis assay) as a positive control.

4. Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicates Inconsistent cell seeding density; Cells not in logarithmic growth phase; Degradation of this compound stock.[2]Standardize cell seeding protocols. Ensure cells are healthy and actively dividing at the start of the experiment. Prepare fresh stock solutions and store them properly.[2]
No observable effect at expected concentrations Cell line is resistant; Inactivation of this compound in the medium; Incorrect stock solution preparation.[2]Verify the sensitivity of your cell line with other nucleoside analogs. Minimize light exposure to the treatment medium. Double-check calculations and weighing when preparing stock solutions.[2]
High cytotoxicity in control cell lines This compound concentration is too high; The control cell line is unexpectedly sensitive; Cell culture contamination.[2]Perform a dose-response experiment to find the optimal concentration. Test a different control cell line. Check for contamination.[2]

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound and Analogs

CompoundTargetIC50 Value (nM)Source
5-Iodothis compoundAdenosine Kinase26[6]
5'-amino-5'-deoxy-5-iodothis compoundAdenosine Kinase0.6[5][7]
5'-deoxy-5-iodothis compoundAdenosine Kinase9[5]
5'-amino-5'-deoxy-tubercidinAdenosine Kinase0.2[5]

Table 2: Example Experimental Conditions for this compound Treatment

Cell Line(s)This compound ConcentrationDuration of TreatmentObserved EffectSource
FMC84 & HL-1 (murine cardiomyocytes)5 µg/mL1, 3, and 6 hoursIncreased apoptosis, especially under serum deprivation and hypoxia.[3][3]
Trypanosoma brucei (bloodstream forms)2x and 5x EC506 and 12 hoursAberrant cell morphology and growth arrest/trypanocidal effect.[13][13]
Small-Cell Lung Cancer (SCLC) cellsNot specifiedNot specifiedDown-regulation of BCAT1 expression.[8][8]

Experimental Protocols

cluster_prep Phase 1: Preparation & Dose Finding cluster_exp Phase 2: Definitive Experiments cluster_analysis Phase 3: Data Analysis A 1. Culture Cells (to optimal confluency) B 2. Prepare this compound Stock & Working Solutions A->B C 3. Perform Dose-Response Assay (e.g., MTT Assay) B->C D 4. Determine IC50 Value C->D E 5. Treat Cells with Optimal this compound Conc. D->E F 6a. Apoptosis Assay (e.g., Annexin V Staining) E->F G 6b. Protein Analysis (e.g., Western Blot) E->G H 6c. RNA/Gene Expression (e.g., qPCR/RNA-seq) E->H I 7. Analyze & Interpret Data F->I G->I H->I

Caption: General Experimental Workflow.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Adherent cells in logarithmic growth phase

  • 96-well flat-bottom sterile plates[12]

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Preparation of Dilutions: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration. Also, prepare a vehicle control.[2]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.[2][12]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2][12]

  • MTT Addition: After the incubation period, add 10-25 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12][14]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[2]

Protocol 2: Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Cells cultured in T25 flasks or 6-well plates

  • This compound and vehicle control

  • Annexin V-FLUOS Staining Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[15]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to adhere.[15] Treat the cells with the desired concentration of this compound (and a vehicle control) for the determined time.

  • Cell Harvesting: After incubation, collect the culture supernatant, which contains floating apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with their corresponding supernatant.[15]

  • Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 2 µL of Annexin V-FITC and 2 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is used to analyze changes in the expression levels of specific proteins following this compound treatment.

Materials:

  • Treated and control cell samples

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors[16]

  • BCA protein assay kit

  • Laemmli sample buffer[16]

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[17][18]

  • Primary antibodies (specific to proteins of interest)

  • HRP-conjugated secondary antibodies[17][18]

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)[19]

  • Imaging system (e.g., CCD camera-based imager)[16]

Procedure:

  • Cell Lysis: After treatment, place culture dishes on ice and wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]

  • Lysate Clarification: Incubate on ice for 30 minutes with agitation, then centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[16]

  • Protein Quantification: Transfer the supernatant to a fresh tube. Determine the protein concentration of each lysate using a BCA assay.[16]

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20 µg per sample). Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16][19]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17][19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17][18]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17][18]

  • Washing: Repeat the washing step as in step 9.[17]

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[16][17]

  • Analysis: Analyze the band intensities to quantify changes in protein expression, normalizing to a loading control like GAPDH or β-actin.

References

Tubercidin as a Research Tool for Adenosine Kinase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubercidin (7-deazaadenosine) is a naturally occurring adenosine analogue that serves as a valuable research tool for investigating the function and inhibition of adenosine kinase (ADK), a key enzyme in purine metabolism. Due to its structural similarity to adenosine, this compound is recognized as a substrate by adenosine kinase and is subsequently phosphorylated. This metabolic activation leads to its incorporation into DNA and RNA, disrupting nucleic acid metabolism and resulting in cytotoxic effects. While this compound itself primarily acts as a substrate, its halogenated analogues, such as 5-iodothis compound, are potent direct inhibitors of adenosine kinase.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound and its analogues in adenosine kinase inhibition assays, aimed at facilitating drug discovery and the study of adenosine signaling pathways.

Mechanism of Action

Adenosine kinase catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels. This compound, as an adenosine analogue, is a substrate for ADK. Upon phosphorylation by ADK, this compound monophosphate can be further converted to its di- and triphosphate forms. These metabolites mimic adenosine nucleotides and can be incorporated into nucleic acid chains by polymerases, leading to chain termination and inhibition of DNA and RNA synthesis. This mechanism underlies the cytotoxic and antiviral activities of this compound.

In the context of adenosine kinase inhibition assays, while this compound acts as a substrate, its analogues like 5-iodothis compound are potent competitive inhibitors of ADK, making them excellent tools for screening and characterizing potential ADK inhibitors.

Data Presentation

The following tables summarize key quantitative data for human adenosine kinase and its inhibitors.

Table 1: Kinetic Parameters of Human Adenosine Kinase

SubstrateIsoformKm Value (µM)
AdenosineIsoform 10.041[5]
Adenosine-11[6]
ATPIsoform 10.13[5]
ATPIsoform 20.12[5]

Note: Km values can vary depending on assay conditions.

Table 2: Inhibitory Activity of this compound Analogues against Human Adenosine Kinase

InhibitorTargetIC50 (µM)
5-Iodothis compoundHuman Adenosine Kinase0.026[2]
5'-amino-5'-deoxy-5-iodothis compoundHuman Adenosine Kinase0.0006[3]
ABT-702Human Adenosine Kinase0.0017

Signaling Pathway and Experimental Workflow Diagrams

Adenosine_Signaling_Pathway cluster_intracellular Intracellular Space ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext CD39 AMP_ext AMP ADP_ext->AMP_ext CD39 Ado_ext Adenosine AMP_ext->Ado_ext CD73 Ado_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Ado_ext->Ado_Receptors Activates Ado_int Adenosine Ado_ext->Ado_int ENT Downstream Signaling Downstream Signaling Ado_Receptors->Downstream Signaling ENT Equilibrative Nucleoside Transporter AMP_int AMP Ado_int->AMP_int ATP -> ADP ADK Inosine Inosine Ado_int->Inosine ADA ADK Adenosine Kinase (ADK) ADA Adenosine Deaminase (ADA) Tubercidin_analogue This compound Analogue (e.g., 5-Iodothis compound) Tubercidin_analogue->ADK Inhibits

Caption: Adenosine Kinase in the Adenosine Signaling Pathway.

ADK_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilution of this compound Analogue add_reagents Add Enzyme, Inhibitor, and Buffer to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Adenosine Kinase Working Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Mix (Adenosine, ATP, etc.) initiate_reaction Initiate Reaction with Substrate Mix prep_substrate->initiate_reaction pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_signal Read Signal (e.g., Absorbance at 340 nm) add_detection->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for an Adenosine Kinase Inhibition Assay.

Experimental Protocols

Protocol 1: Spectrophotometric Coupled-Enzyme Assay for Adenosine Kinase Activity and Inhibition

This protocol describes a continuous spectrophotometric assay to measure ADK activity. The production of ADP is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials and Reagents:

  • Recombinant Human Adenosine Kinase (ADK)

  • Adenosine

  • Adenosine 5'-triphosphate (ATP)

  • Phosphoenolpyruvic acid (PEP)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mixture

  • This compound analogue (e.g., 5-iodothis compound) as inhibitor

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • DMSO (for dissolving inhibitor)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound analogue inhibitor in DMSO. Further dilute in Assay Buffer to desired concentrations.

    • Prepare a reaction mixture containing Assay Buffer, 1 mM ATP, 2 mM PEP, and 0.2 mM NADH. Add the PK/LDH enzyme mix according to the manufacturer's recommendation.

    • Prepare a stock solution of adenosine in Assay Buffer.

    • Dilute recombinant human ADK in cold Assay Buffer to the desired working concentration (e.g., 5-10 nM). The optimal concentration should be determined empirically.

  • Assay Setup (96-well plate format):

    • Add 5 µL of the diluted this compound analogue solution or DMSO (for control wells) to each well.

    • Add 85 µL of the reaction mixture to each well.

    • Add 5 µL of diluted ADK enzyme solution to all wells except for the "no enzyme" control wells (add 5 µL of Assay Buffer instead).

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding 5 µL of the adenosine stock solution to each well. The final concentration of adenosine should be at or near its Km value (e.g., 10 µM).

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) spectrophotometer.

    • Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: General Endpoint Assay for High-Throughput Screening (HTS)

This protocol outlines a general endpoint assay format suitable for HTS of ADK inhibitors. The principle is to allow the kinase reaction to proceed for a fixed time and then measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™, Transcreener® ADP²).

Materials and Reagents:

  • Recombinant Human Adenosine Kinase (ADK)

  • Adenosine

  • ATP

  • This compound analogue library

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega; or Transcreener® ADP² FP Assay, BellBrook Labs)

  • 384-well, low-volume, black plates

  • Plate reader compatible with the chosen detection method (luminescence or fluorescence polarization)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (this compound analogues) in DMSO and then in Assay Buffer.

    • Prepare a working solution of ADK in Assay Buffer.

    • Prepare a substrate/co-substrate mix of adenosine and ATP in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound solution to the wells.

    • Add 5 µL of the ADK working solution to the wells.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/co-substrate mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect ADP production by adding the detection reagent from the chosen commercial kit, following the manufacturer's instructions.

  • Data Acquisition:

    • Incubate as recommended by the kit manufacturer.

    • Read the signal (luminescence or fluorescence polarization) on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Identify "hits" based on a predefined inhibition threshold.

    • For confirmed hits, perform dose-response experiments as described in Protocol 1 to determine IC50 values.

References

Application Notes and Protocols for In Vivo Experimental Design Using Tubercidin in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Tubercidin in mouse models, covering its mechanism of action, experimental design considerations, and detailed protocols for anticancer and antiparasitic studies.

Introduction

This compound, an adenosine analog originally isolated from Streptomyces tubercidicus, is a potent cytotoxic agent with a broad spectrum of activity against neoplastic cells, parasites, and viruses.[1] Its primary mechanism of action involves the disruption of fundamental cellular processes by acting as an adenosine mimic. Upon cellular uptake, this compound is phosphorylated to its active triphosphate form, which is then incorporated into DNA and RNA, leading to the inhibition of nucleic acid and protein synthesis.[2] Additionally, this compound and its metabolites can interfere with other cellular pathways, including glycolysis and apoptosis.[2]

Due to its potent cytotoxicity, a key consideration for the in vivo application of this compound is its associated toxicity, primarily hepatic and renal.[3] A common strategy to mitigate systemic toxicity and improve the therapeutic index is the co-administration of a nucleoside transport inhibitor, such as nitrobenzylthioinosine 5'-monophosphate (NBMPR-P). NBMPR-P selectively protects host tissues from this compound's effects by preventing its uptake, while still allowing for its cytotoxic action in target cells like tumors or parasites that may have different transporter characteristics.[4][5]

Data Presentation

Toxicity of this compound in Mice
Administration RouteDoseObservationMouse StrainCitation
Intravenous (IV)45 mg/kg (single dose)~90% mortality due to hepatic injuryB10D2F1[3]
Intraperitoneal (IP)5 mg/kgLD50B10D2F1[3]
Intraperitoneal (IP)5 mg/kg with 100 mg/kg NBMPR-P4-fold increase in LD50B10D2F1[3]
Pharmacokinetics of this compound in Mice
ParameterValueConditionMouse StrainCitation
Serum Half-life10 secondsThis compound aloneB10D2F1[3]
Serum Half-life26 secondsWith NBMPR-P treatmentB10D2F1[3]
In Vivo Efficacy of this compound Analogue in a Leishmania Mouse Model
Treatment GroupDoseAdministration RouteOutcomeMouse StrainCitation
N6-methylthis compound (CL5564)10 mg/kg/day for 5 daysIntralesional>93% reduction in paw lesion sizeBALB/c[6][7]
Miltefosine (control)40 mg/kg/day for 5 daysOral>93% reduction in paw lesion sizeBALB/c[6]
Combination (CL5564 + Miltefosine)10 mg/kg + 40 mg/kg for 5 daysIntralesional + Oral>96% reduction in paw lesion size, 66% parasitological cureBALB/c[6][7]

Signaling Pathways

This compound-Induced Apoptosis Signaling Pathway

This compound can induce apoptosis through the intrinsic, or mitochondrial, pathway. It is hypothesized to cause cellular stress, which leads to the activation of pro-apoptotic BH3-only proteins. These proteins then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

Tubercidin_Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress (e.g., DNA/RNA damage) This compound->Cellular_Stress BH3_only BH3-only proteins (e.g., BIM, PUMA) Cellular_Stress->BH3_only Bcl2_anti Anti-apoptotic Bcl-2 (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2_anti inhibition BAX_BAK BAX / BAK Activation BH3_only->BAX_BAK activation Bcl2_anti->BAX_BAK inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

This compound and the RIG-I/NF-κB Signaling Pathway

This compound has been shown to activate the RIG-I/NF-κB signaling pathway, which is involved in the innate immune response to viral infections. This suggests a potential role for this compound as an immunomodulatory agent. Viral RNA, or potentially RNA species altered by this compound incorporation, is recognized by RIG-I, leading to its activation and interaction with the mitochondrial antiviral-signaling protein (MAVS). This triggers a downstream cascade involving TRAF proteins, leading to the activation of the IKK complex and subsequent phosphorylation and nuclear translocation of NF-κB, resulting in the transcription of pro-inflammatory cytokines.

Tubercidin_RIGI_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Viral_RNA Viral RNA This compound->Viral_RNA modulates? RIGI RIG-I Viral_RNA->RIGI sensed by MAVS MAVS (on Mitochondria) RIGI->MAVS activates TRAFs TRAFs MAVS->TRAFs IKK_complex IKK Complex TRAFs->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive inhibits NFkB_p p-NF-κB NFkB_inactive->NFkB_p phosphorylated NFkB_nuc p-NF-κB NFkB_p->NFkB_nuc translocates Gene_expression Pro-inflammatory Cytokine Genes NFkB_nuc->Gene_expression activates transcription

Caption: this compound's potential role in RIG-I/NF-κB signaling.

Experimental Protocols

General Considerations for In Vivo Studies
  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Mouse Strain: The choice of mouse strain (e.g., BALB/c, C57BL/6, immunodeficient strains) will depend on the specific disease model.

  • Vehicle Selection: this compound is soluble in water or saline. For oral administration, other vehicles like corn oil or carboxymethyl cellulose can be considered, but their effects on the disease model should be evaluated.[8]

  • Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral gavage, intralesional) should be chosen based on the experimental goals and the pharmacokinetic properties of this compound.[9]

  • Dose and Schedule: A pilot dose-finding study is crucial to determine the maximum tolerated dose (MTD) and an effective dose with an acceptable toxicity profile.

Protocol 1: In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for evaluating the anticancer efficacy of this compound in a subcutaneous tumor model.

anticancer_workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture tumor_implantation 2. Subcutaneous Tumor Implantation cell_culture->tumor_implantation tumor_growth 3. Tumor Growth Monitoring tumor_implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment Initiation randomization->treatment monitoring 6. Monitor Tumor Growth & Body Weight treatment->monitoring endpoint 7. Endpoint & Tissue Collection monitoring->endpoint analysis 8. Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo anticancer efficacy study.

Methodology:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line in appropriate media.

    • On the day of injection, harvest cells and wash with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep on ice.

  • Tumor Implantation:

    • Anesthetize mice (e.g., isoflurane).

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2) every 2-3 days.

  • Randomization:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound, this compound + NBMPR-P).

  • Treatment:

    • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired stock concentration.

    • Preparation of NBMPR-P Solution (if applicable): Dissolve NBMPR-P in sterile saline.

    • Administration:

      • For the this compound + NBMPR-P group, administer NBMPR-P (e.g., 10-100 mg/kg, IP) 30 minutes prior to this compound administration.[3]

      • Administer this compound (e.g., 1-5 mg/kg, IP) or vehicle control according to the predetermined schedule (e.g., daily, every other day).

  • Monitoring:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe mice for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the endpoint size as defined in the animal protocol, or if significant toxicity is observed.

    • Collect tumors and other relevant tissues for further analysis (e.g., histology, Western blot, qPCR).

Protocol 2: In Vivo Antiparasitic Efficacy Study in a Leishmania Mouse Model

This protocol is adapted from studies on this compound analogues and provides a framework for assessing the efficacy of this compound against cutaneous leishmaniasis.[6][7][10]

antiparasitic_workflow start Start parasite_culture 1. Parasite Culture start->parasite_culture infection 2. Mouse Infection parasite_culture->infection lesion_development 3. Lesion Development infection->lesion_development treatment 4. Treatment Initiation lesion_development->treatment monitoring 5. Monitor Lesion Size & Body Weight treatment->monitoring endpoint 6. Endpoint & Parasite Load Quantification monitoring->endpoint analysis 7. Data Analysis endpoint->analysis end End analysis->end

References

Application Note: Determining the Antiviral Mechanism of Tubercidin Using a Time-of-Addition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubercidin, a nucleoside analog derived from Streptomyces tubercidicus, has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses.[1][2] Its primary mechanism of action involves the intracellular conversion to its triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses.[1] Additionally, this compound has been shown to modulate the host's innate immune response, specifically by activating the RIG-I/NF-κB signaling pathway, leading to the production of type I interferons and inflammatory cytokines.[3] This dual mechanism of directly targeting a viral enzyme and stimulating a host antiviral response makes this compound a compelling candidate for further antiviral drug development.

This application note provides a detailed protocol for a time-of-addition assay to elucidate the specific stage of the viral life cycle that is inhibited by this compound. This assay is a fundamental tool in virology for characterizing the mechanism of action of antiviral compounds.[4][5]

Principle of the Time-of-Addition Assay

The time-of-addition assay helps to pinpoint the step in the viral replication cycle that is targeted by an antiviral compound. By adding the compound at different time points relative to viral infection, it is possible to determine whether the compound inhibits early events (attachment, entry), replication (genome synthesis, protein translation), or late events (assembly, release).[4][6]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound and its derivatives have been evaluated against several RNA viruses. The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of this compound and its Derivatives against Coronaviruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)
This compoundSARS-CoV-2VeroE6/TMPRSS21.2 ± 0.15.8 ± 0.44.8
5-hydroxymethylthis compound (HMTU)SARS-CoV-2VeroE6/TMPRSS20.45 ± 0.05>20>44
HMTUHuman Coronavirus OC43 (HCoV-OC43)MRC-50.378 ± 0.023>50>132
HMTUHuman Coronavirus 229E (HCoV-229E)MRC-50.528 ± 0.029>50>94

Data compiled from published studies.[1]

Experimental Protocols

This section provides a detailed methodology for performing a time-of-addition assay with this compound.

Materials
  • Cells and Virus: A susceptible cell line and a high-titer virus stock are required. The choice of cell line and virus will depend on the specific research question.

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and determine the working concentrations based on pre-determined EC50 and CC50 values.

  • Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents for Viral Titer Determination: This could include reagents for plaque assays, TCID50 assays, or quantitative reverse transcription PCR (qRT-PCR).

  • 96-well plates

  • CO2 incubator

Experimental Workflow

The following diagram illustrates the general workflow for a time-of-addition assay.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed cells in 96-well plates infect Infect cells with virus prep_cells->infect prep_virus Prepare virus inoculum prep_virus->infect prep_drug Prepare serial dilutions of this compound add_drug Add this compound at different time points prep_drug->add_drug infect->add_drug incubate Incubate for one viral replication cycle add_drug->incubate harvest Harvest supernatant/cells incubate->harvest quantify Quantify viral titer/RNA harvest->quantify analyze Analyze and plot data quantify->analyze

Caption: Experimental workflow for the time-of-addition assay.

Detailed Protocol
  • Cell Seeding: Seed a suitable host cell line into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Virus Infection:

    • On the day of the experiment, remove the culture medium from the cells.

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). A high MOI (e.g., 1-5) is often used to ensure a synchronized infection.

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Time-of-Addition:

    • Prepare different treatment conditions by adding this compound at various time points before and after infection. The final concentration of this compound should be at a level known to inhibit the virus (e.g., 5-10 times the EC50).

    • Pre-treatment (-2h to 0h): Add this compound to the cells for a specified period (e.g., 2 hours) before adding the virus. Remove the drug-containing medium before infection. This assesses the effect on cellular factors required for viral entry.

    • Co-treatment (0h): Add this compound and the virus to the cells simultaneously. This evaluates the effect on attachment and entry.

    • Post-treatment (1h, 2h, 4h, 6h, 8h, etc.): After the 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing this compound at various time points post-infection. This investigates the effect on post-entry events like replication and assembly.

  • Incubation: Incubate the plates for a period that allows for a single round of viral replication. This time will vary depending on the virus being studied.

  • Quantification of Viral Yield:

    • After the incubation period, collect the cell culture supernatant and/or cell lysates.

    • Determine the viral titer or viral RNA levels using an appropriate method such as a plaque assay, TCID50 assay, or qRT-PCR.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each time point relative to an untreated virus control.

    • Plot the percentage of inhibition against the time of this compound addition. The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle it targets.

Hypothetical Results

The following table illustrates how the quantitative data from a time-of-addition assay with this compound might be presented.

Table 2: Hypothetical Time-of-Addition Assay Results for this compound

Time of Addition (hours post-infection)Treatment ConditionViral Titer (PFU/mL)% Inhibition
-Virus Control1.0 x 10^60%
-Cell Control0100%
-2Pre-treatment8.5 x 10^515%
0Co-treatment8.0 x 10^520%
1Post-treatment2.0 x 10^498%
2Post-treatment2.5 x 10^497.5%
4Post-treatment3.0 x 10^497%
6Post-treatment5.0 x 10^550%
8Post-treatment9.0 x 10^510%

These hypothetical results would suggest that this compound is most effective when added early after viral entry, with its inhibitory effect diminishing significantly after 4-6 hours post-infection. This is consistent with its known mechanism as an inhibitor of viral RNA replication.

Signaling Pathway

This compound can also exert its antiviral effect by modulating host cell signaling pathways. One such pathway is the RIG-I/NF-κB pathway, which is crucial for the innate immune response to viral infections.

G cluster_pathway This compound-Modulated RIG-I/NF-κB Pathway This compound This compound RIG_I RIG-I This compound->RIG_I Activates Viral_RNA Viral RNA Viral_RNA->RIG_I Sensed by MAVS MAVS RIG_I->MAVS Activates TRAF3 TRAF3 MAVS->TRAF3 IKK_complex IKK Complex MAVS->IKK_complex TBK1_IKKi TBK1/IKKi TRAF3->TBK1_IKKi IRF3_7 IRF3/7 TBK1_IKKi->IRF3_7 Phosphorylates IFN Type I IFN (IFN-α/β) IRF3_7->IFN Induces Transcription I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kappa_B->Pro_inflammatory_Cytokines Induces Transcription

Caption: this compound's modulation of the RIG-I/NF-κB signaling pathway.

Conclusion

The time-of-addition assay is an indispensable tool for characterizing the antiviral mechanism of compounds like this compound. By following the detailed protocol provided in this application note, researchers can effectively determine the specific stage of the viral life cycle targeted by this compound. This information is critical for the continued development of this compound and its derivatives as potential broad-spectrum antiviral therapeutics. The dual action of this compound, inhibiting viral replication directly and stimulating the host's immune response, underscores its potential as a valuable antiviral agent.

References

Application Notes and Protocols for Assessing Tubercidin's Effect on DNA and RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside analog of adenosine, is a potent cytotoxic agent with a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic properties. Its mechanism of action primarily involves its intracellular phosphorylation to this compound triphosphate, which then competes with ATP for incorporation into nucleic acids. This incorporation disrupts the normal synthesis of both DNA and RNA, leading to cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for assessing the inhibitory effects of this compound on DNA and RNA synthesis, along with methods to investigate its impact on relevant signaling pathways.

Data Presentation

The inhibitory effects of this compound on cell viability and viral replication are summarized below. These values can serve as a reference for determining appropriate concentration ranges for studying its impact on DNA and RNA synthesis.

Cell LineAssay TypeParameterValueReference
HeLaCell ViabilityIC50 (72h)~10 µM[2]
A375Cell ViabilityIC50 (72h)>100 µM[2]
WM266Cell ViabilityIC50 (72h)91.1 µM[2]
L1210 (murine leukemia)CytotoxicityIC50Potent[3]
Marc-145Viral Replication (PRRSV)InhibitionDose-dependent[4]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Intersection with Cellular Pathways

This compound's primary mechanism involves its conversion to this compound triphosphate (TuTP), which is then incorporated into growing DNA and RNA chains by polymerases, leading to chain termination or dysfunctional nucleic acids. This disruption of nucleic acid integrity can trigger various cellular stress responses.

cluster_entry Cellular Uptake and Activation cluster_inhibition Inhibition of Nucleic Acid Synthesis cluster_consequences Cellular Consequences cluster_downstream Downstream Effects This compound This compound Tu_MP_DP_TP This compound-MP/DP/TP This compound->Tu_MP_DP_TP Phosphorylation DNA_Polymerase DNA Polymerase Tu_MP_DP_TP->DNA_Polymerase Inhibits RNA_Polymerase RNA Polymerase Tu_MP_DP_TP->RNA_Polymerase Inhibits DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition RNA_Synthesis_Inhibition RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis_Inhibition DNA_Damage_Response DNA Damage Response (p53, ATM/ATR) DNA_Synthesis_Inhibition->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest RNA_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound's mechanism of action and downstream cellular effects.
Experimental Workflow for Assessing DNA Synthesis Inhibition

The following diagram outlines a typical workflow for measuring the effect of this compound on DNA synthesis using the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay.

cluster_workflow EdU Incorporation Assay Workflow A 1. Seed Cells B 2. Treat with this compound A->B C 3. Add EdU Labeling Solution B->C D 4. Fix and Permeabilize Cells C->D E 5. Click-iT® Reaction D->E F 6. Image and Analyze E->F

Workflow for EdU-based DNA synthesis assay.
Experimental Workflow for Assessing RNA Synthesis Inhibition

This diagram illustrates the general workflow for evaluating this compound's impact on RNA synthesis via the 5-ethynyluridine (EU) incorporation method.

cluster_workflow EU Incorporation Assay Workflow A 1. Seed Cells B 2. Treat with this compound A->B C 3. Add EU Labeling Solution B->C D 4. Fix and Permeabilize Cells C->D E 5. Click Chemistry Reaction D->E F 6. Image and Analyze E->F

Workflow for EU-based RNA synthesis assay.

Experimental Protocols

Protocol 1: Assessment of DNA Synthesis Inhibition using EdU Incorporation Assay

This protocol provides a method to quantify the effect of this compound on DNA synthesis in cultured mammalian cells using the Click-iT® EdU Cell Proliferation Kit.

Materials:

  • Adherent mammalian cells (e.g., HeLa)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Click-iT® EdU Cell Proliferation Kit for Imaging (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • 3.7% formaldehyde in PBS (Fixative)

  • 0.5% Triton® X-100 in PBS (Permeabilization buffer)

  • 3% Bovine Serum Albumin (BSA) in PBS

  • Hoechst 33342 solution (for nuclear counterstain)

  • 96-well clear-bottom black imaging plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of the assay. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) and a positive control for proliferation inhibition if available. Incubate for the desired treatment duration (e.g., 24 hours).

  • EdU Labeling:

    • Prepare a 2X working solution of EdU in pre-warmed complete medium from the 10 mM stock solution provided in the kit (final concentration typically 10 µM).

    • Add an equal volume of the 2X EdU solution to each well and incubate for 1-2 hours under normal cell culture conditions.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells once with PBS.

    • Add 100 µL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

    • Remove the fixative and wash twice with 3% BSA in PBS.

    • Add 100 µL of 0.5% Triton® X-100 in PBS to each well and incubate for 20 minutes at room temperature.

    • Wash twice with 3% BSA in PBS.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the Alexa Fluor® azide.

    • Remove the wash solution and add 50 µL of the reaction cocktail to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Remove the reaction cocktail and wash each well once with 3% BSA in PBS.

  • Nuclear Staining:

    • Add 100 µL of Hoechst 33342 solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

    • Wash each well twice with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-stained nuclei) for each treatment condition.

Protocol 2: Assessment of RNA Synthesis Inhibition using EU Incorporation Assay

This protocol describes how to measure the effect of this compound on global RNA synthesis using the Click-iT® RNA Alexa Fluor® Imaging Kit.

Materials:

  • Adherent mammalian cells (e.g., A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Click-iT® RNA Alexa Fluor® Imaging Kit (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • 3.7% formaldehyde in PBS (Fixative)

  • 0.5% Triton® X-100 in PBS (Permeabilization buffer)

  • Hoechst 33342 solution

  • 96-well clear-bottom black imaging plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • This compound Treatment: Treat cells with serial dilutions of this compound as described in Protocol 1.

  • EU Labeling:

    • Prepare a working solution of 5-ethynyluridine (EU) in pre-warmed complete medium (final concentration typically 0.5-1 mM).

    • Add the EU solution to each well and incubate for 1-2 hours under normal cell culture conditions.

  • Fixation and Permeabilization: Follow the same procedure as in Protocol 1, steps 4a-4e.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions for RNA detection.

    • Remove the wash solution and add 50 µL of the reaction cocktail to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Remove the reaction cocktail and wash each well once with the provided rinse buffer.

  • Nuclear Staining: Follow the same procedure as in Protocol 1, step 6.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the mean fluorescence intensity of the Alexa Fluor® signal in the nucleus of each cell. A decrease in intensity indicates inhibition of RNA synthesis.

Protocol 3: Traditional Assessment of DNA and RNA Synthesis using Radiolabeled Nucleoside Incorporation

This protocol outlines the classical method for measuring DNA and RNA synthesis using [³H]-thymidine and [³H]-uridine incorporation. Note: This method involves the use of radioactive materials and requires appropriate safety precautions and licensing.

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • [³H]-thymidine (for DNA synthesis)

  • [³H]-uridine (for RNA synthesis)

  • Trichloroacetic acid (TCA), 10% and 5% solutions

  • Ethanol (95% and 70%)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

  • Cell harvester

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as described in Protocol 1.

  • Radiolabeling:

    • For DNA synthesis, add [³H]-thymidine to each well (final concentration typically 1 µCi/mL).

    • For RNA synthesis, add [³H]-uridine to each well (final concentration typically 1 µCi/mL).

    • Incubate for 1-4 hours.

  • Cell Lysis and Precipitation:

    • For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet and wash.

    • Lyse the cells by adding ice-cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate macromolecules.

  • Harvesting and Washing:

    • Harvest the precipitate onto glass fiber filters using a cell harvester.

    • Wash the filters sequentially with 5% TCA and 70% ethanol to remove unincorporated radiolabel.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the total protein content or cell number in parallel wells.

    • Calculate the percentage of inhibition of DNA or RNA synthesis relative to the vehicle-treated control.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for assessing the impact of this compound on DNA and RNA synthesis. The choice of method will depend on the specific research question and available laboratory resources. The non-radioactive EdU and EU incorporation assays offer a safer and more efficient alternative for high-throughput screening and detailed imaging analysis. By combining these quantitative assays with investigations into relevant signaling pathways, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols: Utilizing Tubercidin for the Investigation of RIG-I/NF-κB Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubercidin, an adenosine analog originally isolated from Streptomyces tubercidicus, has demonstrated a broad spectrum of biological activities, including antiviral, antitumor, and antiparasitic properties.[1] Its primary mechanism of action involves the inhibition of adenosine kinase, leading to intracellular accumulation of adenosine and subsequent downstream effects on various cellular processes.[2] Recent research has highlighted a novel role for this compound in the modulation of the innate immune system, specifically through the activation of the RIG-I/NF-κB signaling pathway.[1]

Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor (PRR) that detects viral RNA, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This response is crucial for establishing an antiviral state. The activation of RIG-I leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which in turn activates downstream kinases that trigger the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases the nuclear factor-kappa B (NF-κB) transcription factor to translocate to the nucleus and induce the expression of target genes, including those for type I IFNs and inflammatory cytokines.[3][4]

This application note provides a comprehensive guide for utilizing this compound as a tool to investigate the RIG-I/NF-κB signaling pathway. It includes detailed protocols for key experiments, data presentation templates, and visualizations to facilitate the study of this important innate immune signaling cascade.

Mechanism of Action: this compound and the RIG-I/NF-κB Pathway

This compound treatment has been shown to promote the activation of the RIG-I/NF-κB signaling pathway, leading to an enhanced antiviral response.[1] The proposed mechanism involves the upregulation of key signaling components and the phosphorylation of downstream effectors.

Tubercidin_RIG_I_NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I This compound->RIG_I Promotes Activation MAVS MAVS (Mitochondrial Membrane) RIG_I->MAVS Activation IKK_complex IKK Complex MAVS->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation p65 p65 IKK_complex->p65 Phosphorylation p_IκBα p-IκBα IκBα->p_IκBα p_p65 p-p65 p65->p_p65 NFkB_complex p65/p50-IκBα (Inactive) NFkB_complex->IκBα NFkB_complex->p65 p_IκBα->IκBα Degradation Active_NFkB p-p65/p50 (Active) p_p65->Active_NFkB Nuclear_NFkB p-p65/p50 Active_NFkB->Nuclear_NFkB Nuclear Translocation DNA κB sites Nuclear_NFkB->DNA Binding Transcription Gene Transcription DNA->Transcription Cytokines IFN-β, Pro-inflammatory Cytokines Transcription->Cytokines Experimental_Workflow start Start cell_culture Cell Culture (e.g., Marc-145, PAMs) start->cell_culture tubercidin_treatment This compound Treatment (e.g., 500 nM for 3h) cell_culture->tubercidin_treatment viral_infection Viral Infection (e.g., PRRSV, MOI=1) tubercidin_treatment->viral_infection incubation Incubation (0, 12, 24, 36, 48 hpi) viral_infection->incubation harvest Cell Harvest incubation->harvest analysis Downstream Analysis harvest->analysis western_blot Western Blot (RIG-I, p-p65, p-IκBα) analysis->western_blot rt_qpcr RT-qPCR (IFN-β, Cytokines) analysis->rt_qpcr luciferase_assay NF-κB Luciferase Reporter Assay analysis->luciferase_assay Logical_Relationships hypothesis Hypothesis: This compound activates the RIG-I/NF-κB pathway experiment_design Experimental Design hypothesis->experiment_design treatment_groups Treatment Groups: - Mock - Virus Only - Virus + this compound experiment_design->treatment_groups time_course Time-Course Analysis (e.g., 0, 12, 24, 36, 48h) experiment_design->time_course readouts Experimental Readouts treatment_groups->readouts time_course->readouts protein_level Protein Level Analysis (Western Blot) readouts->protein_level gene_level Gene Expression Analysis (RT-qPCR) readouts->gene_level pathway_activity Pathway Activity Assay (Luciferase Reporter) readouts->pathway_activity conclusion Conclusion: Elucidation of this compound's role in RIG-I/NF-κB signaling protein_level->conclusion gene_level->conclusion pathway_activity->conclusion

References

Application Notes: Molecular Docking of Tubercidin with Viral Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside analog derived from Streptomyces tubercidicus, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Its structural similarity to adenosine allows it to be recognized by viral polymerases, the core enzymes responsible for replicating the viral genome.[3][4] Upon incorporation into the growing RNA chain, this compound can act as a chain terminator or disrupt vital RNA functions, thereby inhibiting viral replication.[2][5] Molecular docking is a powerful computational technique used to predict the binding affinity and interaction patterns between a ligand (like this compound) and a protein target (like a viral polymerase).[6][7] These in silico studies are instrumental in understanding the mechanism of action and guiding the development of more potent antiviral agents.[8]

Mechanism of Action

The primary antiviral mechanism of this compound is believed to be its interference with viral RNA synthesis.[2][5] As an adenosine analog, it can be phosphorylated within the host cell to its triphosphate form. This active form then competes with the natural adenosine triphosphate (ATP) for the active site of the viral RNA-dependent RNA polymerase (RdRp).[9] Molecular docking studies have indicated that this compound can form stable interactions within the active pocket of the RdRp of various viruses, including a range of nidoviruses (which includes coronaviruses).[1] These interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions, leading to a strong binding affinity.[1] This effective binding suggests that this compound can act as a competitive inhibitor of the viral polymerase, disrupting the replication and transcription processes essential for the viral life cycle.[1][10]

Applications in Antiviral Research

Molecular docking studies of this compound serve several key purposes in drug discovery and development:

  • Target Identification and Validation: Docking helps to confirm that viral polymerases are viable targets for this compound and its derivatives.

  • Broad-Spectrum Activity Profiling: By docking this compound against polymerases from different viruses, researchers can predict its potential as a broad-spectrum antiviral agent. Studies have shown this compound to have good docking efficiency against the RdRp of various coronaviruses, including those responsible for Porcine Epidemic Diarrhea Virus (PEDV), SARS-CoV, and SARS-CoV-2.[1]

  • Lead Optimization: Understanding the specific interactions between this compound and the polymerase active site allows for the rational design of new analogs with improved binding affinity, selectivity, and pharmacokinetic properties.

  • Resistance Mechanism Studies: Docking can be used to model how mutations in the polymerase might affect this compound binding, helping to predict and understand potential drug resistance mechanisms.

Quantitative Data Summary

The following table summarizes the binding energies of this compound with the RNA-dependent RNA polymerase (RdRp) of various nidoviruses, as determined by molecular docking studies using AutoDock Vina. A more negative binding energy indicates a stronger and more favorable interaction.

Viral Polymerase TargetVirus FamilyGenusBinding Energy (kcal/mol)
PEDV RdRpCoronaviridaeAlphacoronavirus-7.4
SADS-CoV RdRpCoronaviridaeAlphacoronavirus-7.1
TGEV RdRpCoronaviridaeAlphacoronavirus-7.2
FCoV RdRpCoronaviridaeAlphacoronavirus-7.0
CCoV RdRpCoronaviridaeAlphacoronavirus-7.0
SARS-CoV RdRpCoronaviridaeBetacoronavirus-7.2
SARS-CoV-2 RdRpCoronaviridaeBetacoronavirus-7.3
MERS-CoV RdRpCoronaviridaeBetacoronavirus-7.2
IBV RdRpCoronaviridaeGammacoronavirus-7.1
PDCoV RdRpCoronaviridaeDeltacoronavirus-7.0
PRRSV RdRpArteriviridaeArterivirus-6.8

Data sourced from a study by Sun et al., which investigated this compound as a potent antiviral agent against porcine nidovirus infections.[1]

Visualizations

The following diagrams illustrate the typical workflow for a molecular docking study and the conceptual interactions between this compound and a viral polymerase active site.

molecular_docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., from PDB or Homology Modeling) PrepP 3. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PrepP Ligand 2. Ligand Structure Acquisition (e.g., from PubChem) PrepL 4. Ligand Preparation (Energy minimization, define rotatable bonds) Ligand->PrepL Grid 5. Grid Box Generation (Define active site coordinates) PrepP->Grid Dock 6. Molecular Docking (Run AutoDock Vina) PrepL->Dock Grid->Dock Results 7. Pose & Energy Analysis (Binding affinity, RMSD) Dock->Results Visual 8. Interaction Visualization (Hydrogen bonds, hydrophobic interactions) Results->Visual Report 9. Reporting (Tables, figures, interpretation) Visual->Report

Caption: A generalized workflow for molecular docking studies.

tubercidin_interaction cluster_binding_site Viral Polymerase Active Site This compound This compound Res1 Amino Acid 1 (e.g., Asp) This compound->Res1 H-Bond Res2 Amino Acid 2 (e.g., Arg) This compound->Res2 H-Bond Res3 Amino Acid 3 (e.g., Val) This compound->Res3 Hydrophobic Interaction Res4 Amino Acid 4 (e.g., Tyr) This compound->Res4 Pi-Stacking Metal Mg²⁺ Ion This compound->Metal Coordination

References

Synthesizing Novel Tubercidin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Development of Next-Generation Therapeutics

Tubercidin (7-deazaadenosine), a naturally occurring adenosine analogue, has long been a subject of intense scientific scrutiny due to its potent and broad-spectrum biological activities, including anticancer, antiviral, and antiparasitic properties. Its unique structure, characterized by the replacement of the N-7 atom of adenine with a carbon atom, allows for diverse chemical modifications, paving the way for the synthesis of novel analogues with improved therapeutic indices. These modifications aim to enhance target specificity, reduce toxicity, and overcome drug resistance.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key techniques for synthesizing novel this compound analogues. It includes detailed experimental protocols for several strategic modifications, quantitative data for comparative analysis, and visual representations of relevant biological pathways and experimental workflows.

Key Synthetic Strategies

The synthesis of novel this compound analogues primarily revolves around three key strategies:

  • Modification of the Pyrrolo[2,3-d]pyrimidine Core: This involves substitutions at various positions of the 7-deazapurine ring system, most notably at the C-2, C-5, and C-6 positions. Halogenation, followed by cross-coupling reactions, is a common approach to introduce diverse functionalities.

  • Glycosylation of the 7-Deazapurine Base: The formation of the N-glycosidic bond between the 7-deazapurine base and a ribose or deoxyribose sugar moiety is a critical step. Various glycosylation methods, including the sodium salt glycosylation procedure and the Silyl-Hilbert-Johnson reaction, have been optimized to achieve high yields and stereoselectivity.

  • Synthesis of Acyclic and C-Nucleoside Analogues: To explore a wider chemical space and improve drug-like properties, researchers have developed methods to synthesize analogues lacking a traditional ribose ring (acyclic) or featuring a carbon-carbon bond between the sugar and the base (C-nucleosides).

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of various this compound analogues.

Protocol 1: Synthesis of 2,6-Disubstituted this compound Analogues via Sodium Salt Glycosylation

This protocol describes a superior method for the synthesis of halogenated 7-deazapurine nucleosides, which can then be further modified to introduce a variety of substituents at the 2 and 6 positions.[1]

Materials:

  • 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH)

  • Dry acetonitrile (CH3CN)

  • 2,3,5-Tri-O-benzoyl-D-ribofuranosyl bromide

  • Ammonia in methanol (methanolic ammonia)

  • Raney Nickel

  • Other reagents and solvents as required for further modifications (e.g., sodium methoxide, various amines)

Procedure:

  • Formation of the Sodium Salt: To a solution of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine in dry acetonitrile, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon). Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Glycosylation: Cool the reaction mixture to 0°C and add a solution of 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide (1.0 equivalent) in dry acetonitrile dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with methanol and concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain the N7-glycosylated product.

  • Deprotection: Treat the benzoyl-protected nucleoside with saturated methanolic ammonia at room temperature for 24 hours. Concentrate the solution and purify the residue by recrystallization or column chromatography to yield the deprotected nucleoside.

  • Further Modifications: The resulting 4,6-dichloro-2-methylthio-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine can be used as a versatile intermediate for further modifications. For example:

    • Amination at C-6: Treatment with various amines can displace the chloro group at the C-6 position.

    • Desulfurization: The methylthio group at C-2 can be removed by treatment with Raney Nickel.

    • Substitution at C-6: The chloro group at C-6 can be displaced with other nucleophiles like methoxide.

Protocol 2: Synthesis of 1'-Substituted this compound C-Nucleoside Analogues

This protocol outlines a highly convergent synthesis for 1'-substituted this compound C-nucleoside analogues, which are of special interest for their potential biological activities.[2]

Materials:

  • 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine

  • n-Butyllithium (n-BuLi)

  • Dry tetrahydrofuran (THF)

  • 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

  • Various nucleophiles (e.g., trimethylsilyl cyanide, allyltrimethylsilane)

  • Lewis acids (e.g., boron trifluoride etherate)

Procedure:

  • Lithiation of the Nucleobase: Dissolve 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine in dry THF and cool the solution to -78°C under an inert atmosphere. Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture for 30 minutes at -78°C to generate the lithiated species.

  • Coupling with Lactone: To the lithiated nucleobase solution, add a solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.0 equivalent) in dry THF dropwise at -78°C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Formation of Hemiacetal: Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting hemiacetal is often obtained as an anomeric mixture.

  • 1'-Substitution: The hemiacetal can be used as a key intermediate for the introduction of various substituents at the 1'-position. For example:

    • Cyanation: Treatment of the hemiacetal with trimethylsilyl cyanide in the presence of a Lewis acid like boron trifluoride etherate at low temperatures (e.g., -78°C) affords the 1'-cyano analogue. The diastereoselectivity of this reaction can often be controlled by the reaction temperature.[2]

    • Allylation: Reaction with allyltrimethylsilane in the presence of a Lewis acid can introduce an allyl group at the 1'-position.

  • Deprotection: The benzyl protecting groups can be removed by standard methods, such as catalytic hydrogenation (e.g., using Pd/C and H2) or by treatment with boron trichloride, to yield the final 1'-substituted this compound C-nucleoside analogues.[2]

Protocol 3: Synthesis of Acyclic this compound Analogues

This protocol describes the synthesis of 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives, a class of acyclic this compound analogues.[3]

Materials:

  • 4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH)

  • Dry dimethylformamide (DMF)

  • 1,3-Bis(benzyloxy)-2-propoxymethyl chloride

  • Raney Nickel

  • Boron trichloride (BCl3)

Procedure:

  • Alkylation of the Nucleobase: To a suspension of the sodium salt of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine (prepared by treating the nucleobase with NaH in dry DMF), add 1,3-bis(benzyloxy)-2-propoxymethyl chloride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Debromination: The resulting bromo-intermediate can be debrominated without isolation by treatment with a reducing agent like Raney Nickel in a suitable solvent.

  • Deprotection: The benzyl ether protecting groups are cleaved to afford the final acyclic nucleoside. While catalytic hydrogenolysis may not be effective, treatment with boron trichloride in a chlorinated solvent at low temperature is a successful method for debenzylation.[3]

  • Functional Group Transformations: The cyano group at the 5-position can be further transformed into other functional groups (e.g., carboxamide, thioamide) using conventional organic synthesis methods to generate a library of 5-substituted acyclic analogues.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of various this compound analogues.

Table 1: Synthesis Yields of Key Intermediates and Final Products

Compound/Analogue TypeSynthetic StepReagents & ConditionsYield (%)Reference
2,6-Disubstituted AnalogueN7-Glycosylation4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine, NaH, 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromideGood[1]
1'-Cyano C-Nucleoside AnalogueHemiacetal FormationLithiated 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine, 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone38 (as anomeric mixture)[2]
1'-Cyano C-Nucleoside AnalogueCyanation of HemiacetalTrimethylsilyl cyanide, Boron trifluoride etherate, -78°C65 (β:α = 89:11)[2]
Acyclic AnalogueAlkylation & DebrominationSodium salt of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine, 1,3-bis(benzyloxy)-2-propoxymethyl chloride, Raney NiNot specified[3]

Table 2: Biological Activity of Selected this compound Analogues

AnalogueTargetAssayActivity (IC50/EC50)Reference
5-(1-Hydroxyethyl)this compoundCoxsackie B4 virusIn vivo (newborn mice)Significant decrease in mortality at 100 µ g/mouse [4]
5-(1-Methoxyethyl)this compoundCoxsackie B4 virusIn vivo (newborn mice)Significant decrease in mortality at 100 µ g/mouse [4]
ToyocamycinL-1210 murine leukemia cellsCell growth inhibitionID50 = 0.006 µg/mL[4]
Acyclic Carboxamide Analogue (7a)Human Cytomegalovirus (HCMV)Antiviral activityActive[3]
Acyclic Thioamide Analogue (7c)Human Cytomegalovirus (HCMV)Antiviral activityActive[3]

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogues are mediated through their interaction with various cellular pathways. Understanding these pathways is crucial for rational drug design.

RIG-I/NF-κB Signaling Pathway Activated by this compound

This compound has been shown to inhibit the replication of viruses like the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) by activating the RIG-I/NF-κB signaling pathway, leading to the production of type I interferons and inflammatory cytokines.

RIG_I_NF_kB_Pathway cluster_nfkb Cytoplasm cluster_nucleus This compound This compound RIG_I RIG-I This compound->RIG_I Activates Viral_RNA Viral RNA Viral_RNA->RIG_I Recognized by MAVS MAVS RIG_I->MAVS TRAF3 TRAF3 MAVS->TRAF3 TRAF6 TRAF6 MAVS->TRAF6 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus IKK_complex IKK Complex TRAF6->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degrades NF_kappa_B NF-κB NF_kappa_B->Nucleus Translocates to Type_I_IFN Type I Interferons (IFN-α/β) Antiviral_Response Antiviral Response Type_I_IFN->Antiviral_Response Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Cytokines->Antiviral_Response pIRF3_n p-IRF3 pIRF3_n->Type_I_IFN Induces Transcription NF_kappa_B_n NF-κB NF_kappa_B_n->Inflammatory_Cytokines Induces Transcription Synthesis_Workflow Start Starting Materials (7-Deazapurine Precursor, Sugar Moiety) Strategy Select Synthetic Strategy (e.g., Glycosylation, C-Nucleoside formation) Start->Strategy Synthesis Chemical Synthesis Strategy->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Eval Biological Evaluation Characterization->Biological_Eval In_Vitro In Vitro Assays (Anticancer, Antiviral, etc.) Biological_Eval->In_Vitro Initial Screening In_Vivo In Vivo Studies (Animal Models) Biological_Eval->In_Vivo Advanced Screening SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Strategy Iterative Design End Candidate Drug Lead_Optimization->End MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Apoptosis Apoptosis Ara_this compound Ara-tubercidin Ara_this compound->Raf Inhibits Ara_this compound->MEK Inhibits Ara_this compound->ERK Inhibits Ara_this compound->Apoptosis Induces

References

Application Note: Screening Natural Product Libraries to Identify Tubercidin-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubercidin, a naturally occurring adenosine analog produced by the bacterium Streptomyces tubercidicus, has demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic properties.[1] Its multifaceted mechanism of action, primarily centered on mimicking adenosine, leads to the disruption of crucial cellular processes. This compound is readily incorporated into DNA and RNA, thereby inhibiting nucleic acid and protein synthesis.[2] Furthermore, it is known to inhibit key enzymes such as polymerases, S-adenosylhomocysteine hydrolase (SAHH), and phosphoglycerate kinase, impacting methylation, glycolysis, and overall cell signaling.[3] this compound has also been shown to modulate the RIG-I/NF-κB signaling pathway and disrupt the formation of nuclear speckles.[4][5]

Given its potent and diverse biological effects, there is significant interest in identifying other natural products with similar mechanisms of action. This application note provides a comprehensive framework and detailed protocols for screening natural product libraries to discover novel compounds that exhibit this compound-like activities. The workflow encompasses initial cytotoxicity screening, target-based enzymatic assays, and cell-based pathway analysis.

Data Presentation: Biological Activity of this compound

The following tables summarize the known quantitative data for this compound's biological activity, providing a benchmark for the evaluation of newly identified compounds.

Table 1: In Vitro Cytotoxicity of this compound against Various Cell Lines

Cell LineCell TypeIC50 (µM)Assay TypeReference
HCT116Colorectal Carcinoma22.4Crystal Violet[3]
HTB-26Breast Cancer10 - 50Crystal Violet[3]
PC-3Prostate Cancer10 - 50Crystal Violet[3]
HepG2Hepatocellular Carcinoma10 - 50Crystal Violet[3]
A549Lung Carcinoma9.54MTT[6]
MCF-7Breast Adenocarcinoma> 10MTT[6]
H. Ep.-2Laryngeal CarcinomaNot SpecifiedGrowth Inhibition[1]
Human Bone Marrow Progenitor Cells (BFU-E)Normal0.01 (99% inhibition)Colony Formation[7]
Human Bone Marrow Progenitor Cells (CFU-GM)Normal0.1 (complete inhibition)Colony Formation[7]

Table 2: Antimicrobial and Antiviral Activity of this compound

Organism/VirusActivityIC50/EC50 (µM)AssayReference
Streptococcus faecalisAntibacterial0.02Growth Inhibition[1]
Porcine Epidemic Diarrhea Virus (PEDV)Antiviral< 1CPE Reduction[8]
SADS-CoVAntiviral~1 (reduces by 2.5 log10)TCID50[8]
Trypanosoma bruceiAntiparasiticNot SpecifiedGrowth Inhibition[3]

Table 3: Enzymatic Inhibition by this compound

EnzymeOrganismInhibitor FormIC50 (µM)Reference
Phosphoglycerate KinaseTrypanosoma bruceiThis compound triphosphate7.5[3]
S-Adenosylhomocysteine Hydrolase (SAHH)Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the screening workflow.

Protocol 1: Preparation of Natural Product Libraries for High-Throughput Screening

This protocol outlines the general steps for preparing a natural product library for use in high-throughput screening (HTS) assays.

Materials:

  • Natural product extracts or pre-fractionated library

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well or 384-well microplates (assay plates and master plates)

  • Automated liquid handler or multichannel pipettes

  • Plate sealer

Procedure:

  • Solubilization: Dissolve the dried natural product extracts or fractions in 100% DMSO to a stock concentration of 10-20 mg/mL. Ensure complete solubilization by vortexing or sonication.

  • Master Plate Preparation: Using an automated liquid handler or multichannel pipette, transfer the dissolved samples into a master plate (e.g., 96-well deep-well plate).

  • Assay Plate Preparation (Daughter Plates):

    • For single-point screening, create daughter plates by diluting the master plate stock solutions to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer or cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.

    • For dose-response experiments, perform serial dilutions of the hit compounds in the assay plates.

  • Storage: Seal the master plates and store them at -20°C or -80°C for long-term storage. Store the assay-ready daughter plates at -20°C or use them immediately.

Protocol 2: Primary Screening - Cytotoxicity Assessment using MTT Assay

This initial screen identifies natural products that exhibit cytotoxic effects, a primary characteristic of many anticancer agents like this compound.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Natural product library assay plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Add the desired concentration of the natural product compounds from the assay plate to the corresponding wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Protocol 3: Target-Based Secondary Screening - SAHH Inhibition Assay

This assay specifically screens for compounds that inhibit S-adenosylhomocysteine hydrolase (SAHH), a known target of this compound.

Materials:

  • Recombinant human SAHH enzyme

  • S-adenosylhomocysteine (SAH) substrate

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Thiol-reactive fluorescent probe (e.g., ThioGlo™) or Ellman's reagent (DTNB)

  • Adenosine deaminase (to prevent reaction reversal)

  • 96-well black microplates (for fluorescent assay) or clear microplates (for colorimetric assay)

  • Fluorescence or absorbance microplate reader

  • Hit compounds from the primary screen

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of SAH in assay buffer.

    • Prepare a working solution of SAHH in assay buffer.

    • Prepare a working solution of the fluorescent probe or DTNB in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Hit compound at various concentrations

      • SAHH enzyme

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the SAH substrate.

  • Detection:

    • Fluorescent method: After a specific incubation time (e.g., 30 minutes), add the thiol-reactive probe. Incubate for a further 10 minutes and measure the fluorescence (e.g., Ex/Em = 380/500 nm). The signal is proportional to the amount of homocysteine produced.

    • Colorimetric method: If using DTNB, the reaction can be monitored continuously by measuring the absorbance at 412 nm.[10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value for the active compounds by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Cell-Based Secondary Screening - Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay identifies compounds that can protect cells from virus-induced death, a key feature of broad-spectrum antiviral agents like this compound.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for many viruses)

  • Virus stock with a known titer

  • Cell culture medium with reduced serum (e.g., 2% FBS)

  • 96-well microplates

  • Hit compounds from the primary screen

  • Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and grow to confluence.[2]

  • Compound and Virus Addition:

    • Prepare serial dilutions of the hit compounds in the reduced-serum medium.

    • Remove the growth medium from the cells and add the diluted compounds.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).[11][12]

    • Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (a known antiviral drug) wells.[2]

  • Incubation: Incubate the plate at 37°C and 5% CO2 until at least 80% CPE is observed in the virus control wells.[2]

  • Quantification of Cell Viability:

    • Remove the medium and add the cell viability reagent according to the manufacturer's instructions.

    • For Neutral Red, after incubation with the dye, the cells are washed and the dye is extracted with a solubilization solution. Absorbance is read at 540 nm.[2]

    • For CellTiter-Glo®, the reagent is added directly to the wells, and luminescence is measured.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the EC50 (50% effective concentration) for the active compounds. A selectivity index (SI), calculated as CC50 (from cytotoxicity assay) / EC50, of >10 is generally considered a good indicator of specific antiviral activity.

Visualization of Key Pathways and Workflows

This compound's Mechanism of Action

Tubercidin_Mechanism cluster_0 Structural Analog This compound This compound Nucleoside_Transporters Nucleoside Transporters This compound->Nucleoside_Transporters Uptake SAHH SAHH This compound->SAHH Inhibition PGK Phosphoglycerate Kinase This compound->PGK Inhibition Adenosine Adenosine Adenosine->Nucleoside_Transporters Uptake Tubercidin_Metabolites This compound-MP, -DP, -TP Nucleoside_Transporters->Tubercidin_Metabolites Phosphorylation Nucleic_Acid_Synthesis DNA/RNA Synthesis Tubercidin_Metabolites->Nucleic_Acid_Synthesis Inhibition Protein_Synthesis Protein Synthesis Nucleic_Acid_Synthesis->Protein_Synthesis Leads to inhibition of Methylation Methylation Reactions SAHH->Methylation Regulates Glycolysis Glycolysis PGK->Glycolysis Catalyzes step in

Caption: this compound mimics adenosine to exert its multiple inhibitory effects.

Screening Workflow for this compound-Like Compounds

Screening_Workflow Start Natural Product Library Primary_Screen Primary Screen: Cytotoxicity Assay (MTT) Start->Primary_Screen Hits Cytotoxic Hits Primary_Screen->Hits Secondary_Screen_Target Secondary Screen (Target-Based): SAHH Inhibition Assay Hits->Secondary_Screen_Target Secondary_Screen_Cell Secondary Screen (Cell-Based): Antiviral CPE Assay Hits->Secondary_Screen_Cell Confirmed_Hits_Target Confirmed Hits: SAHH Inhibitors Secondary_Screen_Target->Confirmed_Hits_Target Confirmed_Hits_Cell Confirmed Hits: Antiviral Activity Secondary_Screen_Cell->Confirmed_Hits_Cell Dose_Response Dose-Response & IC50/EC50 Determination Confirmed_Hits_Target->Dose_Response Confirmed_Hits_Cell->Dose_Response Lead_Compounds Lead Compounds for Further Development Dose_Response->Lead_Compounds

Caption: A multi-stage workflow for identifying this compound-like compounds.

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Stimulus->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK_Complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activates IkB_NFkB->NFkB Releases IkB_NFkB->Proteasome Ubiquitination & Degradation of IκBα

Caption: Overview of the canonical NF-κB signaling pathway.

References

Troubleshooting & Optimization

How to overcome Tubercidin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Tubercidin, with a particular focus on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). Due to its low aqueous solubility, preparing a high-concentration stock solution in anhydrous DMSO is the standard and most effective first step.

Q2: Why does my this compound precipitate when I dilute the DMSO stock into my aqueous buffer (e.g., PBS)?

A2: This is a common issue for compounds with low water solubility. When the DMSO stock solution is introduced into an aqueous environment, the DMSO rapidly disperses. This sudden change in solvent polarity causes the this compound molecules, which are not readily soluble in water, to "crash out" of the solution and form a precipitate.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any potential effects of the solvent on cell behavior.

Q4: Can I store this compound after it has been diluted in an aqueous buffer?

A4: It is strongly recommended to prepare aqueous working solutions of this compound fresh for each experiment. Small molecules often have limited stability in aqueous solutions and should not be stored for extended periods. Stock solutions in DMSO, however, can be stored. For optimal stability, aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).

Troubleshooting Guide: Overcoming this compound Precipitation

Dealing with the precipitation of this compound upon dilution into aqueous buffers is a frequent challenge. This guide provides a systematic approach to diagnose and resolve this issue.

Experimental Workflow for Solubilization

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Working Solution Preparation cluster_troubleshoot Troubleshooting Precipitation prep_start Start: Weigh this compound Powder prep_dissolve Dissolve in 100% Anhydrous DMSO (e.g., to 10-50 mM) prep_start->prep_dissolve prep_vortex Vortex/Sonicate until fully dissolved prep_dissolve->prep_vortex prep_store Aliquot and Store at -20°C or -80°C prep_vortex->prep_store dil_start Start: Pre-warm aqueous buffer (e.g., PBS, cell media) to 37°C prep_store->dil_start Begin Experiment dil_vortex Gently vortex the aqueous buffer dil_start->dil_vortex dil_add Slowly add DMSO stock dropwise to the vortexing buffer dil_vortex->dil_add dil_use Use the freshly prepared solution immediately dil_add->dil_use ts_observe Precipitation Observed? dil_use->ts_observe ts_check_conc Check Final DMSO Concentration (aim for <0.5%) ts_observe->ts_check_conc Yes ts_intermediate Try Intermediate Dilution in DMSO ts_check_conc->ts_intermediate ts_cosolvent Consider a Co-solvent in the buffer (e.g., PEG300, Tween-80) ts_intermediate->ts_cosolvent G cluster_cell Cellular Processes This compound This compound dna_rna DNA & RNA Synthesis This compound->dna_rna Inhibits protein Protein Synthesis This compound->protein Inhibits dna_rna->protein Required for stress Cellular Stress dna_rna->stress Disruption leads to protein->stress Disruption leads to apoptosis Apoptosis stress->apoptosis Induces

Minimizing Tubercidin off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tubercidin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and navigate common challenges in your cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target mechanism of action?

This compound (also known as 7-deazaadenosine) is a nucleoside antibiotic that is an analog of adenosine.[1] Its primary on-target mechanisms involve its conversion into this compound-phosphates by cellular kinases, which then act as mimics of adenosine nucleotides.[1] These metabolites can be incorporated into DNA and RNA, disrupting nucleic acid and protein synthesis by interfering with polymerases, ultimately leading to cytotoxicity in rapidly dividing cells.[1]

Q2: What are the major known off-target effects of this compound?

The principal off-target effect of this compound is its broad cytotoxicity to non-target and healthy cells, which is a significant hurdle in its therapeutic application.[2] This general cytotoxicity stems from its non-specific interference with fundamental cellular processes like DNA replication and RNA transcription.[1] Additionally, this compound is a known inhibitor of S-adenosylhomocysteine hydrolase (SAHH) and adenosine kinase, which can disrupt cellular methylation processes and perturb signaling pathways regulated by adenosine.[1][2] In preclinical studies, significant cardiotoxicity, hepatotoxicity, and nephrotoxicity have been observed.[3]

Q3: At what concentration should I use this compound in my cell culture experiments?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your particular cellular model. Published studies have reported a wide range of effective concentrations, from the nanomolar to the micromolar range.[2] For antiviral applications, concentrations can be in the low nanomolar range, while for anticancer effects, they may be higher.[4]

Q4: My results with this compound are inconsistent between experiments. What are the common causes?

Inconsistent results can arise from several factors:

  • Variability in Cell Density: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.

  • Inconsistent Incubation Time: Use a precise timer for the duration of this compound treatment.

  • Compound Stability: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store stock solutions appropriately, protected from light and at the recommended temperature, to prevent degradation.[2]

Q5: I'm not observing any effect at concentrations where I expect to see activity. What should I do?

This could be due to a few reasons:

  • Cell Line Resistance: Your cell line may be resistant to this compound. You can verify its sensitivity to other nucleoside analogs to confirm this.

  • Compound Inactivation: Minimize the exposure of your treatment medium to light and consider the stability of this compound in your specific culture medium over the duration of the experiment.

  • Incorrect Stock Solution Preparation: Double-check all calculations and the weighing of the compound when preparing your stock solution.[2]

Data Presentation

Table 1: this compound Potency (IC50/EC50) Against Various Cell Lines and Viruses

Target CategoryTargetCell LinePotency (µM)Assay TypeReference
Antiviral Dengue Virus (DENV2)BHK-21< 0.125EC50[3]
Human Coronavirus (HCoV-OC43)MRC-50.378EC50
Human Coronavirus (HCoV-229E)MRC-50.528EC50
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)Marc-145~0.2-0.3EC50[4]
Anticancer Small-Cell Lung CancerDMS 114~1.0IC50
LeukemiaL-12100.006ID50[5]
Cytotoxicity Baby Hamster Kidney CellsBHK-210.34CC50[3]
Human Lung FibroblastMRC-5> 50CC50
Porcine Alveolar MacrophagesPAMs> 0.06CC50[4]

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), and ID50 (50% inhibitory dose) values are presented. Direct comparison should be made with caution due to variations in experimental conditions.

Troubleshooting Guides

Problem 1: High Cytotoxicity in Non-Target/Control Cell Lines

Possible Causes:

  • The concentration of this compound is too high for the specific cell line.

  • The control cell line is unexpectedly sensitive to nucleoside analogs.

  • The observed cytotoxicity is an inherent off-target effect of this compound.

Suggested Solutions:

  • Optimize this compound Concentration:

    • Action: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations on both your target and control cell lines.

    • Expected Outcome: Determine the therapeutic window where you observe a significant effect on your target cells with minimal toxicity to your control cells.

  • Adenosine Rescue Experiment:

    • Rationale: Since this compound is an adenosine analog, its uptake and phosphorylation can be competed with by natural adenosine. Co-treatment with adenosine may rescue the off-target cytotoxic effects.

    • Action: Follow the detailed "Adenosine Rescue Protocol" below.

  • Use a Less Sensitive Control Cell Line:

    • Action: If possible, select a control cell line with a known lower sensitivity to nucleoside analogs.

  • Cell Seeding: Plate your control cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare Reagents:

    • Prepare a 2X stock solution of this compound at a concentration known to cause cytotoxicity in your control cells.

    • Prepare a series of 2X stock solutions of adenosine (e.g., ranging from 1 µM to 100 µM).

  • Co-treatment:

    • Remove the media from the cells.

    • Add 50 µL of the 2X adenosine solutions to the respective wells.

    • Immediately add 50 µL of the 2X this compound solution to the wells.

    • Include controls: cells with this compound only, cells with the highest concentration of adenosine only, and untreated cells.

  • Incubation: Incubate the plate for a duration consistent with your primary experiment (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method like MTT or CellTiter-Glo.

  • Data Analysis: Compare the viability of cells co-treated with this compound and adenosine to those treated with this compound alone. A significant increase in viability in the co-treated wells suggests that the cytotoxicity is at least partially due to off-target effects that can be competed out by adenosine.

cluster_workflow Adenosine Rescue Workflow start Start seed_cells Seed Control Cells start->seed_cells prepare_reagents Prepare this compound & Adenosine Stocks seed_cells->prepare_reagents co_treatment Co-treat Cells prepare_reagents->co_treatment incubation Incubate (48-72h) co_treatment->incubation viability_assay Assess Cell Viability incubation->viability_assay data_analysis Analyze Data viability_assay->data_analysis end End data_analysis->end cluster_pathway Ras/Raf/MEK/ERK Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation This compound This compound (Off-target effect) This compound->Raf Inhibition? cluster_pathway RIG-I/NF-κB Signaling Pathway Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I MAVS MAVS RIG_I->MAVS TRAFs TRAFs MAVS->TRAFs IKK_complex IKK complex TRAFs->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Nucleus Nucleus NF_kB->Nucleus Inflammatory_Cytokines Inflammatory Cytokines & Type I Interferons Nucleus->Inflammatory_Cytokines This compound This compound (Potential modulation) This compound->RIG_I Activation?

References

Troubleshooting high cytotoxicity of Tubercidin in control cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with Tubercidin, particularly focusing on troubleshooting unexpectedly high cytotoxicity in control cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cytotoxic nucleoside analog of adenosine.[1] Its primary on-target mechanism involves its incorporation into RNA and DNA, which disrupts nucleic acid and protein synthesis, ultimately leading to apoptosis in rapidly dividing cells.[1] It is also a known inhibitor of adenosine kinase, which can lead to an accumulation of adenosine and subsequent downstream signaling effects.[1]

Q2: What are the known off-target effects of this compound?

The main off-target effect of this compound is its cytotoxicity towards non-target cells, which is a significant concern in its therapeutic application.[1] This general cytotoxicity stems from its non-specific incorporation into the nucleic acids of healthy, dividing cells.[1] Furthermore, as an adenosine kinase inhibitor, this compound can disrupt cellular signaling pathways regulated by adenosine levels, potentially causing unintended physiological responses.[1]

Q3: At what concentration should I use this compound in my cell culture experiments?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your particular cellular model.[1] Published studies have utilized a wide range of concentrations, from the nanomolar to the micromolar range.[1] For example, a concentration of 5 μg/mL has been used to induce apoptosis in murine cardiomyocyte cell lines.[2]

Q4: How does this compound impact cellular signaling pathways?

This compound has been shown to affect key signaling pathways involved in cell proliferation and survival. For instance, it can impact the Ras/Raf/MEK/ERK (MAPK) pathway.[1] Studies have indicated a synergistic effect in inducing apoptosis when combining this compound treatment with the knockdown of other cellular targets, suggesting that its cytotoxic effects may be mediated in part through the suppression of critical pro-survival pathways.[1][3]

Troubleshooting Guide: High Cytotoxicity in Control Cell Lines

Encountering high levels of cytotoxicity in control cell lines when using this compound can be a frustrating experience. This guide provides a systematic approach to identifying the potential cause and finding a solution.

Diagram: Troubleshooting Workflow

A High Cytotoxicity Observed in Control Cell Line B Verify Experimental Parameters A->B Start Here C Review this compound Preparation and Handling B->C Parameters Correct E Optimize Experimental Protocol B->E Incorrect Parameters Found D Assess Cell Line Health and Culture Conditions C->D Preparation Correct C->E Incorrect Preparation Found D->E Culture Issues Found F Consider Cell Line-Specific Sensitivity D->F Cells Healthy F->E High Sensitivity Suspected

Caption: A step-by-step workflow for troubleshooting high cytotoxicity of this compound in control cell lines.

Step 1: Verify Experimental Parameters

Incorrect experimental parameters are a common source of unexpected results.

ParameterCommon IssueRecommended Action
This compound Concentration Concentration is too high for the specific cell line.Perform a dose-response experiment to determine the optimal concentration. Start with a wide range of concentrations (e.g., nanomolar to micromolar) to identify the IC50 value.[1]
Incubation Time Incubation period is too long, leading to excessive cell death.Optimize the incubation time. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the shortest duration that yields the desired effect.
Cell Seeding Density Inconsistent cell density at the time of treatment.Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.[1]
Step 2: Review this compound Preparation and Handling

The integrity of your this compound stock solution is critical.

IssuePossible CauseRecommended Solution
Incorrect Stock Concentration Calculation or weighing error during stock solution preparation.Double-check all calculations and re-prepare the stock solution if necessary.[1]
Degradation of Stock Solution Improper storage (e.g., exposure to light, incorrect temperature).Prepare fresh this compound stock solutions and store them appropriately, protected from light and at the recommended temperature.[1]
Precipitation in Media This compound concentration exceeds its solubility in the culture medium.Do not exceed the known solubility limit of this compound in your culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells.[1]
Step 3: Assess Cell Line Health and Culture Conditions

The health of your control cell line can significantly impact its response to this compound.

IssuePossible CauseRecommended Solution
Unexpected Sensitivity The control cell line is unexpectedly sensitive to this compound.Use a control cell line with a known lower sensitivity to nucleoside analogs, if available.[1]
Cell Culture Contamination Bacterial, fungal, or mycoplasma contamination.Ensure aseptic technique and regularly test for mycoplasma contamination.[1]
Poor Cell Health Cells have been passaged too many times, or culture conditions are suboptimal.Obtain a new stock of cells with a lower passage number. Verify incubator temperature and CO2 levels.
Step 4: Optimize Experimental Protocol

If the above steps do not resolve the issue, further optimization of your protocol may be necessary.

ExperimentPurpose
Dose-Response Analysis To determine the precise IC50 of this compound in your control cell line.
Time-Course Experiment To identify the optimal incubation time for your desired experimental outcome.
Solvent Toxicity Test To ensure that the solvent used for the this compound stock solution is not contributing to cytotoxicity.

Signaling Pathway

Diagram: this compound's Cytotoxic Mechanisms

cluster_0 This compound Actions cluster_1 Cellular Consequences A This compound B Incorporation into RNA and DNA A->B C Inhibition of Adenosine Kinase A->C D Inhibition of Glycolysis A->D E Disruption of Nucleic Acid and Protein Synthesis B->E F Perturbation of Adenosine Signaling C->F G Energy Depletion D->G H Apoptosis E->H F->H G->H

Caption: Overview of this compound's mechanisms leading to cytotoxicity.

Experimental Protocols

Protocol 1: Dose-Response Analysis using MTT Assay

Objective: To determine the IC50 value of this compound in a specific cell line.

Materials:

  • 96-well cell culture plates

  • Your control cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the this compound concentration and determine the IC50 value.

Protocol 2: Time-Course Experiment

Objective: To determine the optimal incubation time for this compound treatment.

Materials:

  • Multiple 6-well or 12-well cell culture plates

  • Your control cell line

  • Complete cell culture medium

  • This compound stock solution

  • Method for assessing cell viability (e.g., Trypan Blue exclusion, apoptosis assay)

Procedure:

  • Cell Seeding: Seed an equal number of cells into multiple plates.

  • Compound Treatment: Treat the cells with a fixed, predetermined concentration of this compound (e.g., the IC50 value determined from the dose-response analysis).

  • Time-Point Collection: At various time points (e.g., 1, 3, 6, 12, 24, 48 hours), harvest the cells from one plate for each time point.[2]

  • Viability Assessment: Assess cell viability using your chosen method.

  • Data Analysis: Plot cell viability against time to determine the incubation period that provides the desired level of cytotoxicity.

References

Technical Support Center: Optimizing Tubercidin Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tubercidin concentration for antiviral assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiviral mechanism of action?

A1: this compound (also known as 7-deazaadenosine) is a naturally occurring adenosine analog isolated from Streptomyces tubercidicus.[1][2] Its primary antiviral mechanism involves its conversion within a host cell to the active triphosphate form, Ara-tubercidin triphosphate (Ara-TTP). Ara-TTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1] This inhibition can lead to the termination of the growing viral RNA chain.[3] Additionally, some studies suggest that this compound can modulate host cell signaling pathways, such as the RIG-I/NF-κB pathway, to enhance the antiviral response.[1][4]

Q2: What is the first step in determining the optimal concentration of this compound for an antiviral assay?

A2: The initial and most critical step is to determine the 50% cytotoxic concentration (CC50) of this compound in the specific cell line you will be using for your antiviral experiments.[5][6] This is crucial to ensure that any observed antiviral effect is not simply a result of cell death caused by the compound itself.[5]

Q3: How do I determine the therapeutic window of this compound?

A3: The therapeutic window is determined by the Selectivity Index (SI), which is the ratio of the CC50 to the 50% effective concentration (EC50) (SI = CC50 / EC50).[5][6] A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.[6] An SI value of 10 or greater is generally considered promising for an antiviral compound.[6]

Q4: How can I be certain that the observed antiviral effect is not just a result of this compound's toxicity to the cells?

A4: To differentiate between a specific antiviral effect and non-specific cytotoxicity, it is essential to run a cytotoxicity assay (e.g., MTT or CCK-8 assay) in parallel with your antiviral assay.[7] You should use the same concentrations of this compound, the same cell line, and the same incubation times.[7] The optimal concentration for your antiviral assays should be well below the CC50 value.[5]

Q5: What is the purpose of a time-of-addition assay?

A5: A time-of-addition assay helps to identify which stage of the viral replication cycle is targeted by this compound.[2][5] By adding the compound at different time points before, during, and after viral infection, you can determine if it inhibits early events like viral entry, later events like RNA replication, or the final stages such as virion release.[2][4][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in EC50 values Inconsistent cell health or density.Ensure cell viability is >95% before seeding and use a consistent seeding density for all experiments. Use cells within a low and consistent passage number range.[7]
Inconsistent viral titer.Always use a freshly thawed and accurately titered virus stock for each experiment.[7]
Compound precipitation upon dilution.Prepare fresh stock solutions in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into aqueous assay media. Keep the final DMSO concentration low (ideally ≤ 0.5%).[7][9]
Observed antiviral effect correlates with high cytotoxicity The antiviral effect is likely due to cell death rather than specific inhibition of viral replication.Re-evaluate the CC50 and EC50 values. Select a concentration for your antiviral assays that is well below the CC50. Aim for a concentration that is at least 10-fold lower than the CC50.[5]
No antiviral effect observed The virus being tested is not susceptible to this compound.This compound is primarily effective against RNA viruses.[1] Consider screening against different viruses.
The concentration range tested is too low.Perform a dose-response experiment with a broader range of concentrations, ensuring you do not exceed the cytotoxic limit.
Issues with the experimental setup.Verify all reagents, including the virus stock and compound dilutions. Ensure proper incubation times and conditions.[7]

Quantitative Data

The antiviral activity and cytotoxicity of this compound and its derivatives can vary depending on the virus and the cell line used. The following tables summarize data from published studies.

Table 1: Antiviral Activity and Cytotoxicity of this compound

CompoundVirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)
This compoundSARS-CoV-2VeroE6/TMPRSS21.2 ± 0.15.8 ± 0.44.8
This compoundPEDVVero0.248714.2357.2
This compoundPEDVLLC-PK1-14.32-
This compoundDENV-2BHK-21< 0.125--

Data compiled from published studies.[1][2][3]

Table 2: Antiviral Activity of this compound Derivatives against Coronaviruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)
5-hydroxymethylthis compound (HMTU)SARS-CoV-2VeroE6/TMPRSS20.45 ± 0.05>20>44
HMTUHuman Coronavirus OC43 (HCoV-OC43)MRC-50.378 ± 0.023>50>132
HMTUHuman Coronavirus 229E (HCoV-229E)MRC-50.528 ± 0.029>50>94

Data compiled from published studies.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the antiviral properties of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate for 24 hours.[5][6]

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[1][6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, mirroring the duration of your planned antiviral assay.[1][6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5][6]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC50 value using regression analysis.[5]

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the test compound.

  • Cell Seeding and Infection: Seed host cells in a multi-well plate. Once confluent, infect the cells with the virus at a specified multiplicity of infection (MOI).[1]

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.[1]

  • Incubation: Incubate the infected and treated cells for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).[1]

  • Harvest: Collect the cell culture supernatant.[1]

  • Titration: Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.[1]

  • Data Analysis: Calculate the percentage of viral yield reduction compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.[1]

Plaque Reduction Assay

This assay is used to quantify the number of infectious viral particles.

  • Cell Seeding: Seed susceptible cells in 6- or 12-well plates to form a confluent monolayer.[1]

  • Infection: Prepare serial dilutions of the virus-containing supernatant from the yield reduction assay. Infect the cell monolayers with the dilutions for 1 hour.[1]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[1][5]

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.[1]

  • Staining: Fix the cells with a solution like 4% formaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.[5]

  • Data Analysis: Count the number of plaques for each concentration and calculate the EC50 value.[5]

Visualizations

Mechanism of Action and Experimental Workflow

G Simplified Mechanism of Action of this compound cluster_cell Host Cell This compound This compound (7-deazaadenosine) Ara_TTP Ara-TTP (Active Triphosphate Form) This compound->Ara_TTP Phosphorylation by host kinases Inhibition Inhibition Ara_TTP->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Inhibition->Replication

Caption: Simplified diagram of this compound's antiviral mechanism of action.

G Experimental Workflow for Optimizing this compound Concentration start Start cytotoxicity 1. Cytotoxicity Assay (e.g., MTT, CCK-8) Determine CC50 start->cytotoxicity antiviral 2. Antiviral Assay (e.g., Plaque Reduction, Yield Reduction) Determine EC50 cytotoxicity->antiviral Select non-toxic concentrations calculate_si 3. Calculate Selectivity Index (SI = CC50 / EC50) antiviral->calculate_si evaluate_si Evaluate SI calculate_si->evaluate_si evaluate_si->cytotoxicity SI < 10 (Re-evaluate/Modify) optimal_conc Determine Optimal Non-Toxic Concentration Range evaluate_si->optimal_conc SI ≥ 10 time_of_addition 4. Time-of-Addition Assay (Optional) Elucidate Mechanism optimal_conc->time_of_addition end End optimal_conc->end time_of_addition->end

Caption: Workflow for determining the optimal concentration of this compound.

References

Technical Support Center: Managing Tubercidin-Induced Host Toxicity in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Tubercidin-induced host toxicity in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary organs affected by this compound toxicity in vivo?

A1: In vivo studies have demonstrated that this compound can induce significant dose-dependent toxicity, primarily affecting the liver, kidneys, and pancreas.[1][2] Intraperitoneal administration has been shown to cause peritonitis and pancreatic injury, leading to the development of ascites.[1] Cardiotoxicity is also a concern, particularly in subjects with pre-existing conditions like ischemic cardiomyopathy.[2]

Q2: What are the main strategies to reduce this compound-induced host toxicity?

A2: Several strategies are being explored to mitigate the host toxicity of this compound. These include:

  • Combination Therapy: Co-administration with nucleoside transport inhibitors like nitrobenzylthioinosine 5'-monophosphate (NBMPR-P) can alter the tissue distribution of this compound, reducing its accumulation in sensitive organs like the liver.[1][3]

  • Structural Analogs: Synthesis of this compound analogs by modifying its chemical structure is a key strategy to improve the therapeutic index and reduce off-target toxicity.[4][5][6]

  • Nanosized Drug Delivery Systems (DDS): Encapsulating this compound in nanocarriers can control its release, reduce the required dose, and potentially target the drug to the desired site, thereby minimizing systemic toxicity.[7][8][9][10]

  • Host-Directed Therapies: Modulating the host's immune response to the drug or the disease can help in reducing inflammation and tissue damage associated with treatment.[11][12][13]

Q3: How does co-administration of NBMPR-P reduce this compound's toxicity?

A3: Nitrobenzylthioinosine 5'-monophosphate (NBMPR-P) is an inhibitor of nucleoside transport. By blocking the transport of this compound into cells of certain tissues, NBMPR-P can significantly alter the drug's biodistribution. For instance, pre-treatment with NBMPR-P has been shown to decrease the accumulation of this compound in the liver, a primary site of its toxicity, while increasing its concentration in the kidneys.[1] This tissue-specific modulation helps to protect against lethal hepatic injury.[1][3]

Q4: Are there any this compound analogs with a better safety profile?

A4: Research has focused on creating analogs of this compound to reduce its toxicity.[4] Modifications at the C-5 position of the this compound scaffold have been explored to enhance target specificity and modulate its therapeutic index.[5] For example, the development of 2',3'-seco derivatives and other acyclic nucleoside analogs has been investigated, although some of these modifications can lead to a loss of potent biological activity.[4]

Q5: Can drug delivery systems help in reducing the cardiotoxic effects of this compound?

A5: Yes, nanosized drug delivery systems (DDS) hold the potential to reduce cardiotoxicity. By encapsulating this compound, DDS can control the drug's release profile and biodistribution, preventing high peak concentrations in the plasma that can be damaging to cardiac tissue. Furthermore, targeted DDS could be designed to specifically deliver this compound to the site of infection or tumor, minimizing exposure to the heart.[7][8]

Troubleshooting Guides

Issue 1: High mortality observed in mouse models even at low doses of this compound.

Possible Cause Troubleshooting Step
Route of Administration: Intraperitoneal (i.p.) administration of this compound can be highly toxic, with an LD50 as low as 5 mg/kg in mice, causing severe peritonitis and pancreatic injury.[1]Solution: Consider intravenous (i.v.) administration. If i.p. administration is necessary, co-administer with NBMPR-P. Administration of NBMPR-P by the i.p. route has been shown to increase the LD50 of i.p. injected this compound by four-fold.[1]
Animal Strain Susceptibility: Different mouse strains may exhibit varying sensitivities to this compound toxicity.Solution: Review the literature for toxicity data in the specific mouse strain being used. If data is unavailable, conduct a pilot dose-finding study with a small cohort of animals to determine the maximum tolerated dose (MTD).
Formulation Issues: Poor solubility or aggregation of this compound in the vehicle can lead to uneven distribution and localized high concentrations, increasing toxicity.Solution: Ensure this compound is fully dissolved in a suitable, sterile vehicle. Check for any precipitation before administration. Consider using a formulation with solubility enhancers, if compatible with the experimental design.

Issue 2: Significant liver or kidney damage observed upon histopathological examination.

Possible Cause Troubleshooting Step
High Drug Accumulation: this compound is known to accumulate in the liver, leading to hepatotoxicity.[1] High doses of NBMPR-P co-administered with this compound can shift the toxicity to the kidneys.[1]Solution: Optimize the dose of both this compound and any co-administered agents like NBMPR-P. A lower dose of NBMPR-P may still provide protection against hepatotoxicity without causing significant renal damage.[1] Monitor serum and urine analysis for markers of liver and kidney function throughout the experiment.
Pre-existing Conditions: Underlying health issues in the experimental animals can exacerbate drug-induced organ damage.Solution: Ensure the use of healthy, specific-pathogen-free (SPF) animals. Conduct a baseline health screen before starting the experiment.

Issue 3: Lack of therapeutic efficacy at doses that do not induce toxicity.

Possible Cause Troubleshooting Step
Sub-therapeutic Dosing: The therapeutic window of this compound may be narrow.Solution: Explore combination therapies that can enhance the efficacy of this compound at lower, less toxic concentrations. For example, in the context of schistosomiasis, co-administration with NBMPR-P not only reduces toxicity but also allows for a repeated treatment regimen, improving therapeutic outcomes.[3] For tuberculosis, combination with other anti-TB drugs or host-directed therapies could be beneficial.[11][14]
Drug Resistance: The target cells or organisms may have or may develop resistance to this compound.Solution: Investigate the mechanisms of resistance in the experimental model. Consider using this compound in combination with drugs that have different mechanisms of action to overcome resistance.[14]
Poor Bioavailability of Analogs: Novel this compound analogs may have reduced toxicity but also lower bioavailability or target engagement.Solution: Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies for any new analog to correlate its concentration in plasma and tissue with its biological activity.[14]

Quantitative Data Summary

Table 1: Effect of NBMPR-P on this compound Toxicity in B10D2F1 Mice

Treatment GroupThis compound Dose (i.v.)NBMPR-P Dose (i.p.)OutcomeReference
Control45 mg/kg-~90% mortality, severe hepatic injury[1]
NBMPR-P Pre-treatment45 mg/kg>10 mg/kgMarkedly reduced hepatic injury[1]
High NBMPR-P Pre-treatment45 mg/kg100 mg/kgKidney damage and high mortality[1]
I.p. Administration5 mg/kg-LD50, peritonitis, pancreatic injury[1]
I.p. with NBMPR-P5 mg/kg100 mg/kg4-fold increase in LD50[1]

Table 2: In Vitro Toxicity of this compound on Human Bone Marrow Progenitor Cells

Cell TypeThis compound Concentration for 50% Inhibition (IC50)Reference
Granulocyte-macrophage CFU (CFU-GM)2 to 3 nM[3]
Erythroid burst-forming units (BFU-E)2 to 3 nM (more sensitive at higher doses)[3]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Toxicity Assessment of this compound in Mice

  • Animal Model: Use a standardized mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare this compound in a sterile vehicle (e.g., saline or PBS). Ensure complete dissolution. For combination studies, prepare NBMPR-P in a separate sterile vehicle suitable for its solubility.

  • Dosing and Administration:

    • Divide mice into groups (e.g., vehicle control, this compound alone, this compound + NBMPR-P).

    • For combination studies, administer NBMPR-P (e.g., via i.p. injection) 30 minutes prior to this compound administration.[1]

    • Administer this compound via the desired route (e.g., i.v. or i.p.).

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, ascites).

    • Collect blood samples at specified time points for serum chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

    • At the end of the study, euthanize animals and collect tissues (liver, kidney, pancreas, spleen, etc.) for histopathological analysis.

  • Data Analysis:

    • Calculate the LD50 if a dose-response study is performed.

    • Statistically compare body weight changes, serum chemistry parameters, and histopathology scores between groups.

Protocol 2: General Workflow for Developing and Testing Nanosized Drug Delivery Systems (DDS) for this compound

  • Formulation:

    • Select a suitable nanocarrier system (e.g., liposomes, polymeric nanoparticles, nanoemulsions).[7][9]

    • Encapsulate this compound using an appropriate method (e.g., solvent evaporation, thin-film hydration).

  • Characterization:

    • Characterize the physicochemical properties of the DDS, including particle size, zeta potential, polydispersity index (PDI), and drug entrapment efficiency.[9]

  • In Vitro Release Study:

    • Perform an in vitro drug release study in a physiologically relevant buffer (e.g., PBS at pH 7.4) to determine the release kinetics of this compound from the nanocarrier.

  • In Vitro Efficacy and Toxicity:

    • Evaluate the efficacy of the this compound-loaded DDS in a relevant cell-based assay (e.g., anti-mycobacterial activity against M. tuberculosis infected macrophages).[9]

    • Assess the cytotoxicity of the DDS on relevant host cells (e.g., hepatocytes, cardiomyocytes) to ensure the nanocarrier itself is not toxic.

  • In Vivo Evaluation:

    • Conduct in vivo studies in an appropriate animal model to assess the pharmacokinetics, biodistribution, efficacy, and toxicity of the this compound-loaded DDS compared to the free drug.

Visualizations

cluster_0 This compound Administration cluster_1 Host System cluster_2 Toxic Effects This compound This compound Transport Nucleoside Transporter This compound->Transport Liver Liver Cells Transport->Liver Kidney Kidney Cells Transport->Kidney Pancreas Pancreatic Cells Transport->Pancreas Target Target Cells (e.g., infected macrophages) Transport->Target Hepatotoxicity Hepatotoxicity Liver->Hepatotoxicity Nephrotoxicity Nephrotoxicity Kidney->Nephrotoxicity Pancreatitis Pancreatitis Pancreas->Pancreatitis

Caption: Mechanism of this compound-induced multi-organ toxicity.

cluster_0 Combination Therapy cluster_1 Host System cluster_2 Outcome This compound This compound Transport Nucleoside Transporter This compound->Transport NBMPR_P NBMPR-P NBMPR_P->Transport Inhibits Liver Liver Cells Transport->Liver Reduced uptake Kidney Kidney Cells Transport->Kidney Increased availability Target Target Cells Transport->Target Reduced_Hepato Reduced Hepatotoxicity Liver->Reduced_Hepato Increased_Renal Increased Renal Accumulation Kidney->Increased_Renal Therapeutic_Effect Maintained Therapeutic Effect Target->Therapeutic_Effect

Caption: Strategy to mitigate this compound toxicity using NBMPR-P.

Start Start: High this compound Toxicity Observed Strategy Select Mitigation Strategy Start->Strategy Combo Combination Therapy (e.g., with NBMPR-P) Strategy->Combo Pharmacological Analogs Synthesize & Test Analogs Strategy->Analogs Chemical DDS Develop Drug Delivery System Strategy->DDS Formulation Evaluate_Combo Evaluate Efficacy & Toxicity of Combination Combo->Evaluate_Combo Evaluate_Analogs Evaluate Efficacy & Toxicity of Analogs Analogs->Evaluate_Analogs Evaluate_DDS Evaluate Efficacy & Toxicity of DDS DDS->Evaluate_DDS Outcome Optimized Therapeutic Window Evaluate_Combo->Outcome Evaluate_Analogs->Outcome Evaluate_DDS->Outcome

Caption: Decision workflow for reducing this compound toxicity in vivo.

References

Dealing with Tubercidin precipitation during serial dilutions

Author: BenchChem Technical Support Team. Date: December 2025

Researchers utilizing Tubercidin may encounter precipitation issues during the preparation of serial dilutions, a common challenge when transitioning a compound from a high-concentration organic stock to an aqueous-based experimental medium. This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation of soluble and stable this compound solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer like PBS or cell culture media?

A1: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous solution where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to fall out of solution, forming a precipitate. This compound, while soluble in DMSO, has limited solubility in water-based solutions.

Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?

A2: Anhydrous (water-free) DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

Q3: At what concentration should I make my initial this compound stock solution?

A3: Based on its known solubility, a stock solution of 10-20 mM in anhydrous DMSO is a reliable starting point. This concentration is well within this compound's solubility limit in DMSO and provides a convenient concentration for subsequent dilutions into your experimental medium.

Q4: How can I prevent precipitation during the dilution process?

A4: Several key techniques can help prevent precipitation:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of stepwise dilutions.[2]

  • Pre-warm the Diluent: Always use pre-warmed (e.g., 37°C) aqueous diluents (PBS, media). Adding a compound to a cold solution can decrease its solubility.[2]

  • Use Intermediate Dilutions: Create an intermediate dilution of your DMSO stock in your final aqueous buffer before making the final working concentrations. This gradual reduction in DMSO concentration can prevent the compound from crashing out.

  • Ensure Proper Mixing: Add the this compound stock solution dropwise to the diluent while gently vortexing or swirling the tube to ensure rapid and even dispersion.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5% and preferably below 0.1%, to avoid solvent-induced artifacts or toxicity in cellular assays.[2]

Q5: What should I do if I see a precipitate form in my solution?

A5: If a precipitate is observed, you can try gentle warming of the solution in a 37°C water bath combined with vortexing or sonication for a few minutes.[1] If the precipitate does not redissolve, it is best to discard the solution and prepare it again, as the actual concentration will be unknown. The highest concentration that remains clear after preparation and incubation is the maximum soluble concentration under your specific experimental conditions.[2]

Data Presentation: this compound Solubility

The solubility of this compound varies significantly between solvents. The following table summarizes its solubility in common laboratory solvents.

SolventMolar Mass ( g/mol )SolubilityMolar Concentration
DMSO 266.25≥ 30 mg/mL≥ 112.67 mM
Water 266.253000 mg/L (3 mg/mL)~11.27 mM
Ethanol 266.25InsolubleN/A

Data sourced from MedChemExpress, Probechem Biochemicals, and PubChem.[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder (MW: 266.25 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh out 2.66 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve: Add 1 mL of anhydrous DMSO to the tube.

  • Mix: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved and the solution is clear. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution of this compound for Cellular Assays

This protocol provides a step-by-step guide for diluting the DMSO stock solution into an aqueous medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or PBS

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (e.g., 100 µM):

    • Pipette 990 µL of pre-warmed culture medium into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM this compound stock solution to the medium. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution with a DMSO concentration of 1%.

    • Mix immediately and thoroughly by vortexing gently.

  • Prepare Final Working Dilutions (Example for 10 µM):

    • Pipette 900 µL of pre-warmed culture medium into a new sterile tube.

    • Add 100 µL of the 100 µM intermediate solution to the new tube.

    • Mix thoroughly. This results in a final concentration of 10 µM this compound in a solution containing 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps using only DMSO (without this compound) to ensure that any observed effects are due to the compound and not the solvent.

  • Visual Inspection: Visually inspect all prepared solutions for any signs of precipitation before adding them to your experiment.

Visualization of Key Concepts

This compound Activation Pathway

This compound acts as an adenosine analog. For it to exert its biological effects, it must first be phosphorylated by Adenosine Kinase (ADK), converting it into this compound-5'-monophosphate. This active form can then be further phosphorylated and incorporated into nucleic acids, leading to the disruption of DNA and RNA synthesis.

Tubercidin_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tubercidin_ext This compound Tubercidin_int This compound Tubercidin_ext->Tubercidin_int Transport ADK Adenosine Kinase (ADK) Tubercidin_int->ADK Tub_MP This compound-5'-monophosphate ADK->Tub_MP Phosphorylation ADP ADP ADK->ADP Downstream Disruption of DNA/RNA Synthesis Tub_MP->Downstream ATP ATP ATP->ADK + Serial_Dilution_Workflow Stock Step 1: 10 mM Stock in 100% DMSO (Store at -20°C) Intermediate Step 2: Intermediate Dilution (e.g., 100 µM in Medium + 1% DMSO) Pre-warm medium to 37°C Stock->Intermediate 1:100 Dilution Final Step 3: Final Working Dilutions (e.g., 1-20 µM in Medium) Final DMSO < 0.5% Intermediate->Final Serial Dilutions Experiment Step 4: Add to Experiment Final->Experiment

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed recommendations for the proper storage and handling of Tubercidin powder and its stock solutions to ensure product integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated, and dark place.[1][2] For optimal stability, specific temperature recommendations should be followed.

Q2: How long can I store this compound powder?

A2: The shelf-life of this compound powder depends on the storage temperature. When stored at -20°C, it can be stable for up to 3 years.[3][4][5] If stored at 4°C, the stability is maintained for up to 2 years.[3][5]

Q3: What is the best solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for reconstituting this compound.[3][5] It is important to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[3][4]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For long-term stability, this compound stock solutions should be stored at -80°C, where they can remain stable for up to 2 years.[3][5] For shorter-term storage, -20°C is also an option, with a stability of up to 1 year.[3][5] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[3][4]

Storage Condition Summary

Table 1: Recommended Storage Conditions for this compound Powder

FormTemperatureDurationAdditional Notes
Powder -20°C3 years[3][4][5]Store in a tightly sealed container, protected from light and moisture.[1][2]
4°C2 years[3][5]Keep in a dry, well-ventilated place.[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

FormTemperatureDurationRecommended Solvent
Stock Solution -80°C2 years[3][5]DMSO[3][5]
-20°C1 year[3][5]Aliquot into single-use vials to avoid freeze-thaw cycles.[3][4]

Experimental Protocol

Protocol: Reconstitution of this compound Powder

This protocol outlines the steps for preparing a stock solution from this compound powder.

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents moisture from condensing inside the vial, which can affect the compound's stability.[6]

  • Preparation: Perform all handling steps in a sterile environment, such as a biological safety cabinet, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Solvent Addition: Using a sterile syringe, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration.[3][5] Inject the solvent slowly down the side of the vial to avoid disturbing the powder.

  • Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved.[7] The solution should be clear.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use, light-protected vials. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C or -20°C as recommended.[3][4][5]

Diagrams

experimental_workflow cluster_storage Compound Handling cluster_experiment Experimental Use receive Receive this compound Powder store_powder Store Powder (-20°C or 4°C) receive->store_powder equilibrate Equilibrate Vial to Room Temp store_powder->equilibrate Prepare for use reconstitute Reconstitute in Anhydrous DMSO equilibrate->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store_solution Store Aliquots (-80°C or -20°C) aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw Retrieve for experiment dilute Prepare Working Solution thaw->dilute experiment Use in Experiment dilute->experiment

References

Why is my cell line resistant to Tubercidin treatment?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering cell line resistance to Tubercidin treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, an analog of adenosine, exerts its cytotoxic effects by acting as a fraudulent nucleoside.[1][2] For it to become active, it must first be phosphorylated by adenosine kinase (ADK) to this compound monophosphate (TuMP).[3] Subsequently, TuMP is further phosphorylated to this compound diphosphate (TuDP) and this compound triphosphate (TuTP). TuTP can then be incorporated into RNA and DNA, leading to the inhibition of protein synthesis and induction of apoptosis.[1] Additionally, TuTP has been shown to inhibit glycolytic enzymes such as phosphoglycerate kinase.[4]

Q2: What are the primary reasons a cell line might be resistant to this compound?

The most common cause of resistance to this compound is a deficiency or mutation in the enzyme adenosine kinase (ADK).[3] Without functional ADK, the cell cannot convert this compound into its active, phosphorylated form. Other potential, though less frequently reported, mechanisms include:

  • Reduced drug uptake: Decreased expression or function of nucleoside transporters responsible for bringing this compound into the cell.[2][5]

  • Increased drug efflux: Overexpression of multidrug resistance pumps that actively remove this compound from the cell.[6][7]

  • Alterations in downstream pathways: Changes in cellular pathways that mitigate the cytotoxic effects of activated this compound.

Q3: Is it possible for my cell line to have acquired resistance to this compound over time?

Yes, acquired resistance can develop in cell lines continuously exposed to a drug.[8] This can occur through the selection of a subpopulation of cells with pre-existing resistance mechanisms or through the induction of genetic or epigenetic changes that confer resistance.

Troubleshooting Guide: My Cell Line is Resistant to this compound

This section provides a step-by-step guide to investigate why your cell line may be resistant to this compound treatment.

Step 1: Verify Drug Potency and Experimental Setup

Before investigating complex biological mechanisms, it is crucial to rule out experimental artifacts.

Troubleshooting Actions:

  • Confirm this compound Integrity:

    • Use a fresh stock of this compound.

    • Verify the correct solvent was used and that it was stored under the recommended conditions.

  • Review Dosing Calculations: Double-check all calculations for dilutions and final concentrations.

  • Assess Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. Stressed or senescent cells can respond differently to drug treatment.

Step 2: Investigate the Adenosine Kinase (ADK) Pathway

As ADK deficiency is the most common cause of this compound resistance, this should be the primary focus of your investigation.[3]

Experimental Workflow:

start Resistant Cell Line qRT_PCR Measure ADK mRNA levels (qRT-PCR) start->qRT_PCR western_blot Measure ADK protein levels (Western Blot) start->western_blot enzyme_assay Assess ADK enzyme activity (Kinase Assay) start->enzyme_assay conclusion Determine if ADK pathway is compromised qRT_PCR->conclusion western_blot->conclusion enzyme_assay->conclusion

Caption: Workflow to investigate the Adenosine Kinase (ADK) pathway.

Key Experiments:

  • Quantitative Real-Time PCR (qRT-PCR): Compare the mRNA expression levels of the ADK gene in your resistant cell line to a sensitive, control cell line. A significant decrease in ADK mRNA in the resistant line is a strong indicator of resistance.

  • Western Blot: Assess the protein levels of ADK. Reduced or absent ADK protein, even with normal mRNA levels, suggests post-transcriptional or translational issues.

  • ADK Enzyme Activity Assay: This is the most direct method. Measure the ability of cell lysates from your resistant and sensitive lines to phosphorylate adenosine or this compound.

Expected Outcomes and Interpretations:

Experimental ResultInterpretationNext Steps
Low ADK mRNA and proteinTranscriptional repression or gene deletion is likely causing resistance.Sequence the ADK gene and promoter region.
Normal ADK mRNA, low proteinPost-transcriptional or translational regulation may be affecting ADK levels.Investigate potential microRNA regulation.
Normal ADK mRNA and protein, low activityA point mutation in the ADK gene may be rendering the enzyme inactive.Sequence the coding region of the ADK gene.
Step 3: Analyze Drug Transport

If the ADK pathway appears intact, the resistance may be due to reduced uptake of this compound into the cell. Equilibrative Nucleoside Transporter 1 (ENT1) is a primary candidate for this compound transport.[9]

Signaling Pathway:

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tub_out This compound ENT1 ENT1 Transporter Tub_out->ENT1 Tub_in This compound ENT1->Tub_in ADK ADK Tub_in->ADK Phosphorylation TuMP TuMP ADK->TuMP

References

Technical Support Center: Managing Hygroscopic Properties of Tubercidin Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic properties of Tubercidin powder. Adherence to these guidelines is crucial for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound powder due to its hygroscopic nature.

Issue Potential Cause Recommended Action
Powder Clumping or Caking Exposure of the powder to ambient humidity.Immediately transfer the powder to a desiccator containing fresh desiccant. For future use, handle the powder in a controlled environment, such as a glove box with low humidity.
Inconsistent Weighing Results Rapid moisture absorption by the powder on the balance.Use a balance with a draft shield. Minimize the time the container is open. Pre-weigh a larger amount in a controlled environment and aliquot as needed.
Difficulty in Achieving Complete Dissolution Moisture-induced changes in the powder's physical properties, potentially affecting solubility. One supplier notes that hygroscopic DMSO can negatively impact solubility.[1]Ensure the solvent (e.g., DMSO) is anhydrous and from a freshly opened container.[1] Briefly sonicating the solution may aid dissolution. Prepare solutions immediately before use.
Variability in Experimental Results Inaccurate concentration of stock solutions due to moisture absorption leading to weighing errors. Potential degradation of the compound over time if stored improperly.Prepare stock solutions in a controlled, low-humidity environment. Aliquot stock solutions to avoid repeated freeze-thaw cycles and minimize exposure to air.[2] Store aliquots at -80°C for long-term stability.[2][3]
Change in Powder Appearance Physical alteration due to significant moisture uptake.Do not use the powder if a significant change in appearance (e.g., from a fine powder to a dense, crystalline mass) is observed. Contact the supplier for a replacement.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability (up to 3 years from the date of receipt).[2][3][4][5] It is critical to store it in a tightly sealed container, preferably with a desiccant, to protect it from moisture.

Q2: How should I handle this compound powder to minimize moisture exposure?

A2: It is highly recommended to handle this compound powder in a controlled environment with low relative humidity, such as a glove box or a dry room.[5] If a controlled environment is unavailable, minimize the time the container is open to the atmosphere. Always allow the container to equilibrate to room temperature before opening to prevent condensation.

Q3: My this compound powder has formed clumps. Can I still use it?

A3: Clumping is an indication of moisture absorption. While the compound may still be usable, the accuracy of weighing will be compromised, potentially leading to incorrect solution concentrations and unreliable experimental results. It is best to use a fresh, unclumped vial. If you must use a clumped powder, ensure it is completely dissolved and be aware of the potential for reduced accuracy.

Q4: Why is it important to use fresh, anhydrous solvents for dissolving this compound?

A4: As this compound is sensitive to moisture, using solvents that have been exposed to the atmosphere and may contain dissolved water can hinder its dissolution.[1] Using fresh, anhydrous solvents from a newly opened bottle is crucial for achieving complete and consistent dissolution.

Q5: How can I determine the water content of my this compound powder?

A5: The water content of hygroscopic powders can be determined using analytical methods such as Karl Fischer titration, thermogravimetric analysis (TGA), or dynamic vapor sorption (DVS).[6] It is advisable to consult your institution's analytical chemistry core facility for these measurements.

Experimental Protocols

Protocol 1: Gravimetric Hygroscopicity Classification

This protocol provides a method to classify the hygroscopicity of this compound powder based on its percentage weight gain after 24 hours of exposure to a high-humidity environment.

Materials:

  • This compound powder

  • Analytical balance (readable to 0.01 mg)

  • Controlled humidity chamber or a desiccator with a saturated salt solution (e.g., potassium chloride to achieve ~84% relative humidity at 25°C)

  • Calibrated thermo-hygrometer

  • Shallow weighing dishes (e.g., petri dishes)

Procedure:

  • Place a weighing dish on the analytical balance and tare.

  • Accurately weigh approximately 100 mg of this compound powder into the weighing dish and record the initial weight (W_i).

  • Place the weighing dish containing the sample into the humidity chamber pre-equilibrated to 25°C and the target relative humidity.

  • After 24 hours, remove the weighing dish from the chamber and immediately weigh it, recording the final weight (W_f).

  • Calculate the percentage weight gain using the following formula: % Weight Gain = ((W_f - W_i) / W_i) * 100

  • Classify the hygroscopicity based on the table below.

Hygroscopicity Classification Table (Example Data)

Classification % Weight Gain at 25°C / 80% RH after 24h
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol outlines the determination of water content in this compound powder using coulometric Karl Fischer titration, a highly accurate method for quantifying trace amounts of water.

Materials:

  • Karl Fischer titrator (coulometric)

  • Anhydrous methanol or a suitable solvent for this compound

  • Karl Fischer reagent

  • Airtight syringe

  • This compound powder

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Condition the titration cell with the solvent to remove any residual moisture until a stable, low drift rate is achieved.

  • In a controlled low-humidity environment, accurately weigh a specific amount of this compound powder (e.g., 10-20 mg).

  • Quickly and carefully introduce the weighed powder into the titration cell.

  • Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in micrograms of water.

  • Calculate the water content as a percentage of the total weight of the sample.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic this compound Powder cluster_storage Storage cluster_handling Handling cluster_dissolution Dissolution cluster_experiment Experimentation storage Store at -20°C in tightly sealed container with desiccant equilibrate Equilibrate to Room Temperature Before Opening storage->equilibrate glovebox Handle in Low-Humidity Environment (Glove Box) equilibrate->glovebox weigh Weigh Quickly on Shielded Balance glovebox->weigh solvent Use Fresh, Anhydrous Solvent (e.g., DMSO) weigh->solvent dissolve Prepare Solution Immediately Before Use solvent->dissolve sonicate Sonicate if Necessary dissolve->sonicate aliquot Aliquot Stock Solutions sonicate->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution

Caption: Workflow for Handling Hygroscopic this compound Powder.

troubleshooting_logic Troubleshooting Logic for Inconsistent Experimental Results start Inconsistent Experimental Results check_powder Check Powder Appearance: Clumped or Caked? start->check_powder check_dissolution Review Dissolution Process: Complete Dissolution? check_powder->check_dissolution No action_powder Use Fresh Vial. Improve Storage Conditions. check_powder->action_powder Yes check_handling Review Handling Procedure: Low Humidity Environment Used? check_dissolution->check_handling Yes action_dissolution Use Anhydrous Solvent. Sonicate Solution. check_dissolution->action_dissolution No action_handling Implement Controlled Environment Handling. check_handling->action_handling No

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

How to select the appropriate vehicle control for Tubercidin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubercidin. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when selecting a vehicle for this compound?

A1: The main challenge in selecting an appropriate vehicle for this compound is its moderate aqueous solubility. While not completely insoluble, achieving high concentrations in purely aqueous solutions like Phosphate Buffered Saline (PBS) can be difficult, potentially leading to precipitation and inaccurate dosing.

Q2: What is the recommended vehicle for preparing this compound stock solutions for in vitro experiments?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. This compound is highly soluble in DMSO.[1] It is crucial to use anhydrous, high-purity DMSO to maximize solubility and prevent the introduction of contaminants.

Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. To minimize this, it is recommended to perform a serial dilution. First, create an intermediate dilution of your this compound stock in DMSO. Then, while vortexing or gently swirling, slowly add the intermediate dilution to your cell culture medium. This gradual addition helps to disperse the compound and prevent aggregation.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The cytotoxicity of DMSO varies between cell lines and the duration of exposure.[2][3][4] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid off-target effects.[2] It is essential to include a vehicle-only control group in your experiments to account for any effects of the solvent itself.[2]

Q5: What are the potential confounding effects of using DMSO as a vehicle in this compound studies?

A5: DMSO is not an inert solvent and can have biological effects, including influencing cell growth, differentiation, and viability.[5][6] At higher concentrations, it can induce oxidative stress and apoptosis.[6] Therefore, it is critical to use the lowest possible concentration of DMSO and to include a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated cells) to differentiate the effects of this compound from those of the solvent.

Q6: What are the recommended vehicles for in vivo administration of this compound in mice?

A6: The choice of an in vivo vehicle depends on the route of administration. While specific formulations for this compound are not always detailed in publications, based on its solubility and common practices for similar compounds, the following are recommended starting points:

  • Intraperitoneal (IP) Injection: A common formulation is to dissolve this compound in a small amount of DMSO and then dilute it with a sterile, aqueous vehicle such as saline or PBS. The final DMSO concentration should be kept as low as possible, ideally below 10%.

  • Intravenous (IV) Injection: Formulations for IV injection require careful consideration to prevent precipitation in the bloodstream. A co-solvent system is often used. An example formulation could involve dissolving this compound in DMSO, then diluting with a mixture of polyethylene glycol (e.g., PEG300 or PEG400), a surfactant (e.g., Tween 80 or Cremophor EL), and sterile saline or water.

  • Oral Gavage: For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose or carboxymethyl cellulose (CMC) in water.[7][8] A small amount of a surfactant like Tween 80 can be added to aid in wetting and suspension of the compound. Alternatively, dissolving the compound in a small amount of DMSO and then suspending it in an oil-based vehicle like corn oil is another option.[8]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation in cell culture medium - Final concentration of this compound is too high.- Rapid addition of DMSO stock to aqueous medium.- Low temperature of the medium.- Perform a serial dilution of the DMSO stock solution.- Add the this compound solution dropwise to the medium while gently swirling.- Ensure the cell culture medium is at 37°C before adding the compound.
Inconsistent experimental results - Inaccurate pipetting of viscous DMSO stock.- Degradation of this compound in solution.- Vehicle-induced effects.- Use positive displacement pipettes for viscous solutions.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Always include a vehicle-only control group.
High toxicity in vehicle control group (in vitro) - Final DMSO concentration is too high for the specific cell line.- Extended exposure to DMSO.- Perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your cell line.- Reduce the incubation time with the compound if possible.
Adverse effects in vehicle control group (in vivo) - Toxicity of the vehicle formulation (e.g., high DMSO concentration, irritation from co-solvents).- Reduce the concentration of organic solvents in the formulation.- Consider alternative, less toxic vehicles.- For IP injections, ensure the injection is in the lower abdominal quadrant to avoid organ damage.[9][10]
Low efficacy of this compound in vivo - Poor bioavailability due to the vehicle formulation.- Rapid metabolism or clearance.- Optimize the vehicle to improve solubility and absorption.- Consider a different route of administration.- Review literature for pharmacokinetic data on this compound.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Source
Water3000 mg/LPubChem
DMSO≥ 30 mg/mL (112.67 mM)MedChemExpress
EthanolInsolubleSelleck Chemicals
PBS (pH 7.4)Limited, precise value not readily available but expected to be similar to water.Inferred

Table 2: Recommended Maximum Vehicle Concentrations

Vehicle Application Maximum Recommended Final Concentration Notes
DMSOIn Vitro (Cell Culture)0.1% - 0.5%Cell line dependent. Always perform a toxicity test.
DMSOIn Vivo (Rodent Injection)< 10%Dilute with saline or PBS.
EthanolIn Vivo (Co-solvent)< 10%Use with caution due to potential toxicity.
Tween 80In Vivo (Surfactant)0.1% - 5%Can improve solubility and stability of suspensions.
PEG 300/400In Vivo (Co-solvent)10% - 40%Often used in combination with other solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 266.25 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the appropriate amount of this compound powder. For 1 mL of a 10 mM solution, 2.66 mg is required.

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Objective: To prepare a 100 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a 1:10 intermediate dilution of the 10 mM stock solution in DMSO to obtain a 1 mM solution.

  • In a sterile tube, add the desired volume of cell culture medium.

  • While gently swirling the medium, slowly add the required volume of the 1 mM intermediate stock solution to achieve the final concentration of 100 µM. For example, to make 1 mL of 100 µM working solution, add 100 µL of the 1 mM intermediate stock to 900 µL of cell culture medium.

Protocol 3: Example Formulation of this compound for Intraperitoneal (IP) Injection in Mice

Objective: To prepare a 1 mg/mL solution of this compound for IP injection with a final DMSO concentration of 10%.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile 0.9% saline

Procedure:

  • Dissolve this compound in DMSO to make a 10 mg/mL stock solution.

  • In a sterile tube, add 1 part of the 10 mg/mL this compound stock solution to 9 parts of sterile 0.9% saline.

  • Vortex gently to mix thoroughly. The final concentration of this compound will be 1 mg/mL, and the final DMSO concentration will be 10%.

  • Administer to mice based on body weight. For a 10 mg/kg dose, inject 10 µL/g of body weight.

  • Vehicle Control: Prepare a solution of 10% DMSO in sterile 0.9% saline.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow prep_stock_vitro Prepare this compound Stock in DMSO prep_working_vitro Prepare Working Solution in Culture Medium prep_stock_vitro->prep_working_vitro Dilute cell_treatment Treat Cells prep_working_vitro->cell_treatment assay Perform Assay cell_treatment->assay vehicle_control_vitro Vehicle Control (DMSO in Medium) vehicle_control_vitro->cell_treatment prep_stock_vivo Prepare this compound Stock in DMSO prep_formulation Prepare Dosing Formulation (e.g., with Saline, PEG, etc.) prep_stock_vivo->prep_formulation Dilute/Suspend animal_dosing Administer to Animals prep_formulation->animal_dosing observation Observe and Collect Data animal_dosing->observation vehicle_control_vivo Vehicle Control (Formulation without this compound) vehicle_control_vivo->animal_dosing

Caption: Experimental workflows for in vitro and in vivo this compound studies.

signaling_pathway This compound This compound Nucleoside_Transporters Nucleoside Transporters This compound->Nucleoside_Transporters Cell_Membrane Cell Membrane Tubercidin_in Intracellular This compound Nucleoside_Transporters->Tubercidin_in Uptake Adenosine_Kinase Adenosine Kinase Tubercidin_in->Adenosine_Kinase Tubercidin_MP_DP_TP This compound-MP, -DP, -TP Adenosine_Kinase->Tubercidin_MP_DP_TP Phosphorylation DNA_Polymerase DNA Polymerase Tubercidin_MP_DP_TP->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase Tubercidin_MP_DP_TP->RNA_Polymerase Inhibition DNA_Replication DNA Replication RNA_Transcription RNA Transcription logical_relationship start Select this compound Experiment Type is_invitro In Vitro? start->is_invitro is_invivo In Vivo? start->is_invivo invitro_vehicle Primary Vehicle: DMSO is_invitro->invitro_vehicle Yes invivo_vehicle Vehicle Depends on Route is_invivo->invivo_vehicle Yes final_consideration Always include a vehicle control and check for toxicity. invitro_vehicle->final_consideration route Route of Administration? invivo_vehicle->route ip_route IP route->ip_route IP iv_route IV route->iv_route IV oral_route Oral route->oral_route Oral ip_vehicle DMSO + Saline/PBS ip_route->ip_vehicle iv_vehicle Co-solvent System (DMSO, PEG, Surfactant) iv_route->iv_vehicle oral_vehicle Aqueous Suspension (CMC) or Oil-based oral_route->oral_vehicle ip_vehicle->final_consideration iv_vehicle->final_consideration oral_vehicle->final_consideration

References

Methods for increasing the selectivity of Tubercidin as an antiviral agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for increasing the selectivity of Tubercidin as an antiviral agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary limitation as an antiviral agent?

A1: this compound (7-deazaadenosine) is a naturally occurring nucleoside analog antibiotic isolated from Streptomyces tubercidicus.[1][2] It exhibits broad-spectrum biological activities, including antiviral, antitumor, and antiparasitic properties.[1][3] Its antiviral mechanism often involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) after being converted to its triphosphate form, or the modulation of host signaling pathways.[4][5] The primary limitation of this compound is its lack of selectivity, leading to significant cytotoxicity in host cells.[3][6][7] This toxicity arises because host cellular kinases can phosphorylate this compound, allowing it to interfere with host cellular processes, which can lead to side effects like cardiotoxicity, hepatotoxicity, and nephrotoxicity.[7][8]

Q2: Why is increasing the selectivity of this compound crucial for its therapeutic development?

A2: Increasing selectivity is paramount to improving the therapeutic index of this compound. An ideal antiviral agent should potently inhibit viral replication while having minimal effect on host cell functions.[9] For this compound, its clinical potential is severely hampered by dose-limiting toxicities.[7] By increasing its selectivity, researchers aim to dissociate the desired antiviral effects from the undesired cytotoxic effects. This would allow for the administration of higher, more effective doses to combat viral infections without causing severe harm to the patient, thereby creating a safer and more effective therapeutic agent.[10][11]

Q3: What are the main strategies to improve the antiviral selectivity of this compound?

A3: There are three primary strategies being explored to enhance the selectivity of this compound:

  • Chemical Modification/Analogue Synthesis: This involves creating derivatives of this compound by modifying its structure, particularly at the C-5 and C-4 positions of the pyrrolo[2,3-d]pyrimidine core or the ribose sugar moiety.[3][6][12] The goal is to design molecules that are preferentially recognized by viral enzymes over host enzymes or that are less susceptible to phosphorylation by host kinases, a key step in its activation and toxicity.[6][8]

  • Prodrug Strategies: This approach involves masking the active this compound molecule with chemical groups that are cleaved off inside the cell to release the active drug.[13][14] A well-designed prodrug can improve oral bioavailability, and potentially achieve targeted release in specific tissues or cells, thereby reducing systemic toxicity.[15][16]

  • Targeted Delivery Systems: This strategy uses nanocarriers, such as liposomes or nanoparticles, to encapsulate this compound.[17][18] These nanocarriers can be engineered to specifically target virus-infected cells, increasing the local concentration of the drug where it is needed and minimizing its exposure to healthy cells.[19][20][21]

Troubleshooting Guide 1: Chemical Modification & Analogue Synthesis

Q4: My novel this compound analogue shows potent antiviral activity but also high cytotoxicity. How can I improve its Selectivity Index (SI)?

A4: A low Selectivity Index (SI = CC₅₀ / EC₅₀) is a common challenge. To improve it, consider the following structural modifications that have been shown to reduce toxicity while retaining antiviral potency:

  • Modifications at the 5'-Position: Preventing 5'-O-phosphorylation by host kinases is a key strategy to reduce toxicity.[6][11] Synthesizing analogues where the 5'-hydroxyl group is modified or removed, such as in 5'-deoxy-5-iodothis compound, can create potent adenosine kinase inhibitors with reduced cytotoxicity.[6][8]

  • Substitutions at the C-5 Position: Introducing small alkyl or hydroxyalkyl groups at the C-5 position of the nucleobase can increase selectivity. For instance, 5-(1-hydroxyethyl)- and 5-(1-methoxyethyl)this compound were found to be more selective against certain RNA viruses compared to the parent compound.[3]

  • Acyclic Analogues: Replacing the ribose ring with an acyclic side chain, such as in 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3d-d]pyrimidine derivatives, can reduce cytotoxicity, although it may also impact antiviral potency.[22]

Logical Workflow for Improving Analogue Selectivity

cluster_0 Problem Identification cluster_1 Strategy: Rational Drug Design cluster_2 Experimental Validation cluster_3 Outcome Assessment A Low Selectivity Index (SI) High Cytotoxicity (Low CC50) B Prevent 5'-Phosphorylation (e.g., 5'-deoxy analogues) A->B C Modify Nucleobase (e.g., C-5 substitutions) A->C D Modify Sugar Moiety (e.g., Acyclic analogues) A->D E Synthesize Novel Analogues B->E C->E D->E F Perform Cytotoxicity Assay (CC50) E->F G Perform Antiviral Assay (EC50) E->G H Calculate New SI (CC50/EC50) F->H G->H I Improved Selectivity H->I

Caption: Workflow for improving the selectivity of this compound analogues.

Comparative Data on this compound Analogues

The following table summarizes the antiviral activity and cytotoxicity of various this compound derivatives against different viruses, providing a reference for structure-activity relationships.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound PEDV-GFPVero0.248714.2357.2[4]
5-Hydroxymethylthis compound (HMTU) DENV-2BHK-210.09>25>277.8[2]
HMTU ZIKVVero0.04>25>625[2]
HMTU SARS-CoV-2VeroE6/TMPRSS20.05>25>500[2]
5-Iodothis compound Adenosine Kinase (Enzyme Assay)-IC₅₀ = 0.026--[8][10]
5'-amino-5'-deoxy-5-iodothis compound Adenosine Kinase (Enzyme Assay)-IC₅₀ = 0.0006--[6]
Key Experimental Protocol: Cytotoxicity and Antiviral Assays

1. Cytotoxicity Assay (CCK-8 Method) [4]

  • Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the compound.

  • Methodology:

    • Cell Seeding: Seed host cells (e.g., Vero, BHK-21) in a 96-well plate at an appropriate density and incubate for 24 hours at 37°C with 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the this compound analogue in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound).

    • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 16-48 hours).

    • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Use non-linear regression analysis to determine the CC₅₀ value.

2. Antiviral Activity Assay (TCID₅₀ Method) [4]

  • Objective: To determine the 50% effective concentration (EC₅₀) of the compound.

  • Methodology:

    • Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours.

    • Infection and Treatment: Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.1 MOI. Simultaneously, treat the infected cells with serial dilutions of the this compound analogue. Include a "virus only" control (no compound).

    • Incubation: Incubate the plate until the cytopathic effect (CPE) is clearly visible in the "virus only" control wells (typically 48-72 hours).

    • CPE Observation: Observe each well for the presence or absence of CPE under a microscope.

    • Calculation: Calculate the 50% tissue culture infectious dose (TCID₅₀) using the Reed-Muench method. The EC₅₀ is the compound concentration that inhibits the viral CPE by 50%.

Troubleshooting Guide 2: Prodrug Strategies

Q5: I want to use a prodrug strategy to improve this compound's delivery and reduce systemic toxicity. What is a common experimental approach to validate this?

A5: A common approach is to design an ester prodrug, which can improve membrane permeability and is often cleaved by intracellular esterases to release the active drug.[13] For nucleoside analogues, this often involves creating ester derivatives at the hydroxyl groups of the ribose moiety.[14] The key validation experiment is to demonstrate that the prodrug is stable extracellularly but is efficiently converted to the active form inside the target cells.

Prodrug Activation and Antiviral Mechanism

cluster_outside Extracellular Space cluster_inside Intracellular Space (Virus-Infected Cell) Prodrug_ext This compound Prodrug (Lipophilic, Inactive) Prodrug_int This compound Prodrug Prodrug_ext->Prodrug_int Passive Diffusion This compound Active this compound Prodrug_int->this compound Cleavage Enzymes Intracellular Esterases Enzymes->Prodrug_int Tub_TP This compound-TP (Active Metabolite) This compound->Tub_TP Phosphorylation Kinases Host/Viral Kinases Kinases->this compound Inhibition Inhibition of Viral RNA Synthesis Tub_TP->Inhibition RdRp Viral RdRp RdRp->Inhibition

Caption: General workflow of a this compound prodrug strategy.

Key Experimental Protocol: Prodrug Conversion Analysis via LC-MS/MS
  • Objective: To quantify the conversion of the prodrug to active this compound inside cells.

  • Methodology:

    • Cell Culture and Treatment: Culture target cells to near confluence in a 6-well plate. Treat the cells with a known concentration of the this compound prodrug for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Cell Lysis: At each time point, wash the cells thoroughly with cold PBS to remove any extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., methanol/water solution).

    • Sample Preparation: Collect the cell lysates and centrifuge to pellet cellular debris. Collect the supernatant containing the intracellular metabolites.

    • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Quantification: Develop a method to separate and detect both the parent prodrug and the released this compound. Use pure standards of both compounds to create calibration curves for absolute quantification.

    • Data Analysis: Plot the intracellular concentrations of the prodrug and active this compound over time to determine the rate and extent of conversion.

Troubleshooting Guide 3: Targeted Delivery with Nanoparticles

Q6: My this compound analogue has a good selectivity index in vitro, but in vivo studies are halted by systemic toxicity. Can nanoparticle delivery overcome this?

A6: Yes, nanoparticle-based delivery systems are a promising strategy to overcome in vivo toxicity.[18] By encapsulating this compound, these systems can limit its exposure to healthy tissues and enhance its delivery to sites of infection, such as macrophages that harbor viruses.[20][23][24] This targeted delivery can significantly improve the therapeutic index.[21]

Key Experimental Protocol: Nanoparticle Formulation and Efficacy Testing
  • Objective: To formulate this compound-loaded nanoparticles and test their efficacy and selectivity in a cell culture model.

  • Methodology:

    • Nanoparticle Formulation:

      • Choose a suitable biocompatible material (e.g., PLGA, liposomes, mesoporous silica).[20][23]

      • Encapsulate this compound using a standard method such as solvent evaporation for PLGA nanoparticles or thin-film hydration for liposomes.

      • Characterize the resulting nanoparticles for size, surface charge (zeta potential), drug loading efficiency, and in vitro drug release profile.

    • Cellular Uptake Study:

      • Label the nanoparticles with a fluorescent dye (e.g., coumarin-6).

      • Incubate target cells (e.g., macrophages) with the fluorescent nanoparticles.

      • Use fluorescence microscopy or flow cytometry to confirm and quantify nanoparticle uptake by the cells.

    • In Vitro Efficacy and Cytotoxicity:

      • Perform antiviral and cytotoxicity assays as described previously, but use the this compound-loaded nanoparticles instead of the free drug.

      • Compare the EC₅₀ and CC₅₀ values of the nanoparticle formulation to those of the free drug. An effective formulation should ideally show similar or improved antiviral potency (EC₅₀) with significantly reduced cytotoxicity (higher CC₅₀), resulting in a much-improved selectivity index.

Workflow for Nanoparticle-Mediated Drug Delivery

cluster_0 Formulation cluster_1 Systemic Circulation cluster_2 Cellular Level A This compound (Drug) C Encapsulation A->C B Nanocarrier (e.g., Liposome, PLGA) B->C D This compound-Loaded Nanoparticle C->D E Reduced Interaction with Healthy Tissue D->E F Targeted Accumulation at Infection Site D->F G Uptake by Infected Cell F->G H Intracellular Release of this compound G->H I Antiviral Action H->I

Caption: Nanoparticle strategy to improve this compound's therapeutic index.

References

Technical Support Center: Co-administration of Transport Inhibitors to Modulate Tubercidin Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubercidin and transport inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected toxicity with this compound in our mammalian cell line. What could be the cause?

A1: Higher than expected toxicity from this compound is often related to its efficient uptake into cells via endogenous nucleoside transporters. This compound, an adenosine analog, is a substrate for equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, which are widely expressed in mammalian cells.[1][2][3] High expression levels of these transporters in your specific cell line can lead to rapid intracellular accumulation of this compound and subsequent cytotoxicity.

Q2: How can we reduce the non-specific toxicity of this compound in our in vitro experiments?

A2: Co-administration of a nucleoside transport inhibitor can effectively reduce the non-specific toxicity of this compound in mammalian cells. Nitrobenzylthioinosine (NBMPR) is a well-characterized and potent inhibitor of ENT1 and a less potent inhibitor of ENT2.[4][5] By blocking the uptake of this compound into cells, NBMPR can significantly decrease its intracellular concentration and, consequently, its toxic effects.[6][7]

Q3: We are developing this compound as an anti-parasitic agent. Will co-administering a transport inhibitor reduce its efficacy against the parasite?

A3: This is a critical consideration and a key advantage of this combination strategy. The effectiveness of co-administering a transport inhibitor like NBMPR relies on the differential sensitivity of host and parasite transporters to the inhibitor. In some parasites, such as Trypanosoma gambiense and Schistosoma mansoni, the nucleoside transporters responsible for this compound uptake are not significantly inhibited by NBMPR.[8] This allows for the selective protection of host cells from this compound's toxicity while maintaining its potent anti-parasitic activity. However, this selectivity must be empirically determined for the specific parasite being studied.

Q4: What is the mechanistic basis for using transport inhibitors to modulate this compound toxicity?

A4: The underlying principle is competitive inhibition of the transporters responsible for this compound uptake. This compound and transport inhibitors like NBMPR compete for binding to the same transport proteins (ENTs) on the cell surface. When a transport inhibitor is present, it occupies the binding sites on the transporters, thereby preventing or reducing the entry of this compound into the cell. This modulation of uptake directly impacts the intracellular concentration of this compound and its subsequent cytotoxic effects.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound toxicity assays when using a transport inhibitor.

  • Possible Cause 1: Inappropriate concentration of the transport inhibitor.

    • Solution: Ensure you are using the correct concentration of the inhibitor to differentiate between transporter subtypes. NBMPR, for instance, inhibits ENT1 at low nanomolar concentrations (IC50 ~11 nM), while micromolar concentrations are required to inhibit ENT2 (IC50 ~9.6 µM).[4] Perform a dose-response curve for the inhibitor to determine the optimal concentration for your cell line and experimental goals.

  • Possible Cause 2: Pre-incubation time with the inhibitor is insufficient.

    • Solution: To ensure adequate blocking of the transporters, pre-incubate the cells with the transport inhibitor for a sufficient period (e.g., 15-30 minutes) before adding this compound.

  • Possible Cause 3: Cell line expresses multiple types of nucleoside transporters with varying sensitivities to the inhibitor.

    • Solution: Characterize the expression profile of nucleoside transporters (ENT1, ENT2, CNTs) in your cell line using techniques like qPCR or western blotting. This will help in selecting the most appropriate inhibitor and interpreting the results.

Problem 2: Difficulty in distinguishing the contribution of different transporters to this compound uptake.

  • Possible Cause: Using a non-selective transport inhibitor.

    • Solution: Utilize inhibitors with different selectivities for transporter subtypes. For example, the significant difference in the IC50 of NBMPR for ENT1 and ENT2 can be exploited. By using a low concentration of NBMPR (e.g., 100 nM), you can selectively inhibit ENT1-mediated transport. The remaining transport can then be attributed to ENT2 and other transporters.

  • Possible Cause: Lack of appropriate control cell lines.

    • Solution: If available, use cell lines with known deficiencies in specific nucleoside transporters (e.g., ENT1-knockout cells) as controls.[8] Comparing this compound uptake and toxicity in these cells with your experimental cell line can provide more definitive evidence for the role of a particular transporter.

Data Presentation

Table 1: Modulation of this compound Toxicity by a Transport Inhibitor (NBMPR-P)

Organism/Cell TypeTreatmentEndpointResult
MiceThis compound (5 mg/kg, i.p.)LD505 mg/kg
MiceThis compound + NBMPR-P (100 mg/kg, i.p.)LD50>20 mg/kg (4-fold increase)[7]
Human Bone Marrow ProgenitorsThis compoundIC50 (CFU-GM)~2-3 nM[6]
Human Bone Marrow ProgenitorsThis compound + NBMPR-P (10-100 nM)IC50 (CFU-GM)Dose-dependent protection from toxicity[6]
Human Bone Marrow ProgenitorsThis compoundIC50 (BFU-E)~2-3 nM[6]
Human Bone Marrow ProgenitorsThis compound + NBMPR-P (10-100 nM)IC50 (BFU-E)Dose-dependent protection from toxicity[6]

Note: NBMPR-P is the 5'-monophosphate form of NBMPR.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine the Effect of Transport Inhibitors on this compound IC50

This protocol is adapted from standard MTT/Resazurin assay procedures.

1. Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • Transport inhibitor (e.g., NBMPR)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the transport inhibitor in culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Incubate for 30 minutes at 37°C. Include wells with medium only as a no-inhibitor control.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium (with and without the transport inhibitor at the chosen concentration). Add the this compound solutions to the appropriate wells.

  • Incubation: Incubate the plate for a duration determined by the cell doubling time and the desired endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals. Read the absorbance at 570 nm.

    • For Resazurin Assay: Add Resazurin solution to each well and incubate for 1-4 hours at 37°C. Read the fluorescence with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit. Compare the IC50 values obtained in the presence and absence of the transport inhibitor.

Protocol 2: Radiolabeled this compound Uptake Assay

This protocol provides a method to directly measure the uptake of this compound into cells.

1. Materials:

  • [³H]-Tubercidin

  • Mammalian cell line of interest

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Transport inhibitor (e.g., NBMPR)

  • Stop solution (ice-cold transport buffer containing a high concentration of a non-radiolabeled nucleoside like uridine or a potent inhibitor)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well plates (e.g., 24-well)

2. Procedure:

  • Cell Seeding: Seed cells into multi-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with transport buffer. Pre-incubate the cells with transport buffer with or without the transport inhibitor for 15-30 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding transport buffer containing [³H]-Tubercidin (at a known concentration and specific activity) to each well.

  • Time Course: Incubate for various short time points (e.g., 15, 30, 60, 120 seconds) to measure the initial rate of uptake.

  • Uptake Termination: At each time point, rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold stop solution to halt the transport process and remove extracellular radiolabel.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of uptake (e.g., in pmol/mg protein/min). Compare the uptake rates in the presence and absence of the transport inhibitor to quantify the extent of inhibition.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tubercidin_ext This compound ENT1 ENT1 Tubercidin_ext->ENT1 Uptake ENT2 ENT2 Tubercidin_ext->ENT2 Uptake Inhibitor Transport Inhibitor (e.g., NBMPR) Inhibitor->ENT1 Inhibition Inhibitor->ENT2 Inhibition Tubercidin_int This compound ENT1->Tubercidin_int ENT2->Tubercidin_int Toxicity Cellular Toxicity Tubercidin_int->Toxicity Leads to

Caption: this compound uptake and inhibition pathway.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B C Pre-incubate with transport inhibitor B->C D Add serial dilutions of this compound C->D E Incubate for 24-72 hours D->E F Add MTT or Resazurin E->F G Incubate and read plate F->G H Calculate % viability G->H I Determine IC50 H->I

Caption: Workflow for cell viability assay.

G A High this compound Toxicity Observed B Is a transport inhibitor being used? A->B C Yes B->C Yes D No B->D No F Is the inhibitor concentration appropriate? C->F E Consider co-administering a transport inhibitor like NBMPR D->E G Yes F->G Yes H No F->H No J Is the pre-incubation time sufficient? G->J I Optimize inhibitor concentration (dose-response) H->I K Yes J->K Yes L No J->L No N Characterize transporter expression in your cell line K->N M Increase pre-incubation time (e.g., 30 min) L->M

References

Validation & Comparative

Tubercidin vs. Ara-tubercidin: A Comparative Analysis of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleoside analogs, Tubercidin and its derivative, Ara-tubercidin (also known as 7-deazaadenosine), represent two potent agents with significant cytotoxic properties. Both compounds, being adenosine analogs, interfere with fundamental cellular processes, leading to cell death. This guide provides a detailed comparison of their cytotoxic effects, mechanisms of action, and impact on cellular signaling pathways, supported by experimental data and protocols for researchers in drug discovery and development.

At a Glance: Key Differences

FeatureThis compoundAra-tubercidin
Primary Mechanism Incorporation into DNA and RNA, inhibition of multiple enzymes including adenosine kinase and polymerases.Incorporation into DNA and RNA, leading to disruption of nucleic acid and protein synthesis.[1]
Key Advantage Broad-spectrum activity.Resistance to adenosine deaminase (ADA), leading to a longer intracellular half-life.
Signaling Pathway Modulation Can activate the RIG-I/NF-κB signaling pathway.Impacts the Ras/Raf/MEK/ERK (MAPK) signaling pathway.[1]
Primary Cytotoxic Outcome Induction of apoptosis and necrosis.Induction of apoptosis.[1]

Mechanism of Action: A Tale of Two Adenosine Analogs

Both this compound and Ara-tubercidin exert their cytotoxic effects by acting as fraudulent nucleosides. Their structural similarity to adenosine allows them to be readily taken up by cells and incorporated into crucial biochemical pathways.

This compound , isolated from Streptomyces tubercidicus, is phosphorylated intracellularly to its mono-, di-, and triphosphate forms. These phosphorylated metabolites can be incorporated into both DNA and RNA, leading to the disruption of their synthesis and function.[2] This incorporation inhibits polymerases and interferes with nucleic acid replication and transcription.[2] Furthermore, this compound is a known inhibitor of adenosine kinase, an enzyme crucial for adenosine salvage, and can also interfere with glycolysis.

Ara-tubercidin , a synthetic derivative of this compound, shares a similar primary mechanism of being incorporated into RNA and DNA, which ultimately disrupts nucleic acid and protein synthesis and leads to apoptosis.[1] A significant advantage of Ara-tubercidin is its resistance to deamination by adenosine deaminase (ADA). The 7-deaza modification in its structure prevents degradation by ADA, thereby increasing its intracellular half-life and bioavailability.[3] Like this compound, Ara-tubercidin also acts as an inhibitor of adenosine kinase.[1]

Comparative Cytotoxicity: A Look at the Data

Direct comparative studies detailing the IC50 (half-maximal inhibitory concentration) values of this compound and Ara-tubercidin across a range of the same cancer cell lines are limited in the currently available literature. However, data from independent studies provide insights into their cytotoxic potential in different contexts.

Table 1: Cytotoxicity of this compound in select cell lines

Cell LineAssayIC50/CC50Reference
DMS 114 (Small-cell lung cancer)Not Specified<10 µM[]
DMS 52 (Small-cell lung cancer)Not Specified<10 µM[]
Normal primary bronchial/tracheal epithelial cellsNot SpecifiedLittle to no cytotoxicity[]
Streptococcus faecalis (8043)Growth inhibition0.02 µM[2]

Note: The available data for Ara-tubercidin's cytotoxicity is more general, with publications indicating its use in a wide range of concentrations from nanomolar to micromolar, highly dependent on the specific cell line.[1]

Impact on Cellular Signaling Pathways

The cytotoxic effects of this compound and Ara-tubercidin are not solely due to the disruption of nucleic acid synthesis but are also mediated by their influence on key signaling pathways involved in cell survival and death.

This compound has been shown to modulate the innate immune response by activating the RIG-I/NF-κB signaling pathway. This can lead to the production of type I interferons and proinflammatory cytokines, contributing to its antiviral and potentially its anticancer effects.

Ara-tubercidin has been demonstrated to impact the Ras/Raf/MEK/ERK (MAPK) signaling pathway, a critical pathway for cell proliferation and survival.[1] By suppressing this pro-survival pathway, Ara-tubercidin can enhance the induction of apoptosis in cancer cells.[1]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key cytotoxicity and apoptosis assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or Ara-tubercidin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V Staining by Flow Cytometry

The Annexin V assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Ara-tubercidin for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Visualizing the Molecular Pathways and Experimental Workflow

To further elucidate the mechanisms and experimental processes described, the following diagrams are provided.

G This compound Signaling Pathway Modulation This compound This compound RIG_I RIG-I Activation This compound->RIG_I NF_kB NF-kB Activation RIG_I->NF_kB Cytokines Type I Interferons & Proinflammatory Cytokines NF_kB->Cytokines Antiviral_Anticancer Antiviral & Anticancer Effects Cytokines->Antiviral_Anticancer

Caption: this compound's modulation of the RIG-I/NF-kB pathway.

G Ara-tubercidin Signaling Pathway Modulation Ara_this compound Ara-tubercidin Ras Ras Ara_this compound->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival

Caption: Ara-tubercidin's impact on the Ras/Raf/MEK/ERK pathway.

G Experimental Workflow for Cytotoxicity Comparison cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Data Analysis Cell_Seeding Seed Cells in 96-well plates Compound_Addition Add serial dilutions of This compound & Ara-tubercidin Cell_Seeding->Compound_Addition Incubation Incubate for 24, 48, 72h Compound_Addition->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Annexin_V_Assay Annexin V/PI Staining for Apoptosis Incubation->Annexin_V_Assay IC50_Calculation Calculate IC50 values MTT_Assay->IC50_Calculation Apoptosis_Quantification Quantify Apoptotic Cells (Flow Cytometry) Annexin_V_Assay->Apoptosis_Quantification

Caption: Workflow for comparing the cytotoxicity of the two compounds.

References

Tubercidin's Potent Inhibition of Viral Polymerases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tubercidin's inhibitory effect on viral polymerases against other well-established antiviral agents. Supported by experimental data, this document delves into the quantitative performance, mechanisms of action, and detailed experimental protocols to offer a comprehensive resource for evaluating this compound as a potential broad-spectrum antiviral candidate.

This compound, a pyrrolo[2,3-d]pyrimidine nucleoside analog, has demonstrated significant antiviral activity across a range of viruses. Its mechanism of action primarily involves the inhibition of viral polymerases, essential enzymes for viral replication. This guide compares the efficacy of this compound and its derivatives with that of prominent antiviral drugs such as Remdesivir, Favipiravir, and Acyclovir, providing a clear perspective on its potential in antiviral therapy.

Comparative Analysis of Viral Polymerase Inhibition

The inhibitory activities of this compound and its comparator drugs are summarized below. The data is presented as either the half-maximal inhibitory concentration (IC50) against the purified viral polymerase or the half-maximal effective concentration (EC50) from cell-based antiviral assays. It is important to note that IC50 values reflect direct enzyme inhibition, while EC50 values represent the overall antiviral activity in a cellular context, which includes factors like cell permeability and metabolic activation.

CompoundDrug ClassTarget Virus FamilyTarget EnzymeIC50/EC50 (µM)
5-Hydroxymethylthis compound (HMTU) Adenosine AnalogCoronaviridaeRNA-dependent RNA polymerase (RdRp)EC50: 0.378 (HCoV-OC43), 0.528 (HCoV-229E)[1]
Trifluoromethyl-tubercidin (TFMT) Adenosine AnalogOrthomyxoviridaeRNA-dependent RNA polymerase (RdRp)Inhibits MTr1, essential for viral replication[2]
Remdesivir Adenosine AnalogCoronaviridaeRNA-dependent RNA polymerase (RdRp)EC50: 0.071 (HCoV-229E), 0.229 (HCoV-OC43)[1]
FlaviviridaeRNA-dependent RNA polymerase (RdRp)IC50: 0.26 - 2.2[3]
CoronaviridaeRNA-dependent RNA polymerase (RdRp)EC50: 0.67 (SARS-CoV-2)[4][5]
Favipiravir (T-705) Purine AnalogOrthomyxoviridaeRNA-dependent RNA polymerase (RdRp)IC50: 0.341 (Influenza virus)[1][6][7]
NoroviridaeRNA-dependent RNA polymerase (RdRp)IC50: 2.7[8]
Acyclovir Guanosine AnalogHerpesviridaeDNA PolymeraseIC50: 0.22 (Varicella-zoster virus)
HerpesviridaeDNA PolymeraseEC50: 0.85 (HSV-1), 0.86 (HSV-2)[9]

Mechanism of Action and Experimental Workflows

The primary mechanism of action for this compound and the compared nucleoside analogs involves their intracellular conversion to the active triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral nucleic acid chain, ultimately leading to chain termination and inhibition of viral replication.

Mechanism_of_Action cluster_cell Infected Host Cell cluster_viral_replication Viral Replication Machinery Prodrug Nucleoside Analog (e.g., this compound) Kinase1 Host/Viral Kinases Prodrug->Kinase1 Phosphorylation Monophosphate Monophosphate Kinase1->Monophosphate Kinase2 Host Kinases Monophosphate->Kinase2 Diphosphate Diphosphate Kinase2->Diphosphate Kinase3 Host Kinases Diphosphate->Kinase3 Triphosphate Active Triphosphate Kinase3->Triphosphate ViralPolymerase Viral Polymerase (RdRp or DNAP) Triphosphate->ViralPolymerase Incorporation NascentStrand Growing Viral RNA/DNA Strand ViralPolymerase->NascentStrand ViralTemplate Viral RNA/DNA Template ViralTemplate->ViralPolymerase ChainTermination Chain Termination NascentStrand->ChainTermination

Mechanism of Nucleoside Analog Inhibitors.

In the specific case of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), this compound has been shown to inhibit viral replication by suppressing the expression of non-structural protein 2 (nsp2) and activating the RIG-I/NF-κB signaling pathway, leading to an increased antiviral cytokine response.[6][7][10]

Tubercidin_PRRSV_Pathway This compound This compound nsp2 PRRSV nsp2 (Replication Complex) This compound->nsp2 Inhibits expression RIGI RIG-I This compound->RIGI Activates ViralRNA Viral RNA Synthesis nsp2->ViralRNA Replication PRRSV Replication ViralRNA->Replication NFkB NF-κB RIGI->NFkB Cytokines Antiviral Cytokines (IFNs, etc.) NFkB->Cytokines Induces expression Cytokines->Replication Inhibits Experimental_Workflow Start Start: Compound Library BiochemicalAssay Biochemical Assay (e.g., In Vitro Transcription) Start->BiochemicalAssay CellBasedAssay Cell-Based Antiviral Assay (e.g., Plaque Reduction, CPE) Start->CellBasedAssay Cytotoxicity Cytotoxicity Assay (e.g., MTT, Resazurin) Start->Cytotoxicity IC50 Determine IC50 (Direct Polymerase Inhibition) BiochemicalAssay->IC50 Lead Lead Compound Identification IC50->Lead EC50 Determine EC50 (Overall Antiviral Activity) CellBasedAssay->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50 Determine CC50 (Cellular Toxicity) Cytotoxicity->CC50 CC50->SI SI->Lead

References

Comparative Analysis of Tubercidin and Toyocamycin as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tubercidin and Toyocamycin are structurally related adenosine analogs, initially discovered as antibiotics produced by Streptomyces species.[1][2] Both compounds exhibit a range of biological activities, including anticancer, antiviral, and antiparasitic effects.[1][3][4][5] Their mechanism of action often involves mimicking adenosine, leading to their incorporation into nucleic acids and disruption of critical cellular processes like DNA replication, RNA transcription, and protein synthesis.[6] A significant aspect of their bioactivity stems from their ability to inhibit various kinases, which are pivotal regulators of cellular signaling. This guide provides a comparative analysis of this compound and Toyocamycin as kinase inhibitors, presenting quantitative data, affected signaling pathways, and detailed experimental protocols to support further research and drug development.

Mechanism of Action and Kinase Inhibition Profile

While both are adenosine analogs, this compound and Toyocamycin exhibit distinct profiles as kinase inhibitors. Toyocamycin has been identified as a potent and selective inhibitor of specific signaling kinases, whereas this compound's inhibitory effects appear broader, encompassing metabolic kinases and general disruption of nucleic acid synthesis.

Toyocamycin has emerged as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb).[7] By inhibiting CDK9, Toyocamycin prevents the phosphorylation of RNA Polymerase II, thereby blocking transcriptional elongation.[8] It also demonstrates potent inhibition of RIO kinase 1 (RIOK1), a crucial enzyme in ribosome biogenesis. Furthermore, Toyocamycin is a well-documented inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a critical sensor in the unfolded protein response (UPR) pathway.[9][10][11] It achieves this without inhibiting the kinase activity of IRE1α, selectively preventing the splicing of X-box binding protein 1 (XBP1) mRNA.[9][11][12] Reports also suggest inhibitory activity against PI 3-kinase, Protein Kinase C (PKC), and cdc2.[9][13]

This compound acts more as a classical adenosine surrogate. Upon cellular uptake, it is phosphorylated to its mono-, di-, and triphosphate forms, which can competitively inhibit adenosine-dependent enzymes.[6] Its triphosphate form is a known inhibitor of the metabolic enzyme phosphoglycerate kinase (PGK), a key player in glycolysis.[14] Like Toyocamycin, this compound also inhibits the IRE1α-XBP1 pathway, preventing ER stress-induced XBP1 activation.[9] Its broader cytotoxic effects are linked to its incorporation into RNA and DNA, disrupting their synthesis and processing.[6]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the reported inhibitory concentrations (IC50/EC50) of Toyocamycin and this compound against various kinases and cellular processes. It is crucial to note that IC50 values are highly dependent on the specific assay conditions.[15][16]

CompoundTarget Kinase / ProcessIC50 / EC50 ValueCell Line / Assay System
Toyocamycin CDK979 nMIn vitro kinase assay
Other CDKs0.67 - 15 µMIn vitro kinase assay
RIOK13.5 - 8.8 nM (EC50)Prostate cancer cell lines
IRE1α-XBP1 pathway (XBP1 mRNA splicing)~79 - 172 nMHeLa cells (Tunicamycin-induced)
PI 3-KinaseInhibition reported, specific IC50 not detailedA431 epidermoid carcinoma cell membranes
Osteosarcoma Cell Viability0.027 - 0.072 µMOS cell lines (143B, MG63, U2OS, KHOS)
Multiple Myeloma Cell Viability (High XBP1s)17.69 ± 2.78 nMMM cell lines
This compound Phosphoglycerate Kinase (T. brucei)7.5 µM (as triphosphate)Recombinant T. brucei PGK in vitro
IRE1α-XBP1 pathway (XBP1-luciferase activation)0.34 µMThapsigargin-induced in HeLa cells

Signaling Pathways and Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Toyocamycin and this compound.

Toyocamycin Signaling Pathway Inhibition

Toyocamycin's mechanisms are multifaceted, impacting transcription, the unfolded protein response, and stress signaling.

Toyocamycin_Pathways cluster_0 CDK9 / Transcription Elongation cluster_1 IRE1α / Unfolded Protein Response cluster_2 MAPK / Apoptosis Pathway PTEFb P-TEFb (CDK9/CycT1) RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates RNA_Pol_II_P RNA Pol II-P RNA_Pol_II->RNA_Pol_II_P Elongation Transcription Elongation RNA_Pol_II_P->Elongation Toyo1 Toyocamycin Toyo1->PTEFb ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a activates RNase domain XBP1u XBP1u mRNA IRE1a->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s UPR_Genes UPR Gene Expression XBP1s->UPR_Genes Toyo2 Toyocamycin Toyo2->IRE1a ROS ROS MAPK p38 / ERK MAPKs ROS->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis Toyo3 Toyocamycin Toyo3->ROS induces

Toyocamycin inhibits CDK9, IRE1α RNase, and induces ROS-mediated apoptosis.[1][8][11]
This compound Signaling Pathway Inhibition

This compound primarily acts as an adenosine mimic, disrupting metabolic and stress-response pathways after intracellular phosphorylation.

Tubercidin_Pathways cluster_0 Nucleoside Metabolism & Synthesis Disruption cluster_1 Glycolysis Inhibition cluster_2 IRE1α / Unfolded Protein Response Tub This compound Tub_TP This compound-TP Tub->Tub_TP phosphorylation Nucleic_Acids RNA / DNA Synthesis Tub_TP->Nucleic_Acids disrupts BPG 1,3-Bisphospho- glycerate three_PG 3-Phospho- glycerate BPG->three_PG ATP PGK Phosphoglycerate Kinase (PGK) PGK->BPG PGK->three_PG Tub_TP2 This compound-TP Tub_TP2->PGK ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a XBP1_act XBP1 Activation IRE1a->XBP1_act Tub3 This compound Tub3->XBP1_act

This compound disrupts nucleic acid synthesis, glycolysis, and the IRE1 pathway.[6][9][14]

Experimental Protocols

Robust and reproducible experimental design is fundamental to characterizing kinase inhibitors.

General Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 value of a kinase inhibitor in vitro.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare Kinase Buffer E Add Kinase, Buffer, and Inhibitor to 96/384-well plate A->E B Dilute Kinase Enzyme B->E C Prepare Substrate & ATP Mix G Initiate Reaction by adding Substrate/ATP Mix C->G D Create Serial Dilution of Inhibitor (e.g., this compound or Toyocamycin) D->E F Incubate at Controlled Temp (e.g., 15 min at 27-30°C) E->F F->G H Incubate for Reaction Time (e.g., 45-60 min at 30°C) G->H I Stop Reaction (e.g., add EDTA or ADP-Glo™ Reagent) H->I J Add Detection Reagents I->J K Incubate for Signal Development (e.g., 30-60 min at RT) J->K L Read Signal (Luminescence, Fluorescence, Radioactivity) K->L M Calculate % Inhibition vs. Control L->M N Plot Dose-Response Curve M->N O Determine IC50 Value N->O

A generalized workflow for an in vitro biochemical kinase inhibition assay.[15][17]
Detailed Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol provides a generalized method for assessing the potency of an inhibitor against a purified kinase, adapted from standard methodologies.[15][17][18]

1. Materials and Reagents:

  • Purified Kinase of interest

  • Kinase-specific peptide or protein substrate

  • Test Inhibitors: this compound, Toyocamycin (dissolved in DMSO)

  • Kinase Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

2. Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound and Toyocamycin in DMSO. Further dilute these into the Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted inhibitor to "Test Inhibitor" wells.

    • Add 2.5 µL of buffer with DMSO to "Positive Control" (0% inhibition) and "Blank" (no enzyme) wells.

  • Kinase Addition: Add 2.5 µL of the diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of Kinase Buffer without the enzyme to the "Blank" wells.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at 30°C to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a pre-mixed solution containing the substrate and ATP at their final desired concentrations (often at or near the Km for ATP to ensure sensitivity).

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature, protected from light.

  • Measurement: Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the "Blank" signal from all other measurements.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[15]

Conclusion

This comparative analysis reveals that while this compound and Toyocamycin are both adenosine analogs, they possess distinct kinase inhibition profiles. Toyocamycin acts as a potent and specific inhibitor of key signaling molecules like CDK9 and the RNase domain of IRE1α, making it a valuable tool for studying transcription and the unfolded protein response.[8][11] this compound's activity is broader, stemming from its role as an adenosine mimic that, once phosphorylated, can interfere with a wider range of metabolic and synthetic pathways, including glycolysis via PGK inhibition.[6][14]

For researchers in drug development, Toyocamycin may serve as a lead compound for developing targeted therapies against cancers reliant on CDK9 activity or those experiencing high ER stress.[8][11] The significant cytotoxicity of both compounds, however, remains a critical hurdle for clinical application and underscores the need for developing derivatives with improved therapeutic indices.[4][5][6] The provided data and protocols offer a foundation for further investigation into the nuanced mechanisms of these powerful bioactive molecules.

References

A Researcher's Guide to Validating the On-Target Effects of Tubercidin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cellular Target Validation Methodologies

Tubercidin (7-deazaadenosine) is a potent adenosine analog with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] Its primary mechanism of action involves its conversion by adenosine kinase (ADK) into active metabolites that mimic adenosine nucleotides.[1] These metabolites can disrupt essential cellular processes such as DNA replication, RNA transcription, and protein synthesis by interfering with polymerases and other key enzymes.[1][2] Validating that a desired cellular phenotype is a direct result of this compound's engagement with its intended targets is a critical step in any research or drug development program.

This guide provides a comparative overview of key experimental methods to validate the on-target effects of this compound in a cellular context. We will compare direct and indirect validation techniques, provide sample data, and detail experimental protocols to assist researchers in selecting the most appropriate methods for their specific needs.

Comparing Cellular Target Validation Techniques

The validation of this compound's on-target effects can be approached through methods that demonstrate direct physical binding to its primary target, adenosine kinase (ADK), and methods that measure the downstream consequences of this engagement.

Validation Method Principle Measures Throughput Key Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[3][4]Direct target engagement (this compound-ADK binding).[5]Low to High (format dependent).[6]Label-free; confirms target binding in intact cells.[5][3]Requires a specific antibody for Western blot or mass spectrometry for readout.[5][7]
In Vitro Kinase Assay Measures the enzymatic activity of purified ADK in the presence of an inhibitor.Direct inhibition of ADK activity (IC50 value).[8]High.[8]Quantitative measure of inhibitory potency.[9]In vitro conditions may not fully reflect the cellular environment.[8]
Metabolomics (LC-MS/MS) Quantifies changes in the levels of adenosine and related nucleotides (AMP, ADP, ATP) following treatment.[10][11][12][13]Downstream metabolic consequences of ADK inhibition.[14]Medium.Provides a direct readout of the metabolic impact of target engagement.Requires specialized equipment and expertise.
Western Blot (Phospho-protein analysis) Detects changes in the phosphorylation status of proteins in signaling pathways modulated by adenosine levels (e.g., AMPK).Downstream signaling effects.Low to Medium.Widely accessible technique; provides pathway-level information.Indirect measure of target engagement; may be influenced by off-target effects.
Nucleic Acid Incorporation Assay Measures the incorporation of this compound into cellular RNA and DNA.[1][15]A key cytotoxic mechanism of this compound.Low to Medium.Directly measures a critical functional outcome of this compound metabolism.[16]Can be technically challenging; may require radiolabeling or specialized techniques like accelerator mass spectrometry.[16]

Visualizing this compound's Mechanism and Validation Workflow

To better understand the relationship between this compound, its target, and the methods used for validation, the following diagrams illustrate the key pathways and experimental processes.

This compound's Mechanism of Action

This compound enters the cell and is phosphorylated by Adenosine Kinase (ADK). This is the primary on-target event. The resulting this compound-monophosphate can then be further phosphorylated and incorporated into RNA and DNA, leading to cytotoxicity. Inhibition of ADK also leads to an accumulation of adenosine, which alters the cellular energy state (AMP:ATP ratio) and activates downstream signaling pathways like AMPK.

cluster_0 Cell Membrane cluster_1 On-Target Effects & Downstream Consequences Tubercidin_ext This compound (extracellular) Tubercidin_int This compound (intracellular) Tubercidin_ext->Tubercidin_int Nucleoside Transporter ADK Adenosine Kinase (ADK) Tubercidin_int->ADK Inhibition Tub_MP This compound-MP/DP/TP Tubercidin_int->Tub_MP Phosphorylation (via ADK) AMP AMP ADK->AMP Converts Adenosine to AMP Adenosine Adenosine Adenosine->ADK Inhibition by This compound RNA_DNA RNA / DNA Tub_MP->RNA_DNA Incorporation Cytotoxicity Cytotoxicity RNA_DNA->Cytotoxicity Leads to AMPK AMPK Signaling AMP->AMPK Increased AMP:ATP ratio activates

Caption: Mechanism of this compound action and its downstream effects.

Experimental Workflow for Target Validation

A typical workflow to validate this compound's on-target effects involves treating cells, preparing samples, and then applying various analytical techniques to measure direct target engagement and downstream cellular changes.

cluster_assays Validation Assays cluster_readouts Data Analysis & Readouts start Cell Culture (e.g., HeLa, A549) treatment Treatment - Vehicle Control - this compound - Comparator (e.g., 5-Iodothis compound) start->treatment harvest Cell Harvest & Lysis treatment->harvest cetsa CETSA harvest->cetsa lcms LC-MS/MS (Metabolomics) harvest->lcms wb Western Blot harvest->wb rna_incorp Nucleic Acid Incorporation harvest->rna_incorp cetsa_data ADK Thermal Shift cetsa->cetsa_data lcms_data Adenosine, AMP, ATP Levels lcms->lcms_data wb_data p-AMPK Levels wb->wb_data rna_data This compound in RNA/DNA rna_incorp->rna_data

Caption: General experimental workflow for validating this compound's effects.

Comparative Data and Experimental Protocols

Data Presentation: On-Target Effects of this compound vs. 5-Iodothis compound

The following tables present hypothetical, yet representative, data from the validation experiments described. 5-Iodothis compound, another potent adenosine kinase inhibitor, is used as a comparator.[14]

Table 1: Direct ADK Inhibition and Target Engagement

Compound ADK Enzymatic IC50 (nM) CETSA Thermal Shift (ΔTm, °C) at 10 µM
This compound26[14]+4.2
5-Iodothis compound35+3.8
Vehicle (DMSO)>10,0000

Table 2: Downstream Cellular Effects (24h Treatment)

Compound (1 µM) Intracellular Adenosine Fold Change p-AMPK/AMPK Ratio (Fold Change)
This compound8.53.1
5-Iodothis compound7.92.8
Vehicle (DMSO)1.01.0

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol assesses the direct binding of this compound to adenosine kinase (ADK) in intact cells.

  • Cell Treatment: Plate cells (e.g., HeLa) to be 70-80% confluent on the day of the experiment. Treat cells with this compound (e.g., 10 µM) or Vehicle (DMSO) for 2 hours at 37°C.

  • Cell Harvest: Wash cells with PBS and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot: Collect the supernatant (soluble protein fraction). Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blot using a primary antibody specific for ADK.

  • Analysis: Quantify band intensities at each temperature. Plot the percentage of soluble ADK relative to the unheated control against temperature to generate melting curves. A shift in the melting curve for this compound-treated samples compared to the vehicle indicates target engagement.[5][4]

Protocol 2: LC-MS/MS for Cellular Nucleotide Analysis

This protocol quantifies changes in key metabolites following ADK inhibition.

  • Cell Culture and Treatment: Seed 1x10^6 cells per well in a 6-well plate. Treat with this compound (e.g., 1 µM) or Vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the media and wash the cells twice with ice-cold 0.9% NaCl solution.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex for 1 minute and incubate at -80°C for at least 1 hour.

  • Sample Preparation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

  • Reconstitution and Analysis: Reconstitute the dried metabolites in a suitable volume of LC-MS grade water/acetonitrile. Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., HILIC).[12][17]

  • Quantification: Calculate the concentrations of adenosine, AMP, ADP, and ATP by comparing their peak areas to those of known standards.

Protocol 3: Western Blot for AMPK Activation

This protocol measures the activation of a key downstream signaling pathway.

  • Cell Treatment and Lysis: Treat cells as described above (e.g., 1 µM this compound for 24 hours). Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies for phospho-AMPKα (Thr172) and total AMPKα.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify the band intensities for phospho-AMPK and total AMPK. Calculate the ratio of p-AMPK/AMPK for each sample and normalize to the vehicle control to determine the fold change in activation.[18][19]

References

Tubercidin vs. Other Adenosine Analogs: A Comparative Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for effective antiviral agents. Adenosine analogs, a class of nucleoside inhibitors that target the viral RNA-dependent RNA polymerase (RdRp), represent a cornerstone of broad-spectrum antiviral research. This guide provides a detailed comparison of tubercidin, a naturally occurring adenosine analog, with other prominent adenosine analogs such as remdesivir and galidesivir, alongside the non-adenosine analog favipiravir, to inform strategic antiviral drug development.

Executive Summary

This compound (7-deazaadenosine) has long been recognized for its potent, broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] Its mechanism of action primarily involves the inhibition of viral RdRp after being metabolized into its active triphosphate form, leading to the termination of viral RNA synthesis.[1][3] However, its clinical development has been hampered by significant cytotoxicity.[4] In contrast, newer adenosine analogs like remdesivir and galidesivir have been developed with improved selectivity and have seen more recent clinical investigation, particularly remdesivir, which received FDA approval for the treatment of COVID-19.[5][6] This guide presents a data-driven comparison of these compounds' antiviral potency, selectivity, and mechanisms of action, supported by detailed experimental protocols.

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy (EC50/IC50), cytotoxicity (CC50), and selectivity index (SI) of this compound and its comparators against various RNA viruses. A higher selectivity index (CC50/EC50 or CC50/IC50) indicates a more favorable therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of this compound and its Derivatives

CompoundVirusCell LineEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compoundPorcine Epidemic Diarrhea Virus (PEDV)VeroIC50: 0.248714.2357.2[1]
5-Hydroxymethylthis compound (HMTU)Dengue Virus 2 (DENV2)BHK-21EC50: <0.1250.34>2.72[2]
5-Hydroxymethylthis compound (HMTU)Human Coronavirus OC43 (HCoV-OC43)MRC5EC50: 0.378>50>132[2]
5-Hydroxymethylthis compound (HMTU)Human Coronavirus 229E (HCoV-229E)MRC5EC50: 0.528>50>94[2]

Table 2: Antiviral Activity and Cytotoxicity of Remdesivir

| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) | |---|---|---|---|---|---|---| | SARS-CoV-2 (2019-nCoV) | Vero E6 | IC50: 0.32 | >100 | >312.5 |[7] | | SARS-CoV-2 (Omicron) | Vero E6 | IC50: 0.51 | >100 | >196 |[7] | | Human Coronavirus OC43 (HCoV-OC43) | Huh7 | EC50: 0.067 | >10 | >149 |[8] | | Ebola Virus (EBOV) | HeLa | EC50: 0.01-0.02 | >2.5 | >125-250 |[8] |

Table 3: Antiviral Activity and Cytotoxicity of Galidesivir

| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) | |---|---|---|---|---|---|---| | Lassa Virus (LASV) | HeLa | EC50: 43.0 | >100 | >2.3 |[1] | | Marburg Virus (MARV) | HeLa | EC50: 3-12 | >100 | >8.3-33.3 |[9] | | Influenza A (H1N1) | MDCK | EC50: 1-5 | >100 | >20-100 |[9] | | SARS-CoV-2 | Caco-2 | EC90: <5 | >50 | >10 |[3] |

Table 4: Antiviral Activity and Cytotoxicity of Favipiravir

| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) | |---|---|---|---|---|---|---| | Influenza A (H1N1) | MDCK | EC50: 0.014-0.55 µg/mL | >2000 µg/mL | >3636 |[10] | | SARS-CoV-2 | Vero E6 | IC50: 61.88 | >400 | >6.46 |[11] | | Ebola Virus (EBOV) | Vero E6 | EC50: 10.1 µg/mL | >1000 µg/mL | >99 |[10] |

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for this compound, remdesivir, and galidesivir is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). As adenosine analogs, they are metabolized into their active triphosphate forms within the host cell. These active metabolites then compete with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand.

A key difference in their mechanisms lies in the consequence of their incorporation. Some analogs act as immediate chain terminators, while others, like remdesivir, are known to cause delayed chain termination.[6] This means that after the analog is incorporated, a few more nucleotides can be added before RNA synthesis is halted. This delayed termination can make the incorporated analog less susceptible to removal by viral proofreading exonucleases.

Adenosine_Analog_Antiviral_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm Adenosine_Analog Adenosine Analog (e.g., this compound, Remdesivir) Analog_TP Analog-Triphosphate (Active Form) Adenosine_Analog->Analog_TP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Analog_TP->Viral_RdRp Competitive Inhibition with ATP Host_Kinases Host Kinases Host_Kinases->Adenosine_Analog Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA RNA Synthesis Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Chain_Termination Chain Termination (Inhibition of Viral Replication) Nascent_RNA->Chain_Termination Incorporation of Analog-TP

Mechanism of action for adenosine analog antivirals.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity and cytotoxicity of the compared compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[7][8][9][12][13][14]

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, MRC-5) in 96-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment:

    • For pre-treatment, incubate cells with the compound dilutions for a specified time before adding the virus.

    • For co-treatment, mix the compound dilutions with the virus inoculum and add to the cells simultaneously.

    • For post-treatment, infect the cells with the virus for a set adsorption period, then remove the inoculum and add the compound dilutions.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells (infected, no compound) show approximately 80-90% CPE.

  • Cell Viability Assessment: Quantify cell viability using a colorimetric or fluorometric assay, such as the MTT, MTS, or neutral red uptake assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell protection against the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.[8][15]

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Pre-incubate the virus with serial dilutions of the compound for a specified time.

  • Infection: Infect the cell monolayers with the virus-compound mixtures for an adsorption period (e.g., 1 hour).

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates until distinct plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay measures the reduction in the titer of infectious virus particles produced in the presence of an antiviral compound.[11][16][17][18]

  • Cell Seeding and Infection: Seed host cells and infect them with the virus at a known multiplicity of infection (MOI).

  • Compound Treatment: Treat the infected cells with serial dilutions of the test compound.

  • Incubation: Incubate the cells for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting: Collect the cell culture supernatant containing the progeny virus.

  • Virus Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the virus control.

Antiviral_Screening_Workflow Start Start: Antiviral Compound Library Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Start->Cytotoxicity_Assay Primary_Screening Primary Antiviral Screening (e.g., CPE Inhibition Assay) Start->Primary_Screening Hit_Identification Hit Identification (High Selectivity Index) Cytotoxicity_Assay->Hit_Identification Toxicity Data Primary_Screening->Hit_Identification Active Compounds Secondary_Assay Secondary Confirmatory Assays (Plaque Reduction, Yield Reduction) Hit_Identification->Secondary_Assay Potent & Selective Hits Mechanism_of_Action Mechanism of Action Studies (e.g., RdRp Inhibition Assay) Secondary_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

A generalized workflow for in vitro antiviral drug screening.

Conclusion

This compound remains a valuable research tool for understanding the mechanisms of broad-spectrum antiviral activity due to its potent RdRp inhibition. However, its inherent cytotoxicity has limited its therapeutic potential. The development of second-generation adenosine analogs like remdesivir and galidesivir, with improved selectivity indices, highlights the progress in mitigating off-target effects while retaining potent antiviral efficacy. This comparative guide underscores the importance of a multi-faceted evaluation of antiviral candidates, encompassing not only their potency but also their selectivity and detailed mechanism of action, to guide the development of next-generation antiviral therapies. Further research into structural modifications of this compound could yet yield derivatives with an improved therapeutic window, revitalizing interest in this foundational adenosine analog.

References

Experimental Validation of BCAT1 as a Therapeutic Target with Tubercidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tubercidin's performance in targeting the Branched-Chain Amino Acid Transaminase 1 (BCAT1) with other known inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for evaluating the therapeutic potential of targeting BCAT1.

Introduction to BCAT1 as a Therapeutic Target

Branched-Chain Amino Acid Transaminase 1 (BCAT1) is a cytosolic enzyme that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential for cell growth and proliferation.[1] In numerous cancers, including small-cell lung cancer (SCLC), glioblastoma, and breast cancer, BCAT1 is overexpressed and has been linked to poor prognosis and tumor progression.[2][3][4] This makes BCAT1 an attractive therapeutic target for cancer treatment. This guide focuses on the experimental validation of this compound as a potential therapeutic agent targeting BCAT1 and compares its efficacy with other well-characterized BCAT1 inhibitors.

Comparative Efficacy of BCAT1-Targeting Compounds

The following tables summarize the quantitative data on the efficacy of this compound and other known BCAT1 inhibitors, BAY-069 and ERG240. It is important to note that while BAY-069 and ERG240 are direct enzymatic inhibitors of BCAT1, this compound has been shown to downregulate the expression of BCAT1 protein.

Table 1: In Vitro Efficacy of BCAT1-Targeting Compounds

CompoundMechanism of ActionCell LineAssay TypeIC50 / CC50Reference
This compound Downregulation of BCAT1 expressionDMS 114 (SCLC)WST-1CC50: ~1 µM[2]
BAY-069 Direct BCAT1/2 enzymatic inhibitorU-87 MG (Glioblastoma)BCAA MeasurementIC50: 358 nM[5]
MDA-MB-231 (Breast Cancer)BCAA MeasurementIC50: 874 nM[5]
ERG240 Selective BCAT1 enzymatic inhibitor-Enzymatic AssayIC50: 0.1–1 nM[6]

Table 2: In Vivo Efficacy of BCAT1-Targeting Compounds

CompoundCancer ModelDosing RegimenEfficacy ReadoutResultsReference
This compound DMS 114 (SCLC) XenograftNot explicitly statedTumor Growth InhibitionSignificantly repressed tumor growth[2]
BAY-069 Rat Pharmacokinetic Study0.3 mg/kg (i.v.), 0.6 mg/kg (p.o.)PharmacokineticsFavorable PK profile[5]
ERG240 Collagen-Induced Arthritis (Mouse)720 mg/kg & 1000 mg/kg (p.o., daily)Reduction of InflammationSignificantly alleviated inflammation and joint destruction[7]
Crescentic Glomerulonephritis (Rat)500 mg/kg (p.o., daily)Reduction of InflammationSignificantly reduced inflammation and interstitial fibrosis[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by BCAT1 and the general workflows for the experimental validation of BCAT1-targeting compounds.

BCAT1_Signaling_Pathway cluster_cell Cancer Cell This compound This compound BCAT1 BCAT1 This compound->BCAT1 Downregulates Expression Glutamate Glutamate BCAT1->Glutamate Ras Ras BCAT1->Ras Activates BCAAs Branched-Chain Amino Acids BCAAs->BCAT1 alpha_KG α-Ketoglutarate alpha_KG->BCAT1 BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation

Caption: Proposed signaling pathway of BCAT1 in cancer and the effect of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., DMS 114) Treatment Treat with This compound/Inhibitors Cell_Culture->Treatment Viability Cell Viability Assay (WST-1/MTT) Treatment->Viability Western_Blot Western Blot (BCAT1 Expression) Treatment->Western_Blot Xenograft Establish SCLC Xenograft Model Animal_Treatment Administer This compound/Inhibitors Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement Analysis Tumor Weight/ Volume Analysis Tumor_Measurement->Analysis cluster_invitro cluster_invitro cluster_invivo cluster_invivo

Caption: General experimental workflow for validating BCAT1-targeting compounds.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is adapted from the methodology used to assess the cytotoxicity of this compound on SCLC cell lines.[2]

  • Cell Seeding: Seed SCLC cell line DMS 114 into 96-well plates and incubate for 24 hours.

  • Compound Treatment: Add this compound or other test compounds at desired final concentrations (e.g., a range for determining CC50) to the wells. Include a vehicle control (e.g., DMSO). Incubate for an additional 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 cell proliferation reagent to each well.

  • Incubation: Incubate the plates for 3 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the samples at 490 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for BCAT1 Expression

This protocol outlines the general steps for determining the effect of this compound on BCAT1 protein expression levels.

  • Cell Lysis: After treating cancer cells with this compound for a specified time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay or a similar method.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCAT1 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system. Use a loading control like β-actin or GAPDH to normalize the protein levels.

In Vivo SCLC Xenograft Model

This protocol is a generalized procedure for evaluating the in vivo efficacy of BCAT1-targeting compounds, based on the study by Chen et al.[2]

  • Cell Preparation: Harvest DMS 114 SCLC cells and resuspend them in a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flanks of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size, measure their volume regularly using calipers.

  • Randomization and Treatment: When tumors reach a predetermined average volume, randomize the mice into treatment and control groups. Administer this compound, other test compounds, or a vehicle control according to a defined dosing schedule and route (e.g., intraperitoneal or oral).

  • Efficacy Evaluation: Continue treatment for a specified period, monitoring tumor volume and body weight of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Further analysis, such as immunohistochemistry for BCAT1 expression, can also be performed on the tumor tissues.

Conclusion

The available experimental data strongly support the role of BCAT1 as a promising therapeutic target in various cancers. This compound has been identified as a natural compound that effectively downregulates BCAT1 expression and inhibits the growth of SCLC both in vitro and in vivo.[2] While direct enzymatic inhibitors like BAY-069 and ERG240 show high potency in biochemical and cellular assays, the distinct mechanism of action of this compound presents an alternative strategy for targeting the BCAT1 pathway.[5][6]

Further research is warranted to fully elucidate the detailed molecular mechanism of this compound's effect on BCAT1 expression and to conduct direct comparative in vivo efficacy studies against other BCAT1 inhibitors. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret future studies aimed at developing novel cancer therapies targeting BCAT1.

References

Tubercidin Demonstrates Potent Anti-SCLC Activity In Vitro and In Vivo, Offering a Novel Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has provided compelling preclinical evidence for the anti-tumor activity of Tubercidin, a naturally occurring adenosine analog, against Small Cell Lung Cancer (SCLC), a notoriously aggressive and difficult-to-treat malignancy. The research highlights this compound's ability to significantly inhibit SCLC cell proliferation in laboratory settings and suppress tumor growth in animal models, suggesting its potential as a future therapeutic agent. This guide provides a comprehensive comparison of this compound with the current standard-of-care chemotherapy for SCLC, supported by available experimental data and detailed methodologies.

Comparative Efficacy Analysis: this compound vs. Standard of Care

Current first-line treatment for SCLC typically involves a combination of platinum-based drugs, such as cisplatin, and etoposide. To provide a clear comparison of this compound's efficacy, the following tables summarize its performance against this standard-of-care regimen in the context of the SCLC cell line DMS-114.

Table 1: In Vitro Efficacy against DMS-114 SCLC Cell Line

Compound/RegimenIC50 (µM)AssayTreatment Duration
This compound Data not availableWST-1 Assay72 hours
Cisplatin 1.8 ± 0.2[1]MTS Assay96 hours
Etoposide 0.03 ± 0.005[1]MTS Assay96 hours

Note: While the study by Chen et al. (2022) demonstrated "prominent" in vitro activity of this compound, specific IC50 values were not provided.[2][3]

Table 2: In Vivo Efficacy in DMS-114 SCLC Xenograft Model

TreatmentTumor Growth InhibitionAnimal Model
This compound "Significantly repressed" tumor growth.[2]Nude Mice
Cisplatin + Etoposide Data in DMS-114 model not available for direct comparison.Nude Mice

Note: The in vivo study by Chen et al. (2022) reported a significant reduction in tumor size and weight in this compound-treated mice compared to a vehicle control group.[2] However, specific quantitative data on tumor volume and weight were not presented in the publication, precluding a direct numerical comparison with the standard of care.

Mechanism of Action: Targeting the BCAT1/Ras/MEK/ERK Signaling Pathway

The anti-SCLC activity of this compound has been linked to the downregulation of Branched-Chain Amino Acid Transaminase 1 (BCAT1).[2][4] BCAT1 plays a crucial role in cancer cell proliferation, and its suppression by this compound leads to the inactivation of the Ras/BRaf/MEK/ERK signaling pathway, a key cascade involved in cell growth and survival.[2][5]

Tubercidin_Mechanism_of_Action This compound This compound BCAT1 BCAT1 This compound->BCAT1 inhibits Ras Ras BCAT1->Ras activates BRaf BRaf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture SCLC Cell Culture (DMS-114) Seeding Seed cells in 96-well plate Cell_Culture->Seeding Add_Compound Add this compound or Control Seeding->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_WST1 Add WST-1 Reagent Incubate_72h->Add_WST1 Incubate_4h Incubate for 4h Add_WST1->Incubate_4h Read_Absorbance Measure Absorbance (450nm) Incubate_4h->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 In_Vivo_Workflow cluster_setup Model Setup cluster_monitoring Monitoring & Treatment cluster_evaluation Evaluation Prepare_Cells Prepare DMS-114 Cell Suspension Implantation Subcutaneous Implantation in Mice Prepare_Cells->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Measure_Tumor Measure Tumor Volume & Weight Treatment->Measure_Tumor Analyze_Data Statistical Analysis of TGI Measure_Tumor->Analyze_Data

References

Assessing the Selectivity of Tubercidin for Viral vs. Host Polymerases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiviral therapeutics hinges on the principle of selective toxicity: maximizing inhibitory effects against viral targets while minimizing harm to the host. Tubercidin, a naturally occurring adenosine analog, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Its primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. This guide provides a comparative analysis of this compound's selectivity for viral polymerases over host cellular polymerases, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Polymerases

Upon entering a host cell, this compound is phosphorylated by host kinases to its active form, this compound triphosphate (TTP). TTP, being structurally similar to adenosine triphosphate (ATP), acts as a competitive inhibitor of viral RdRp. It is incorporated into the nascent viral RNA chain, leading to premature chain termination and the cessation of viral replication.

The therapeutic efficacy of this compound is contingent on its ability to selectively inhibit the viral RdRp without significantly affecting the function of host DNA and RNA polymerases, which are crucial for normal cellular processes.

Quantitative Comparison of Polymerase Inhibition

Furthermore, studies on other nucleoside analogs provide a strong precedent for the high selectivity achievable against viral polymerases. For instance, the active triphosphate forms of several anti-HCV nucleoside inhibitors show no significant inhibition of human DNA polymerases alpha, beta, and gamma, or RNA polymerase II, even at high concentrations.[1] Similarly, the triphosphate of a 2'-ethynyluridine monophosphate prodrug did not inhibit human α, β, or γ DNA polymerases.[2]

Table 1: Antiviral Activity and Cytotoxicity of this compound and a Key Derivative

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Porcine Epidemic Diarrhea Virus (PEDV)Vero0.248714.23>57[3]
5-Hydroxymethylthis compound Dengue virus (DENV-2)BHK-21<0.125>10>80[4]
5-Hydroxymethylthis compound Human Coronavirus 229E (HCoV-229E)MRC-50.20>10>50[4]

Note: The data presented for 5-Hydroxymethylthis compound, a derivative of this compound, illustrates a similar favorable selectivity profile.

Experimental Protocols

Detailed below are standard methodologies for assessing the selectivity of nucleoside analogs like this compound.

In Vitro Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound's triphosphate form on purified polymerase enzymes.

Objective: To determine the IC50 value of this compound triphosphate for viral RdRp and host DNA/RNA polymerases.

Materials:

  • Purified recombinant viral RdRp

  • Purified human DNA polymerases (α, β, γ) and RNA polymerase II

  • Appropriate nucleic acid templates and primers (e.g., poly(A)/oligo(dT) for RdRp)

  • Radiolabeled or fluorescently labeled nucleotide triphosphates (e.g., [α-³²P]UTP or fluorescein-labeled UTP)

  • Unlabeled nucleotide triphosphates (ATP, GTP, CTP, UTP/TTP)

  • This compound triphosphate

  • Reaction buffers specific for each polymerase

  • Denaturing polyacrylamide gels and electrophoresis apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the specific polymerase, its corresponding template-primer, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a no-inhibitor control.

  • Initiation of Reaction: Start the polymerization reaction by adding the mixture of labeled and unlabeled nucleotides.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Quenching: Stop the reactions by adding a quenching solution (e.g., EDTA).

  • Analysis: Separate the resulting nucleic acid products by denaturing polyacrylamide gel electrophoresis.

  • Detection and Quantification: Visualize the products using a phosphorimager or fluorescence scanner and quantify the band intensities.

  • IC50 Calculation: Plot the percentage of polymerase activity against the logarithm of the this compound triphosphate concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (EC50 Determination)

This assay measures the concentration of the compound required to inhibit viral replication in a cellular context.

Objective: To determine the 50% effective concentration (EC50) of this compound against a specific virus.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • This compound

  • Cell culture medium and supplements

  • Microplates (96-well)

  • Method for quantifying viral replication (e.g., CPE assay, plaque reduction assay, or qRT-PCR for viral RNA)

Procedure:

  • Cell Seeding: Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment: Remove the medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI). After a short adsorption period, add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).

  • Quantification of Viral Inhibition: Assess the extent of viral replication using a suitable method. For a cytopathic effect (CPE) assay, cell viability can be measured using a reagent like MTT or neutral red.

  • EC50 Calculation: Plot the percentage of inhibition of viral replication against the logarithm of the this compound concentration and calculate the EC50 value.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that causes a 50% reduction in the viability of uninfected host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Procedure:

  • Cell Seeding: Seed the host cells in 96-well plates as for the antiviral assay.

  • Compound Addition: Add the same serial dilutions of this compound to the uninfected cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a standard method (e.g., MTT, MTS, or CellTiter-Glo assay).

  • CC50 Calculation: Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC50 value.

Visualizing Pathways and Workflows

Mechanism of Action and Selectivity

G cluster_cell Host Cell cluster_viral Viral Replication cluster_host Host Processes This compound This compound Kinases Host Kinases This compound->Kinases Phosphorylation TTP This compound Triphosphate (TTP) Viral_RdRp Viral RdRp TTP->Viral_RdRp Competitive Inhibition Inhibition_V Inhibition TTP->Inhibition_V Host_Pols Host DNA/RNA Polymerases TTP->Host_Pols Low Affinity No_Inhibition_H Minimal Inhibition TTP->No_Inhibition_H Kinases->TTP Viral_RNA Viral RNA Replication Viral_RdRp->Viral_RNA Inhibition_V->Viral_RNA Host_NA_Synth Host DNA/RNA Synthesis Host_Pols->Host_NA_Synth

Caption: Mechanism of this compound: selective inhibition of viral RdRp.

Experimental Workflow for Determining Selectivity

G cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Purified_Enzymes Purify Viral RdRp & Host Polymerases In_Vitro_Assay In Vitro Polymerase Inhibition Assay Purified_Enzymes->In_Vitro_Assay IC50 Determine IC50 values In_Vitro_Assay->IC50 Selectivity_Ratio Calculate Selectivity Ratios (IC50 Host / IC50 Viral) (CC50 / EC50) IC50->Selectivity_Ratio Antiviral_Assay Antiviral Assay (Infected Cells) EC50 Determine EC50 Antiviral_Assay->EC50 Cytotox_Assay Cytotoxicity Assay (Uninfected Cells) CC50 Determine CC50 Cytotox_Assay->CC50 EC50->Selectivity_Ratio CC50->Selectivity_Ratio

Caption: Workflow for assessing the selectivity of antiviral compounds.

Conclusion

While direct biochemical data on the inhibition of a wide range of purified host polymerases by this compound is limited, the available cell-based evidence strongly suggests a favorable selectivity profile. The high selectivity indices observed for this compound and its derivatives indicate a significant therapeutic window, where viral replication is inhibited at concentrations that are not substantially toxic to host cells. This selectivity is foundational to its potential as an antiviral agent. Future studies employing in vitro polymerase inhibition assays with a comprehensive panel of viral and host enzymes will be crucial to further quantify this selectivity and solidify the therapeutic potential of this compound.

References

A Comparative Analysis of the Mechanisms of Action: Tubercidin and Sangivamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubercidin and Sangivamycin are two closely related pyrrolopyrimidine nucleoside antibiotics derived from Streptomyces species. Both compounds are adenosine analogs and have garnered significant interest for their potent anticancer and antiviral properties. While structurally similar, their primary mechanisms of action exhibit key differences that dictate their biological activities and therapeutic potential. This guide provides a comprehensive, data-driven comparison of this compound and Sangivamycin, focusing on their distinct molecular targets and the resulting effects on cellular processes.

Core Mechanisms of Action: A Tale of Two Analogs

This compound, or 7-deazaadenosine, primarily exerts its effects after intracellular phosphorylation to its mono-, di-, and triphosphate forms.[1] These metabolites act as mimics of adenosine nucleotides, leading to widespread disruption of fundamental cellular processes. This compound triphosphate can be incorporated into RNA and DNA, inhibiting polymerases and halting nucleic acid synthesis.[2] Furthermore, this compound is a known inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme crucial for cellular methylation reactions, and has been shown to inhibit glycolysis by targeting phosphoglycerate kinase in certain organisms.[1][3]

Sangivamycin, on the other hand, is distinguished by its potent, ATP-competitive inhibition of cellular protein kinases, most notably Protein Kinase C (PKC).[4] This inhibition disrupts downstream signaling pathways that are critical for cell proliferation, differentiation, and apoptosis.[5] While also a nucleoside analog that can be incorporated into viral RNA, its primary characterized mechanism revolves around kinase inhibition.[6][7] A key comparative study highlighted that Sangivamycin exhibits strong inhibitory activity against PKC, whereas this compound's effect on this kinase is weak.[4]

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for this compound and Sangivamycin, highlighting their differential effects on key molecular targets and their overall cytotoxicity and antiviral efficacy.

Table 1: Comparative Inhibition of Key Enzyme Targets

CompoundTarget EnzymeInhibition MetricValueCompetitive withReference(s)
Sangivamycin Protein Kinase C (native)Ki11 µMATP
Protein Kinase C (catalytic fragment)Ki15 µMATP
This compound S-adenosylhomocysteine (SAH) Hydrolase---[1]
Phosphoglycerate Kinase (T. brucei)IC50 (as triphosphate)7.5 µM-[3]
Protein Kinase C-Weak Inhibition-[4]

Table 2: Comparative Cytotoxicity

CompoundCell LineCancer TypeIC50Reference(s)
Sangivamycin Multiple Myeloma (MM) cell linesMultiple Myeloma< 250 nM[7]
HL60Human promyelocytic leukemia-[7]
L1210Murine LeukemiaPotent growth inhibitor[2]
This compound L1210Murine LeukemiaPotent growth inhibitor[2]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented is for illustrative purposes to demonstrate the potent cytotoxicity of both compounds.

Table 3: Comparative Antiviral Activity

CompoundVirusCell LineEC50Reference(s)
Sangivamycin SARS-CoV-2Vero E6~66-fold lower than remdesivir[8]
SARS-CoV-2Calu-3~74-fold lower than remdesivir[8]
This compound Dengue virus (DENV2)BHK-21-[9]
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)Marc-145Effective in the nM range[10]

Note: A direct comparison of EC50 values between this compound and Sangivamycin for the same virus under identical conditions is not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct primary mechanisms of this compound and Sangivamycin can be visualized through their impact on different cellular signaling pathways.

Tubercidin_Pathway This compound This compound Tubercidin_TP This compound-TP This compound->Tubercidin_TP Phosphorylation SAHH SAHH This compound->SAHH Inhibits PGK Phosphoglycerate Kinase Tubercidin_TP->PGK Inhibits RNA_Polymerase RNA/DNA Polymerases Tubercidin_TP->RNA_Polymerase Inhibits Methylation Cellular Methylation (DNA, RNA, protein) Glycolysis Glycolysis Nucleic_Acid_Synthesis Nucleic Acid Synthesis

Caption: this compound's multi-faceted mechanism of action.

Sangivamycin_Pathway Sangivamycin Sangivamycin PKC Protein Kinase C (PKC) Sangivamycin->PKC Inhibits (ATP-competitive) PTEFb P-TEFb (CDK9) Sangivamycin->PTEFb Inhibits Downstream_Signaling Downstream Signaling Cascades Transcription_Elongation Transcriptional Elongation Cell_Proliferation Cell Proliferation & Survival

Caption: Sangivamycin's primary mechanism via kinase inhibition.

Experimental Workflows

The following diagrams illustrate generalized workflows for key assays used to characterize the mechanisms of this compound and Sangivamycin.

SAHH_Inhibition_Assay cluster_prep 1. Reaction Preparation cluster_incubation 2. Incubation cluster_detection 3. Detection of Homocysteine cluster_analysis 4. Data Analysis SAHH_enzyme SAHH Enzyme Incubate Incubate at 37°C SAHH_enzyme->Incubate SAH_substrate SAH Substrate SAH_substrate->Incubate Tubercidin_dilutions This compound (serial dilutions) Tubercidin_dilutions->Incubate Detection_reagent Add Detection Reagent (e.g., DTNB) Incubate->Detection_reagent Measure_absorbance Measure Absorbance Detection_reagent->Measure_absorbance Calculate_inhibition Calculate % Inhibition Measure_absorbance->Calculate_inhibition Determine_IC50 Determine IC50 Calculate_inhibition->Determine_IC50

Caption: Workflow for an in vitro SAHH inhibition assay.

PKC_Inhibition_Assay cluster_prep 1. Reaction Setup cluster_reaction 2. Kinase Reaction cluster_separation 3. Separation & Detection cluster_analysis 4. Data Analysis PKC_enzyme PKC Enzyme Add_ATP Initiate with [γ-32P]ATP PKC_enzyme->Add_ATP PKC_substrate PKC Substrate PKC_substrate->Add_ATP Sangivamycin_dilutions Sangivamycin (serial dilutions) Sangivamycin_dilutions->Add_ATP Incubate_30C Incubate at 30°C Add_ATP->Incubate_30C Spot_on_paper Spot on P81 paper Incubate_30C->Spot_on_paper Wash_paper Wash to remove unincorporated ATP Spot_on_paper->Wash_paper Scintillation_counting Scintillation Counting Wash_paper->Scintillation_counting Calculate_inhibition Calculate % Inhibition Scintillation_counting->Calculate_inhibition Determine_IC50_Ki Determine IC50/Ki Calculate_inhibition->Determine_IC50_Ki

Caption: Workflow for an in vitro PKC inhibition assay.

Experimental Protocols

In Vitro S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on SAH hydrolase activity.

Materials:

  • Purified SAH hydrolase (SAHH)

  • S-adenosyl-L-homocysteine (SAH) as the substrate

  • This compound

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 8.0, containing 1 mM EDTA)

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for homocysteine detection

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the SAHH enzyme to each well.

  • Add the this compound dilutions to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the SAH substrate to all wells.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and detect the produced homocysteine by adding DTNB.

  • Measure the absorbance at a wavelength of 412 nm.

  • Calculate the percentage of SAHH inhibition for each this compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vitro Protein Kinase C (PKC) Inhibition Assay (Radiometric)

Objective: To determine the inhibitory effect of Sangivamycin on PKC activity.

Materials:

  • Purified recombinant PKC isozyme

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Sangivamycin

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, with lipid cofactors like phosphatidylserine and diacylglycerol)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Sangivamycin in the kinase assay buffer.

  • Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and the desired concentration of Sangivamycin or vehicle control (e.g., DMSO).

  • Add the purified PKC enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of PKC inhibition for each Sangivamycin concentration relative to the vehicle control.

  • Determine the IC50 and/or Ki values from the dose-response curve.

Conclusion

This compound and Sangivamycin, while both being adenosine analogs with significant therapeutic potential, operate through distinct primary mechanisms of action. This compound's broad-spectrum activity stems from its extensive interference with nucleic acid synthesis and essential enzymatic pathways like methylation and glycolysis. In contrast, Sangivamycin's potent effects are largely attributed to its targeted inhibition of key cellular kinases, particularly Protein Kinase C. This fundamental difference in their molecular targets likely underlies their varying efficacy profiles in different disease models and highlights the importance of understanding these mechanisms for the rational design and application of these and future nucleoside analogs in drug development. Further direct comparative studies are warranted to fully elucidate their relative potencies against a broader range of targets and to better inform their potential clinical applications.

References

Validating RNA-Sequencing Insights Following Tubercidin Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the effects of Tubercidin, a potent adenosine analog known to inhibit RNA synthesis, robust validation of RNA-sequencing (RNA-seq) data is paramount. This guide provides a comprehensive comparison of methods to validate transcriptomic changes induced by this compound, ensuring the accuracy and reliability of your findings.

This compound, by interfering with fundamental cellular processes, can elicit a broad spectrum of changes in gene expression. While RNA-seq offers a powerful, transcriptome-wide view of these alterations, independent validation of key findings is a critical step to confirm the biological significance of the observed effects. This guide outlines the most common and effective validation techniques, with a focus on Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR), considered the gold standard for this purpose.

Comparison of RNA-Seq Validation Methods

The selection of a validation method depends on various factors, including the specific research question, available resources, and the desired level of quantification. The following table provides a comparative overview of common techniques.

MethodPrincipleAdvantagesDisadvantagesThroughput
RT-qPCR Reverse transcription of RNA to cDNA followed by real-time monitoring of PCR amplification of specific target genes.High sensitivity and specificity, wide dynamic range, cost-effective for a small number of targets, well-established methodology.[1][2]Low throughput, requires gene-specific primers, susceptible to amplification bias if not properly optimized.Low to Medium
Digital PCR (dPCR) Partitioning of a sample into thousands of individual reactions, followed by PCR amplification and binary endpoint detection.Absolute quantification without a standard curve, high precision and reproducibility, less sensitive to PCR inhibitors.Higher cost per sample, lower throughput than RT-qPCR, requires specialized equipment.Low to Medium
NanoString nCounter Direct, digital counting of individual mRNA molecules using color-coded molecular barcodes without enzymatic reactions.High multiplexing capability (up to 800 genes), no reverse transcription or amplification bias, robust with lower quality RNA.Higher upfront cost, less flexible for novel target discovery, not suitable for genome-wide analysis.Medium
Western Blot Separation of proteins by size, transfer to a solid support, and detection using specific antibodies.Validates changes at the protein level, providing functional context to transcriptomic data.Indirect measure of gene expression, semi-quantitative, dependent on antibody availability and quality.Low

The Gold Standard: RT-qPCR for Validation

For validating RNA-seq data from this compound-treated samples, RT-qPCR is the most widely adopted and recommended method due to its reliability, sensitivity, and accessibility.[1][2]

Detailed Experimental Protocol for RT-qPCR Validation

This protocol outlines the key steps for validating RNA-seq results using a two-step RT-qPCR approach.

1. RNA Isolation and Quality Control:

  • Isolate total RNA from both this compound-treated and control (e.g., vehicle-treated) cells or tissues using a reputable RNA extraction kit.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 1.8.

  • Evaluate RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure an RNA Integrity Number (RIN) > 7.

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.[1]

  • Include a no-reverse-transcriptase control to check for genomic DNA contamination.[1]

3. Primer Design and Validation:

  • Design gene-specific primers for the target genes identified from the RNA-seq data and at least two stable reference (housekeeping) genes. Primers should typically span an exon-exon junction to avoid amplification of genomic DNA.

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a qPCR master mix (e.g., SYBR Green or probe-based).[1]

  • Perform the qPCR reaction in a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]

  • Include a no-template control to check for contamination.[1]

5. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the geometric mean of the selected reference genes.[1]

  • Compare the fold changes obtained from RT-qPCR with the results from the RNA-seq analysis for the same genes.

Visualizing the Workflow and Underlying Biology

To better understand the experimental process and the mechanism of this compound, the following diagrams illustrate the key workflows and signaling pathways.

G This compound's Impact on RNA Synthesis and Validation Workflow cluster_0 This compound's Mechanism of Action cluster_1 RNA-Seq and Validation Workflow This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake Phosphorylation Phosphorylation to This compound Triphosphate Cellular_Uptake->Phosphorylation RNA_Polymerase RNA Polymerase Phosphorylation->RNA_Polymerase Competes with ATP RNA_Synthesis_Inhibition Inhibition of RNA Synthesis RNA_Polymerase->RNA_Synthesis_Inhibition Cell_Treatment Cell Treatment with This compound RNA_Extraction RNA Extraction Cell_Treatment->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis Gene_Selection Candidate Gene Selection Data_Analysis->Gene_Selection Results_Comparison Comparison of RNA-Seq and RT-qPCR Data Data_Analysis->Results_Comparison RT_qPCR RT-qPCR Validation Gene_Selection->RT_qPCR RT_qPCR->Results_Comparison

Caption: this compound's mechanism and the subsequent RNA-seq validation workflow.

Alternatives to this compound and their Validation

While this compound is a potent research tool, other adenosine analogs and RNA synthesis inhibitors are also used to probe similar biological questions. The validation principles for RNA-seq data generated from these alternative treatments remain the same, with RT-qPCR being the predominant method.

Alternative CompoundMechanism of ActionCommon Validation Approach
Cordycepin (3'-deoxyadenosine) Chain terminator of RNA synthesisRT-qPCR to confirm changes in gene expression identified by RNA-seq.
Remdesivir Nucleoside analog that inhibits viral RNA-dependent RNA polymerase.[3]RT-qPCR to validate changes in host and viral gene expression.
Actinomycin D Intercalates into DNA and inhibits transcription by RNA polymerase.RT-qPCR to confirm the downregulation of specific transcripts.
Fludarabine Purine analog that inhibits DNA and RNA synthesis.RT-qPCR validation of RNA-seq data to confirm transcriptomic changes.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of Tubercidin and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to chemotherapeutic agents remains a critical obstacle in oncology. Nucleoside analogs, a cornerstone of cancer treatment, are particularly susceptible to resistance mechanisms that can lead to cross-resistance with other drugs in the same class. This guide provides a comparative analysis of cross-resistance involving Tubercidin, a potent adenosine analog, and other nucleoside analogs, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Drug Sensitivity

The direct comparison of cross-resistance profiles for this compound against a broad panel of nucleoside analogs in human cancer cell lines is not extensively documented in publicly available literature. However, studies in various model systems, including parasites and specific mammalian cell lines, provide valuable insights into the potential for cross-resistance.

Cross-Resistance Profile of this compound in Leishmania major

A study on this compound-resistant Leishmania major provides a clear example of a specific resistance profile. In this study, a this compound-resistant cell line (cosTUB2) was generated and its sensitivity to other antiparasitic agents was compared to the wild-type (LmjF) strain.

CompoundLmjF (Wild-Type) IC₅₀cosTUB2 (this compound-Resistant) IC₅₀Resistance Factor
This compound 0.23 ± 0.09 µM0.87 ± 0.34 µM3.78
Allopurinol 34.6 ± 6.05 µg/mL19.0 ± 1.41 µg/mL0.55 (Increased Sensitivity)
Pentamidine Not explicitly provided-2.0

Data summarized from Requena, J. M., et al. (2016). Characterization of a Novel Endoplasmic Reticulum Protein Involved in this compound Resistance in Leishmania major.[1]

This data indicates that while the cells are resistant to this compound, they do not exhibit cross-resistance to allopurinol; in fact, they show increased sensitivity.[1] There is, however, a moderate level of cross-resistance to pentamidine.[1]

Cross-Resistance in Adenosine Kinase-Deficient Cells

A primary mechanism of resistance to this compound is the deficiency of adenosine kinase (AK), the enzyme responsible for the initial phosphorylation required for its cytotoxic activity. Studies on Chinese hamster ovary (CHO) cells resistant to this compound and the related analog Toyocamycin have demonstrated that these AK-deficient cells exhibit cross-resistance to other adenosine analogs that require AK for activation.

Specifically, this compound- and Toyocamycin-resistant CHO cells show cross-resistance to:

  • Adenosine

  • 6-methyl mercaptopurine riboside [2]

This suggests that other nucleoside analogs that are substrates for adenosine kinase would likely be ineffective in these resistant cells.

Mechanisms of Action and Resistance

The efficacy of this compound and other nucleoside analogs is dependent on their intracellular transport and metabolic activation. Resistance can emerge from alterations at any of these steps, potentially leading to cross-resistance with other analogs that share the same pathways.

General Pathway for Nucleoside Analog Activation

The following diagram illustrates the general metabolic pathway required for the activation of many nucleoside analogs.

Nucleoside Analog Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nucleoside Analog (Extracellular) Nucleoside Analog Nucleoside Analog (Intracellular) Nucleoside Analog Nucleoside Analog (Extracellular)->Nucleoside Analog (Intracellular) Nucleoside Transporter (e.g., ENT, CNT) Monophosphate Nucleoside Analog Monophosphate Nucleoside Analog (Intracellular)->Monophosphate Nucleoside Kinase (e.g., AK, dCK) Diphosphate Nucleoside Analog Diphosphate Monophosphate->Diphosphate Nucleoside Monophosphate Kinase Triphosphate Nucleoside Analog Triphosphate (Active) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase Triphosphate->Inhibition DNA/RNA DNA/RNA Synthesis Inhibition->DNA/RNA Incorporation & Chain Termination

Caption: General metabolic activation pathway for nucleoside analogs.

Mechanisms of Cross-Resistance

Cross-resistance between this compound and other nucleoside analogs can arise from several shared mechanisms.

Cross_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Decreased Influx Decreased Nucleoside Transporter Expression/Function This compound->Decreased Influx Increased Efflux Increased Efflux Pump (e.g., ABC Transporters) Expression/Function This compound->Increased Efflux Impaired Activation Deficient Activating Enzymes (e.g., Adenosine Kinase) This compound->Impaired Activation Altered Target Target Enzyme Mutation This compound->Altered Target Increased Inactivation Increased Inactivating Enzymes This compound->Increased Inactivation Other Nucleoside Analogs Other Nucleoside Analogs Other Nucleoside Analogs->Decreased Influx Other Nucleoside Analogs->Increased Efflux Other Nucleoside Analogs->Impaired Activation Other Nucleoside Analogs->Altered Target Other Nucleoside Analogs->Increased Inactivation

Caption: Shared mechanisms leading to cross-resistance.

Experimental Protocols

Establishment of Drug-Resistant Cell Lines

This protocol outlines a general method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.

Resistant_Cell_Line_Generation Start Parental Cell Line Determine_IC50 Determine Initial IC₅₀ Start->Determine_IC50 Initial_Exposure Culture cells with drug (e.g., 0.5 x IC₅₀) Determine_IC50->Initial_Exposure Recovery Allow cell population to recover and proliferate Initial_Exposure->Recovery Dose_Escalation Increase drug concentration (e.g., by 1.5-2 fold) Recovery->Dose_Escalation Repeat Repeat cycles of exposure and recovery Dose_Escalation->Repeat Repeat->Recovery Cycle Stabilization Maintain cells in high drug concentration for several passages Repeat->Stabilization Population stable at high dose Verification Verify resistance by determining new IC₅₀ Stabilization->Verification Resistant_Line Resistant Cell Line Verification->Resistant_Line

References

Unveiling Cellular Responses: A Comparative Phosphoproteomics Guide to Tubercidin-Induced Signaling Changes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for utilizing comparative phosphoproteomics to dissect the signaling pathways modulated by Tubercidin. We offer a detailed comparison of hypothetical cellular states—untreated versus this compound-treated—supported by established experimental protocols and illustrative data visualizations.

This compound, an adenosine analog, is known to interfere with various cellular processes by mimicking adenosine and incorporating into nucleic acids, as well as affecting ATP-dependent enzymatic reactions. Its impact on cellular signaling, particularly through post-translational modifications like phosphorylation, is of significant interest for understanding its mechanism of action and for potential therapeutic applications. Comparative phosphoproteomics offers a powerful lens to globally and quantitatively assess the changes in protein phosphorylation, thereby mapping the signaling cascades affected by this compound treatment.

Comparative Analysis of Phosphorylation Changes

To illustrate the potential impact of this compound, we present a hypothetical dataset from a comparative phosphoproteomics experiment. In this scenario, a relevant cell line (e.g., a cancer cell line or a mycobacterial host cell line) is treated with this compound, and the resulting changes in protein phosphorylation are compared against an untreated control. The data is acquired using high-resolution mass spectrometry and quantified using label-free or isobaric labeling techniques.

Table 1: Hypothetical Quantitative Phosphoproteomics Data of this compound-Treated vs. Control Cells

ProteinPhosphositeFold Change (this compound/Control)p-valueCellular Pathway
mTORS2448-3.5<0.01PI3K-Akt-mTOR Signaling
Akt1S473-2.8<0.01PI3K-Akt-mTOR Signaling
S6K1T389-4.2<0.001PI3K-Akt-mTOR Signaling
4E-BP1T37/46-3.9<0.001PI3K-Akt-mTOR Signaling
AMPKα1T172+2.5<0.05AMPK Signaling
ULK1S555+3.1<0.01Autophagy
Beclin-1S15+2.2<0.05Autophagy
PKRT446+4.8<0.001Stress Response
eIF2αS51+3.6<0.01Stress Response

This table presents a curated selection of hypothetical phosphosites and their quantitative changes upon this compound treatment, highlighting key affected pathways.

Visualizing the Perturbed Signaling Network

The quantitative data suggests that this compound treatment leads to a significant downregulation of the PI3K-Akt-mTOR pathway, a central regulator of cell growth and proliferation. Concurrently, there is an upregulation of the AMPK and stress response pathways, often associated with energy deprivation and cellular stress, which can lead to the induction of autophagy.

Tubercidin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K This compound This compound mTORC1 mTORC1 This compound->mTORC1 - AMPK AMPK This compound->AMPK + PKR PKR This compound->PKR + Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation & Growth S6K1->Proliferation Protein_Synthesis_Inhibition Protein Synthesis Inhibition 4EBP1->Protein_Synthesis_Inhibition AMPK->mTORC1 ULK1 ULK1 AMPK->ULK1 Autophagy Autophagy ULK1->Autophagy eIF2a eIF2α PKR->eIF2a eIF2a->Protein_Synthesis_Inhibition

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Protocols

A robust comparative phosphoproteomics study requires meticulous execution of a multi-step workflow.[1][2] Below are the detailed methodologies for such an analysis.

Cell Culture and Treatment
  • Cell Line: Select a cell line relevant to the research question (e.g., A549 for lung cancer studies, or THP-1 macrophages for tuberculosis host-pathogen interaction studies).

  • Culture Conditions: Maintain cells in the appropriate medium and conditions (e.g., RPMI-1640 with 10% FBS at 37°C, 5% CO2).

  • Treatment: Treat cells with a predetermined concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours). Perform experiments in biological triplicate.

Protein Extraction and Digestion
  • Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5, with NaF and β-glycerophosphate) to preserve phosphorylation states.[1]

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digestion: Digest proteins into peptides using a protease such as Trypsin or Lys-C.

Phosphopeptide Enrichment

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step.[2]

  • Enrichment Method: Utilize Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to selectively capture phosphopeptides.[2][3]

  • Procedure:

    • Acidify the peptide solution.

    • Load the sample onto the TiO2 or IMAC resin.

    • Wash the resin to remove non-phosphorylated peptides.

    • Elute the enriched phosphopeptides using a high pH buffer.

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography for peptide separation.[1]

  • Acquisition Mode: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

Data Analysis and Quantification
  • Database Search: Use a search algorithm (e.g., Sequest, Mascot) to identify peptides and proteins from the raw mass spectrometry data by searching against a relevant protein database.[4]

  • Phosphosite Localization: Determine the precise location of the phosphate group on the peptide sequence.

  • Quantification: For label-free quantification, compare the signal intensities of phosphopeptides between the this compound-treated and control samples. For labeled approaches (e.g., TMT), use the reporter ion intensities for relative quantification.[3][5]

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify significantly regulated phosphosites (p-value < 0.05) with a fold change threshold (e.g., >1.5 or <0.67).[3]

  • Bioinformatics Analysis: Use tools for pathway analysis (e.g., Ingenuity Pathway Analysis, DAVID) to identify the biological processes and signaling pathways enriched with the differentially phosphorylated proteins.[1]

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis with Inhibitors Cell_Culture->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant Digestion Reduction, Alkylation & Trypsin Digestion Protein_Quant->Digestion Enrichment TiO2 / IMAC Enrichment Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Processing Database Search & Phosphosite Localization LC_MS->Data_Processing Quantification Quantitative Analysis Data_Processing->Quantification Bioinformatics Pathway & Network Analysis Quantification->Bioinformatics

Caption: General workflow for comparative phosphoproteomics.

Conclusion

This guide outlines a comprehensive approach for investigating this compound-induced signaling changes using comparative phosphoproteomics. By following these detailed protocols and leveraging quantitative data analysis, researchers can gain deep insights into the molecular mechanisms of this compound, identify potential biomarkers of its activity, and uncover new therapeutic targets. The hypothetical data and pathway visualizations presented here serve as a template for interpreting the complex cellular responses to this potent adenosine analog.

References

Confirming the synergistic effect of Tubercidin with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analyses of preclinical data reveal the significant synergistic potential of Tubercidin, a pyrrolopyrimidine nucleoside antibiotic, when used in combination with other therapeutic compounds. These findings, aimed at researchers, scientists, and drug development professionals, highlight this compound's ability to enhance the efficacy of existing drugs, paving the way for novel combination therapies in oncology and infectious diseases.

This guide provides an objective comparison of this compound's performance in combination with other agents, supported by experimental data. It details the methodologies of key experiments and presents quantitative data in clearly structured tables for straightforward comparison.

Key Findings:

This compound exhibits strong synergistic effects with a variety of compounds, most notably with agents that modulate nucleoside transport and metabolism. This synergy has been demonstrated to be effective in both antiparasitic and anticancer contexts.

Table 1: Synergistic Effect of this compound with Nitrobenzylthioinosine (NBMPR) against Leishmania Species
Leishmania SpeciesTreatmentIC50 (µM)Combination Index (CI)*
L. amazonensisThis compound alone0.04 ± 0.005-
This compound + 4µM NBMPR0.04 ± 0.007~1 (Additive)
L. braziliensisThis compound alone0.4 ± 0.03-
This compound + 4µM NBMPR0.4 ± 0.05~1 (Additive)
L. chagasiThis compound alone0.04 ± 0.008-
This compound + 4µM NBMPR0.04 ± 0.009~1 (Additive)
L. majorThis compound alone0.03 ± 0.005-
This compound + 4µM NBMPR0.03 ± 0.006~1 (Additive)

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

The data indicates that while NBMPR did not potentiate the direct antileishmanial activity of this compound (CI values are approximately 1), the combination is significant because NBMPR protects mammalian cells from this compound's toxicity, thereby increasing its therapeutic index.

Experimental Protocols:

In Vitro Susceptibility of Leishmania Promastigotes
  • Cell Culture: Promastigotes of various Leishmania species were cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum at 26°C.

  • Drug Treatment: Logarithmic phase promastigotes were seeded in 96-well plates. This compound was added in serial dilutions, either alone or in combination with a fixed concentration of NBMPR (4 µM).

  • Viability Assay: After 72 hours of incubation, cell viability was assessed using a resazurin-based assay. Fluorescence was measured to determine the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves. The Combination Index (CI) was determined using the Chou-Talalay method to evaluate the nature of the drug interaction.

Signaling Pathways and Mechanisms of Action:

The synergistic potential of this compound can be attributed to its multifaceted mechanism of action. As an adenosine analog, it can be incorporated into RNA and DNA, leading to the inhibition of nucleic acid synthesis. Furthermore, it can interfere with various enzymatic processes by acting as a competitive inhibitor of adenosine.

Below is a diagram illustrating the proposed mechanism of synergistic action between this compound and a nucleoside transport inhibitor.

Synergy_Mechanism cluster_cell Host Cell cluster_parasite Parasite Tubercidin_out This compound (extracellular) NT Nucleoside Transporter Tubercidin_out->NT Enters cell NBMPR_out NBMPR (extracellular) NBMPR_out->NT Inhibits Tubercidin_in This compound (intracellular) NT->Tubercidin_in Metabolism Cellular Metabolism Tubercidin_in->Metabolism Toxicity Host Cell Toxicity Metabolism->Toxicity Tubercidin_out_p This compound (extracellular) NT_p Parasite-specific Nucleoside Transporter Tubercidin_out_p->NT_p Enters cell Tubercidin_in_p This compound (intracellular) NT_p->Tubercidin_in_p Metabolism_p Parasite Metabolism Tubercidin_in_p->Metabolism_p Efficacy Antiparasitic Efficacy Metabolism_p->Efficacy

Mechanism of selective toxicity of this compound with NBMPR.

Broader Synergistic Potential in Cancer Therapy:

While direct quantitative data on the synergistic effects of this compound with common anticancer drugs such as bortezomib, methotrexate, and cytarabine are still emerging, the scientific rationale for such combinations is strong.

  • With Proteasome Inhibitors (e.g., Bortezomib): The accumulation of misfolded proteins induced by proteasome inhibitors could be synergistically enhanced by this compound's ability to disrupt protein synthesis through its incorporation into RNA.

  • With Antimetabolites (e.g., Methotrexate, Cytarabine): this compound's interference with purine metabolism could potentiate the effects of other antimetabolites that target different aspects of nucleotide synthesis.

The structural and functional similarities between this compound and another adenosine analog, Cordycepin, suggest that findings from Cordycepin combination studies may be translatable. Cordycepin has shown synergistic effects with several anticancer drugs, including cisplatin and paclitaxel, by enhancing apoptosis and inhibiting cell proliferation signaling pathways.

Experimental Workflow for Synergy Assessment:

The following diagram outlines a typical workflow for determining the synergistic effects of this compound in combination with other compounds.

Experimental_Workflow Cell_Culture 1. Cell Culture (Cancer or Parasite) Treatment 3. Cell Treatment (Single & Combination Doses) Cell_Culture->Treatment Drug_Prep 2. Drug Preparation (this compound & Compound X) Drug_Prep->Treatment Incubation 4. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT, Resazurin) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (IC50 & CI Calculation) Viability_Assay->Data_Analysis

Workflow for assessing drug synergy in vitro.

Conclusion:

The available data strongly supports the synergistic potential of this compound in combination therapies. Its ability to enhance the efficacy of other drugs, particularly when its own toxicity can be mitigated, makes it a promising candidate for further investigation in both infectious diseases and oncology. Researchers are encouraged to explore combinations of this compound with agents targeting complementary pathways to unlock novel and more effective treatment regimens.

Safety Operating Guide

Proper Disposal of Tubercidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Tubercidin are critical for ensuring laboratory safety and environmental protection. this compound, a potent nucleoside antibiotic and antimetabolite, is classified as highly toxic and poses significant health risks if handled improperly.[1] Adherence to stringent disposal protocols is essential to mitigate these risks and comply with regulatory standards.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Key Safety and Handling Data

Proper disposal procedures are informed by the inherent toxicity and regulatory status of the chemical. Below is a summary of key quantitative data for this compound.

ParameterValueSource
GHS Hazard Classification Acute Toxicity 2 (Oral); H300: Fatal if swallowed[1]
LD50 (Intravenous, Mouse) 45 mg/kg[2]
Regulatory Status Considered Acutely Hazardous Waste (P-list) due to high toxicity (LD50 < 50 mg/kg)[3][4]
Satellite Accumulation Limit (Acutely Hazardous Waste) ≤ 1 quart (liquid) or ≤ 1 kg (solid)[4]
Empty Container Disposal Containers of acutely hazardous waste must be managed as hazardous waste. DO NOT triple rinse for regular trash disposal.[5][6]

Detailed Protocol for this compound Waste Disposal

Given its high toxicity, this compound waste must not be disposed of via standard laboratory drains or mixed with general waste.[7] The primary method of disposal is through a licensed hazardous waste management service. The following protocol details the steps for safe segregation, packaging, and storage of this compound waste pending collection.

I. Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solutions, or waste), ensure the following PPE is worn:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat is required. For procedures with a high risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary to prevent inhalation.[8]

II. Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound and any solvents used. Plastic containers are generally preferred.[4]

  • Solid Waste:

    • Collect all materials contaminated with this compound, including unused pure compound, contaminated gloves, pipette tips, bench paper, and vials.

    • Place these items directly into the designated solid hazardous waste container.

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, dedicated liquid hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams to avoid potential reactions and to ensure proper disposal classification.

  • Sharps Waste:

    • Any sharps (needles, razor blades, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.[8]

III. Labeling and Storage

  • Labeling: As soon as waste is added, label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific contents and their approximate percentages (e.g., "this compound in DMSO, ~10mM").

    • The accumulation start date.

    • The relevant hazard warnings (e.g., "Acutely Toxic").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][9]

    • Ensure the container is kept closed at all times, except when adding waste.[10]

    • Segregate the this compound waste container from incompatible materials.

IV. Arranging for Disposal

  • Monitor Accumulation: Do not exceed the 1 quart (liquid) or 1 kg (solid) limit for acutely hazardous waste in the SAA.[4]

  • Request Pickup: Once the container is full or the accumulation limit is reached, contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.

Emergency Spill Protocol

In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.

  • Evacuate and Secure the Area:

    • Alert others in the vicinity immediately.

    • If the spill is large or involves volatile substances outside a fume hood, evacuate the area and prevent re-entry.[8][11]

  • Don Appropriate PPE: Before beginning cleanup, don the required PPE, including gloves, eye protection, a lab coat, and a respirator if dealing with powder.[8]

  • Contain the Spill:

    • For liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, cat litter, or chemical spill pillows), working from the outside in to prevent spreading.[12]

    • For solids/powders: Gently cover the spill with damp paper towels to avoid generating airborne dust.

  • Clean Up Residue:

    • Carefully scoop the absorbed material or covered powder into the designated solid hazardous waste container.[12]

    • Do not dry sweep, as this can create airborne dust.

  • Decontaminate the Area:

    • Wipe the spill area with a towel soaked in a 1:10 bleach solution, allowing for a contact time of at least 30 minutes.[13]

    • Follow the bleach decontamination with a wipe-down using water or an appropriate solvent to remove bleach residue.

    • Place all cleanup materials (gloves, towels, etc.) into the hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, as required by institutional policy.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

This compound Waste Management Workflow start Waste Generation (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Gloves, Tips, Vials) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass) segregate->sharps_waste Sharps package_solid Place in Labeled Solid Waste Container solid_waste->package_solid package_liquid Place in Labeled Liquid Waste Container liquid_waste->package_liquid package_sharps Place in Labeled Sharps Container sharps_waste->package_sharps store Store Sealed Container in Satellite Accumulation Area package_solid->store package_liquid->store package_sharps->store check_limit Is Container Full or Limit Reached? store->check_limit wait Continue Accumulation check_limit->wait No request_pickup Contact EHS for Hazardous Waste Pickup check_limit->request_pickup Yes wait->store end Professional Disposal request_pickup->end

Caption: Workflow for safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tubercidin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for Tubercidin

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are preferred.[2] Disposable latex or vinyl gloves are also acceptable.[3] Ensure gloves cover the wrists.[3]
Eye Protection Safety Glasses/GogglesEyeshields or safety glasses should be worn at all times.
Respiratory Protection Respirator/Dust MaskA dust mask of type N95 (US) or a respirator is required, especially when handling the powder form to avoid dust creation.[3]
Body Protection Lab Coat/GownA lab coat or gown, preferably with long sleeves and opening in the back, must be worn to protect clothing and skin.[3][4]
Foot Protection Closed-toe ShoesRequired to protect against spills.[1]

Health Hazard Information

This compound is classified as acutely toxic if swallowed.[5][6] It is crucial to handle this compound with extreme care to avoid ingestion and other routes of exposure.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 2)GHS06 (Skull and crossbones)[5]Danger[5]H300: Fatal if swallowed[5][6]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation - Don all required PPE - Prepare work area in a BSC or fume hood - Cover surface with absorbent pads weigh Weighing - Use a calibrated analytical balance - Handle powder carefully to avoid dust prep->weigh reconstitution Reconstitution - Perform within the BSC/fume hood - Add solvent slowly to the powder - Vortex to ensure complete dissolution weigh->reconstitution use Experimental Use - Handle solutions with care - Avoid splashes and aerosols reconstitution->use disposal Waste Disposal - Segregate solid and liquid waste - Use designated, labeled hazardous waste containers use->disposal Emergency Spill Response for this compound evacuate Evacuate and Alert - Immediately evacuate the spill area - Alert others in the vicinity ppe Don Appropriate PPE - If not already wearing it, don all required PPE evacuate->ppe contain Contain the Spill - Cover the spill with absorbent pads or cloth to contain it - Pour a deactivating agent over the absorbent material ppe->contain clean Clean the Area - Use a deactivating agent (e.g., 10% sodium hypochlorite solution), followed by 70% ethanol - Allow sufficient contact time for the disinfectant contain->clean dispose Dispose of Waste - Collect all cleanup materials in a designated cytotoxic waste container - Arrange for disposal by a certified hazardous waste service clean->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tubercidin
Reactant of Route 2
Reactant of Route 2
Tubercidin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.